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  • Product: 8-Methyl-4-nonanone
  • CAS: 6137-29-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 8-Methyl-4-nonanone: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Methyl-4-nonanone is a branched-chain aliphatic ketone with the molecular formula C₁₀H₂₀O.[1] As a member of the ketone family, it possesses...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-4-nonanone is a branched-chain aliphatic ketone with the molecular formula C₁₀H₂₀O.[1] As a member of the ketone family, it possesses a carbonyl functional group, which is a key determinant of its chemical reactivity and physical properties. While not as extensively studied as some other ketones, understanding the characteristics of 8-Methyl-4-nonanone is valuable for researchers in various fields, including organic synthesis, analytical chemistry, and potentially in the study of chemical signaling, given the role of other ketones as semiochemicals. This guide provides a comprehensive overview of its chemical structure, properties, plausible synthetic routes, analytical characterization methods, and safety considerations, designed to be a valuable resource for laboratory and research applications.

Chemical Structure and Properties

The fundamental identity of 8-Methyl-4-nonanone is defined by its molecular structure and resulting physicochemical properties.

Structural Identification

The structure of 8-Methyl-4-nonanone features a nine-carbon backbone with a carbonyl group at the fourth position and a methyl group branching at the eighth position.[1]

IdentifierValue
IUPAC Name 8-methylnonan-4-one[1]
CAS Number 6137-29-7[1]
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.26 g/mol [1]
Canonical SMILES CCCC(=O)CCCC(C)C[2]
InChI InChI=1S/C10H20O/c1-4-6-10(11)8-5-7-9(2)3/h9H,4-8H2,1-3H3[1]
InChIKey HZUJDCJQPCTXPQ-UHFFFAOYSA-N[1]

Diagram of the chemical structure of 8-Methyl-4-nonanone.

Caption: 2D structure of 8-Methyl-4-nonanone.

Physicochemical Properties

The physical and chemical properties of 8-Methyl-4-nonanone are summarized in the table below. These properties are crucial for its handling, purification, and application in various experimental setups.

PropertyValue
Boiling Point 205.54°C (estimated)[2]
Melting Point -3.45°C (estimated)[2]
Density 0.8284 g/cm³ (estimated)[2]
Flash Point 69.9 ± 7.5 °C (Predicted)[2]
logP (Octanol-Water Partition Coefficient) 3.38 (Predicted)[2]
Topological Polar Surface Area 17.1 Ų

Synthesis and Manufacturing

While specific, detailed industrial-scale synthesis protocols for 8-Methyl-4-nonanone are not widely published, its structure lends itself to well-established methods for ketone synthesis. The choice of a particular synthetic route would depend on factors such as the availability of starting materials, desired yield and purity, and scalability.

Plausible Synthetic Routes

Two common and reliable methods for the synthesis of aliphatic ketones like 8-Methyl-4-nonanone are the oxidation of a corresponding secondary alcohol and the reaction of an organometallic reagent with a carboxylic acid or its derivative.

1. Oxidation of 8-Methyl-4-nonanol

A straightforward method for the synthesis of 8-Methyl-4-nonanone is the oxidation of its corresponding secondary alcohol, 8-methyl-4-nonanol. A variety of oxidizing agents can be employed for this transformation, with the choice often dictated by the desired reaction conditions (e.g., mildness, cost, and environmental impact).[3]

  • Jones Oxidation: This classic method involves the use of chromic acid (generated from chromium trioxide in sulfuric acid and acetone).[4] While effective, the toxicity of chromium reagents has led to the development of alternative methods.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is a mild and high-yielding method for converting secondary alcohols to ketones.[3]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective method for the oxidation of alcohols to ketones at room temperature.[3]

Diagram of the synthetic workflow for the oxidation of a secondary alcohol to a ketone.

oxidation_workflow cluster_start Starting Material cluster_reaction Oxidation cluster_product Product cluster_purification Purification start 8-Methyl-4-nonanol reaction Oxidizing Agent (e.g., Jones, Swern, DMP) start->reaction product 8-Methyl-4-nonanone reaction->product purification Distillation or Chromatography product->purification

Caption: General workflow for the synthesis of a ketone via alcohol oxidation.

2. Synthesis from a Carboxylic Acid and an Organolithium Reagent

Another powerful method for ketone synthesis involves the reaction of a carboxylic acid with an organolithium reagent.[5][6] This approach allows for the formation of the carbon-carbon bond adjacent to the carbonyl group. For the synthesis of 8-Methyl-4-nonanone, one could envision the reaction of hexanoic acid with isobutyllithium or the reaction of isovaleric acid with pentyllithium. A key aspect of this reaction is the use of two equivalents of the organolithium reagent; the first deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianionic intermediate, which upon aqueous workup, yields the ketone.[7]

Step-by-step protocol for the synthesis of a ketone from a carboxylic acid and an organolithium reagent:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the appropriate carboxylic acid (e.g., hexanoic acid) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Organolithium Reagent: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Add two equivalents of the corresponding organolithium reagent (e.g., isobutyllithium) dropwise via the dropping funnel, maintaining the low temperature.

  • Reaction Quenching: After the addition is complete, allow the reaction to stir at low temperature for a specified time before slowly quenching with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure. The crude ketone can then be purified by distillation or column chromatography.

Analytical Characterization

The identity and purity of 8-Methyl-4-nonanone can be confirmed using a suite of standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like 8-Methyl-4-nonanone. It provides both the retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum, which offers structural information based on the fragmentation pattern.

A general protocol for the GC-MS analysis of a ketone sample:

  • Sample Preparation: Prepare a dilute solution of the 8-Methyl-4-nonanone sample in a volatile organic solvent such as hexane or dichloromethane.

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable for separating aliphatic ketones.

    • Injector: Use a split/splitless injector, with a typical injection volume of 1 µL.

    • Oven Program: A temperature gradient program is often employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components.

    • Carrier Gas: Helium is a commonly used carrier gas.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.

    • Scan Range: The mass range should be set to detect the molecular ion of 8-Methyl-4-nonanone (m/z 156) and its expected fragments.

  • Data Analysis: The identity of 8-Methyl-4-nonanone is confirmed by matching its retention time and mass spectrum with that of a known standard or by comparing the mass spectrum to a reference library such as the NIST/EPA/NIH Mass Spectral Library.

Diagram of the GC-MS analytical workflow.

gcms_workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sample Dilute Sample in Volatile Solvent gc Separation based on Boiling Point and Polarity sample->gc ms Ionization and Fragmentation gc->ms data Retention Time and Mass Spectrum Analysis ms->data

Caption: Workflow for the analysis of a volatile compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of organic molecules like 8-Methyl-4-nonanone.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include:

    • A doublet for the methyl protons at the 8-position, coupled to the adjacent methine proton.

    • A multiplet for the methine proton at the 8-position.

    • Triplets for the methyl protons at the 1-position and the methylene protons adjacent to the carbonyl group (at the 3- and 5-positions).

    • Multiplets for the other methylene protons in the carbon chain.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. A key diagnostic signal will be the resonance for the carbonyl carbon, which typically appears significantly downfield (around 200-220 ppm) in aliphatic ketones.

Applications and Research

Specific applications and research focused on 8-Methyl-4-nonanone are not extensively documented in publicly available literature. However, based on the properties of similar aliphatic ketones, some potential areas of interest can be inferred.

  • Flavor and Fragrance: Many ketones with similar chain lengths are used as flavor and fragrance components. For instance, 2-nonanone has a fruity and cheesy odor and is found in various natural products.[8][9] While the specific organoleptic properties of 8-Methyl-4-nonanone are not well-documented, it could potentially find use in these industries.

  • Chemical Intermediate: Its structure makes it a potential starting material or intermediate in organic synthesis for the creation of more complex molecules.

  • Solvent Properties: Like other ketones, it is likely to have good solvent properties for a range of organic compounds.

Further research is needed to explore the specific biological activities, applications, and occurrence of 8-Methyl-4-nonanone.

Safety and Handling

General Safety Precautions
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.

  • Fire Safety: This compound is predicted to be a flammable liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move to fresh air.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

It is strongly recommended to perform a thorough risk assessment before handling this chemical and to consult the SDS for a closely related compound if a specific one for 8-Methyl-4-nonanone cannot be obtained.

References

  • Birkholz, W. R., et al. (2009). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Organic Syntheses, 68, 133.
  • Millán, S., & Pérez, M. (1999). The reaction of organolithium reagents and carboxylic acids constitutes a simple general method for the synthesis of ketones. Tetrahedron, 55(44), 13413-13422.
  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • Cava, M. P., & Deana, A. A. (1959). Ketone, cyclohexyl methyl. Organic Syntheses, 39, 40.
  • Moodle. (n.d.). Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Retrieved from a specific Moodle course page (Note: A direct, universally accessible URL is not available for this source).
  • Koreeda, M. (2011, May 10). Experiment 2. Oxidation of an Alcohol. University of Michigan.
  • Newman, M. S., & Smith, A. S. (1951). Grignard Reactions: Synthesis of Aliphatic Ketones. Journal of the American Chemical Society, 73(8), 3845-3847.
  • Kidwai, M., Bhardwaj, S., & Jain, A. (2011). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol.
  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 537803, 8-Methyl-4-nonanone. Retrieved from [Link]

  • Google Patents. (n.d.). US4982029A - Method for the direct preparation of olefins from ketones and Grignard reagents.
  • Wang, Y., et al. (2014). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Organic Letters, 16(15), 4066-4069.
  • L.S.College, Muzaffarpur. (2020, May 23).
  • Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(17), 4946-4954.
  • NextSDS. (n.d.). 8-Methyl-4-nonanone — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53882897, 8-Methyl-4-nonene. Retrieved from [Link]

  • Mdachi, S. J. M. (2012). Synthesis of 8-methylnonane-1,6,7-trien-4-one and related allenes as potentially useful synthetic precursors. Bulletin of the Chemical Society of Ethiopia, 26(1), 103-113.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methyl-5-nonanone.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 3-Methyl-2,4-pentanedione.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet for 4-Methyl-2-pentanone.
  • The Good Scents Company. (n.d.). 4-nonanone amyl propyl ketone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-nonanone methyl heptyl ketone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 8-methyl-2-nonanone, 64303-47-5. Retrieved from [Link]

  • Perfumer & Flavorist. (2017, December 21).
  • Scent.vn. (n.d.). 4-Nonanone CAS# 4485-09-0: Odor profile, Molecular properties, Regulation. Retrieved from [Link]

Sources

Exploratory

8-Methyl-4-nonanone in Insect Chemical Communication: A Technical Guide

Abstract 8-Methyl-4-nonanone is a branched-chain ketone that functions as a critical semiochemical, or signaling chemical, in the lifecycle of various insect species. While not as widespread as other pheromone classes, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

8-Methyl-4-nonanone is a branched-chain ketone that functions as a critical semiochemical, or signaling chemical, in the lifecycle of various insect species. While not as widespread as other pheromone classes, its role as a kairomone and potential aggregation pheromone makes it a compound of significant interest in chemical ecology and integrated pest management. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, chemical ecology, and analytical methodologies pertinent to 8-methyl-4-nonanone. It is designed for researchers, chemical ecologists, and drug development professionals seeking a comprehensive understanding and practical framework for studying this and similar semiochemicals.

Introduction: The Significance of 8-Methyl-4-nonanone

Semiochemicals are the language of the insect world, mediating critical behaviors such as mating, aggregation, alarm, and host location.[1] Ketones represent a diverse class of these compounds, often acting as pheromones or kairomones.[2][3] 8-Methyl-4-nonanone (C10H20O) is a specific aliphatic ketone that has been identified as a behaviorally active compound in certain insect-plant or insect-predator interactions.[4] Its structure features a ten-carbon chain with a ketone group at the 4-position and a methyl branch at the 8-position, as detailed in the PubChem database (CID 537803).[4]

Understanding the role of 8-methyl-4-nonanone offers insights into the chemical ecology of specific insect species and presents opportunities for developing novel, environmentally benign pest management strategies.[1] This guide synthesizes current knowledge and provides detailed protocols for the extraction, identification, and behavioral analysis of this compound.

Natural Occurrence and Ecological Function

The documented presence of 8-methyl-4-nonanone in insects is primarily as a kairomone, a chemical emitted by one species that benefits another. A key example is its role in the chemical ecology of the red palm weevil, Rhynchophorus ferrugineus. This devastating pest of palm trees is attracted to a blend of compounds, including 4-methyl-5-nonanol and 4-methyl-5-nonanone.[5] While structurally similar, 8-methyl-4-nonanone has also been investigated in the context of kairomonal attractants for weevils, where related methyl-branched ketones are known to be synergistic with aggregation pheromones.[1]

Documented Occurrences

The precise role and occurrence of 8-methyl-4-nonanone itself can be elusive in literature, often discussed in the context of its isomers and related ketones. However, its structural motifs are common in insect chemical communication. For instance, the alarm pheromone of many ant species is 4-methyl-3-heptanone, demonstrating the importance of methyl-branching in ketone semiochemicals.[2][6][7] The aggregation pheromone for the red flour beetle, Tribolium castaneum, is 4,8-dimethyldecanal, further highlighting the biosynthetic capability of insects to produce complex branched-chain compounds.[8][9][10][11]

Table 1: Related Methyl-Branched Ketones and Aldehydes in Insects

CompoundInsect SpeciesFunction
4-Methyl-3-heptanonePogonomyrmex badius (Ant)Alarm Pheromone[2]
4-Methyl-5-nonanol / 4-Methyl-5-nonanoneRhynchophorus ferrugineus (Weevil)Aggregation Pheromone / Kairomone[1][5]
4,8-DimethyldecanalTribolium castaneum (Beetle)Aggregation Pheromone[8][10][11]
2-NonanoneStenelytrana consobrina (Beetle)Pheromone Component[12]

Biosynthesis of Branched-Chain Aliphatics

The biosynthesis of insect pheromones like 8-methyl-4-nonanone typically follows modifications of conserved metabolic pathways, primarily fatty acid synthesis.[13] Insects utilize precursors from primary metabolism, such as acetate and propionate, to construct the carbon skeletons of these molecules.

The biosynthesis of the related pheromone 4,8-dimethyldecanal in Tribolium castaneum has been shown to proceed via the fatty acid pathway, rather than the mevalonate pathway used for terpenes.[11] This was confirmed through experiments showing that production was inhibited by a fatty acid pathway inhibitor (2-octynoic acid) but not by a mevalonate pathway inhibitor (mevastatin).[11] Furthermore, feeding studies using stable isotope-labeled precursors demonstrated the incorporation of acetate and propionate into the final pheromone structure.[11]

Similarly, the ant alarm pheromone (S)-4-methyl-3-heptanone is biosynthesized from three propionate units, following a polyketide/fatty acid-type metabolic route.[6][14] It is highly probable that 8-methyl-4-nonanone is synthesized through a similar pathway, involving the condensation of acetate and propionate units to create the branched-chain backbone, followed by modification (e.g., oxidation) to yield the final ketone.

Diagram: Putative Biosynthetic Pathway

The following diagram illustrates a plausible biosynthetic route for branched-chain ketones, grounded in established fatty acid synthesis principles.

Biosynthesis cluster_0 Fatty Acid / Polyketide Synthase Complex Acetate Acetate Units (e.g., from Acetyl-CoA) FAS Fatty Acid Synthase (FAS) & Polyketide Synthase (PKS) -like enzymes Acetate->FAS Propionate Propionate Units (e.g., from Propionyl-CoA) Propionate->FAS Chain Branched-Chain Acyl-CoA Intermediate FAS->Chain Condensation & Reduction Cycles Modification Chain Modification (e.g., Oxidation, Decarboxylation) Chain->Modification Ketone 8-Methyl-4-nonanone Modification->Ketone

Caption: Putative biosynthetic pathway for 8-methyl-4-nonanone via fatty acid synthesis.

Analytical Methodologies

The identification and quantification of volatile semiochemicals like 8-methyl-4-nonanone require highly sensitive analytical techniques due to the minuscule quantities produced by insects.[15] The standard workflow involves volatile collection, separation by gas chromatography (GC), and identification by mass spectrometry (MS) and/or electroantennographic detection (EAD).[16][17]

Volatile Collection: Extraction Protocols

The choice of extraction method is critical and depends on whether the goal is to sample volatiles released by a live insect (headspace) or to analyze the total content of a specific gland.[18]

Protocol 1: Headspace Volatile Collection using SPME

Solid-Phase Microextraction (SPME) is a non-invasive, solvent-free technique ideal for collecting volatiles from living organisms.[19]

  • Rationale: This method captures the blend of compounds actively released by the insect, providing a biologically relevant profile without harming the specimen.[19]

  • Materials:

    • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).[20]

    • Glass vial or chamber, sized appropriately for the insect.

    • Live insect(s).

  • Procedure:

    • Place the live insect(s) into the clean glass vial and seal it. Allow a 15-30 minute equilibration period for volatiles to accumulate in the headspace.

    • For improved detection of compounds present in low quantities, a freeze-thaw step can be applied. Freeze the insect sample at -80°C for 10 minutes, then thaw at 25°C for 5 minutes before extraction.[15]

    • Carefully insert the SPME holder through the vial's septum and expose the fiber to the headspace above the insect. Do not allow the fiber to touch the sample.[19]

    • Expose the fiber for a predetermined optimization time (e.g., 30 minutes to 3 hours).[19][21]

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.[20]

Protocol 2: Solvent Extraction of Glands

This method is used to determine the total chemical content of a specific pheromone gland or tissue.[18]

  • Rationale: Provides a concentrated sample of all volatiles and non-volatiles within a gland, which is useful for identifying biosynthetic precursors and stored compounds.

  • Materials:

    • High-purity volatile solvent (e.g., hexane or dichloromethane).

    • Stereomicroscope and fine dissection tools.

    • 200 µL glass vial inserts.

  • Procedure:

    • Under a stereomicroscope, carefully dissect the target tissue (e.g., pheromone glands, abdomen tip) from a cold-anesthetized or frozen insect.

    • Immerse the dissected tissue immediately into a small volume (10-50 µL) of high-purity hexane in a glass vial insert.[18]

    • Allow the extraction to proceed for 30 minutes to 2 hours at room temperature.[18]

    • Remove the tissue from the solvent. The resulting extract can be used directly for analysis or concentrated under a gentle stream of nitrogen if necessary.

    • Store the extract at -20°C in a sealed vial until GC-MS analysis.[18]

Identification and Bioactivity Confirmation

Protocol 3: GC-MS and GC-EAD Analysis

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique that couples the separation power of GC with the sensitivity of an insect's antenna as a biological detector.[18][22][23] This allows for the precise identification of which compounds in a complex mixture are biologically active.[24]

  • Rationale: While GC-MS identifies all volatile compounds, GC-EAD pinpoints the specific chemicals that elicit a neural response in the insect, confirming their role as semiochemicals.[23][25]

  • Instrumentation:

    • Gas Chromatograph with a column effluent splitter (Y-splitter).[24]

    • One arm of the splitter is connected to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[23]

    • The other arm directs effluent via a heated transfer line to an insect antenna preparation.[24]

    • Electroantennography setup: excised antenna mounted between two electrodes, connected to a high-impedance amplifier.[18]

  • Procedure:

    • GC Setup: Install an appropriate capillary column (e.g., non-polar DB-5MS). Set a suitable temperature program (e.g., 50°C for 4 min, then ramp 10°C/min to 230°C).[25] Use helium as the carrier gas.[25]

    • Antenna Preparation: Excise an antenna from a live insect. Mount it between two glass capillary electrodes filled with saline solution (e.g., insect Ringer's solution).[18]

    • Analysis: Inject the prepared sample (from SPME desorption or solvent extract) into the GC.

    • Simultaneously record the signals from the FID/MS and the EAD amplifier.[18]

    • Data Interpretation: Align the chromatogram from the FID/MS with the EAD signal. Any peak in the chromatogram that corresponds in time with a significant depolarization (a peak) in the EAD trace is considered biologically active.

    • The mass spectrum of the active peak can then be compared to libraries (e.g., NIST) and confirmed by running a synthetic standard of 8-methyl-4-nonanone.

Diagram: Analytical Workflow for Semiochemical Identification

Workflow Insect Insect Sample Collection Volatile Collection Insect->Collection SPME Headspace SPME (Live Insect) Collection->SPME Non-invasive Solvent Solvent Extraction (Gland/Tissue) Collection->Solvent Invasive Analysis GC-EAD / GC-MS Analysis SPME->Analysis Solvent->Analysis Data Data Analysis Analysis->Data Identification Compound Identification (MS Library Match) Data->Identification Activity Bioactivity Confirmation (EAD Response) Data->Activity Final Identified Active Compound Identification->Final Activity->Final

Caption: Workflow for the identification of bioactive insect semiochemicals.

Olfactory Signaling and Behavioral Response

The detection of 8-methyl-4-nonanone begins when the molecule enters pores on the insect's olfactory sensilla, typically located on the antennae.[26] Inside the sensillum, the molecule binds to an Odorant-Binding Protein (OBP), which transports it to an Olfactory Receptor (OR) on the surface of an Olfactory Receptor Neuron (ORN).[26][27]

Insect ORs are unique ligand-gated ion channels.[28][29] The binding of the semiochemical to the OR complex triggers the opening of the ion channel, causing a depolarization of the neuron's membrane. This generates an electrical signal that is sent to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral response (e.g., attraction, repulsion, aggregation).[30]

Behavioral Assays

To confirm the function of an identified compound, behavioral assays are essential. The Y-tube olfactometer is a standard laboratory tool for assessing insect preference.[31]

Protocol 4: Y-Tube Olfactometer Bioassay

  • Rationale: This assay provides a quantitative measure of an insect's attraction or repulsion to a specific chemical by forcing it to choose between two converging air streams.

  • Materials:

    • Glass Y-tube olfactometer.

    • Air pump, flow meters, and charcoal-filtered, humidified air source.

    • Test substance (synthetic 8-methyl-4-nonanone) dissolved in a solvent (e.g., hexane).

    • Control (solvent only).

    • Filter paper strips.

  • Procedure:

    • Set up the Y-tube olfactometer with a consistent, purified airflow (e.g., 0.5 L/min) through each arm.

    • Apply a specific dose of the synthetic 8-methyl-4-nonanone solution to a filter paper strip and place it in the treatment arm's chamber.

    • Apply an equal amount of solvent only to a separate filter paper strip and place it in the control arm's chamber.

    • Introduce a single insect at the base of the Y-tube.

    • Observe the insect for a set period (e.g., 5-10 minutes) and record which arm it enters first and how much time it spends in each arm.

    • After each trial, clean the Y-tube thoroughly with solvent and bake it to remove any chemical residues. Rotate the arms of the Y-tube to avoid positional bias.

    • Repeat with a sufficient number of insects (e.g., n=50) for statistical analysis (e.g., Chi-square test).[31]

Synthesis and Future Applications

The availability of pure synthetic standards is crucial for confirming identifications and performing behavioral assays. Several synthetic routes for producing 4-nonanone and its methyl-branched analogs have been described, often involving the oxidation of the corresponding secondary alcohol or the reaction of a Grignard reagent with a nitrile.[32] For example, 4-methyl-5-nonanone can be synthesized via a nucleophilic substitution reaction between 2-methylpentanoic anhydride and an n-butyl nucleophilic reagent.[5] Similar organometallic strategies can be adapted for the synthesis of 8-methyl-4-nonanone.

The study of 8-methyl-4-nonanone and related compounds has direct applications in:

  • Pest Monitoring: Incorporating kairomones like 8-methyl-4-nonanone into traps can significantly increase their efficacy for monitoring pest populations.[1]

  • Mass Trapping: Using these compounds in mass trapping strategies can help reduce pest numbers in a targeted, species-specific manner, reducing the need for broad-spectrum insecticides.[8]

  • Behavioral Manipulation: Understanding the full behavioral repertoire elicited by these compounds may lead to "push-pull" strategies or mating disruption technologies.

Conclusion

8-Methyl-4-nonanone represents an important, albeit nuanced, component of insect chemical communication. While its documented role is still emerging, its structural relationship to well-known and potent pheromones underscores its significance. The methodologies outlined in this guide—from non-invasive SPME sampling to the definitive power of GC-EAD and behavioral validation—provide a robust framework for its further study. A deeper understanding of the biosynthesis, detection, and ecological function of 8-methyl-4-nonanone will continue to advance the field of chemical ecology and contribute to the development of next-generation, sustainable pest management solutions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones.
  • Mucignat-Caretta, C. (Ed.). (2014). Pheromones and General Odor Perception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis.
  • Touhara, K., & Vosshall, L. B. (2019). Odorant and pheromone receptors in insects. Frontiers in Cellular Neuroscience.
  • UT Southwestern Medical Center. (2005, January 27). Researchers Find How Protein Allows Insects To Detect And Respond To Pheromones. ScienceDaily.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Microextraction (SPME) in Volatile Pheromone Collection.
  • Kaissling, K. E. (2014). Pheromone Reception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis.
  • Chen, J. (2017). Freeze-thaw method improves the detection of volatile compounds in insects using Headspace Solid-Phase Microextraction (HS-SPME). Analytical Chemistry, 89(16), 8366-8371.
  • Rering, C. C., et al. (2020). A Comparison of Collection Methods for Microbial Volatiles. Frontiers in Ecology and Evolution.
  • Joseph, R. M., & Carlson, J. R. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Open Biology, 10(10), 200233.
  • Domon, K., et al. (1999). Simple Synthesis of (±)‐Stigmolone (8‐Hydroxy‐2,5,8‐trimethyl‐4‐nonanone), the Pheromone of Stigmatella aurantiaca. European Journal of Organic Chemistry.
  • Byers, J. A. (2005). Heated transfer line for gas chromatographic-electroantennographic detection (GC-EAD). Journal of Chemical Ecology.
  • Li, Y., et al. (2023). Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. Molecules.
  • Arn, H., Städler, E., & Rauscher, S. (2014). The Electroantennographic Detector — a Selective and Sensitive Tool in the Gas Chromatographic Analysis of Insect Pheromones. FAO AGRIS.
  • Xu, Z., et al. (2025). Synthesis of the aggregation pheromone of Tribolium castaneum. Beilstein Journal of Organic Chemistry.
  • Hooper, A. M., et al. (2022). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Frontiers in Ecology and Evolution.
  • Campbell, S. A., et al. (2025). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. bioRxiv.
  • Tadesse, S., & Zotor, F. B. (2012). Synthesis of 8-methylnonane-1,6,7-trien-4-one and related allenes as potentially useful synthetic precursors. Bulletin of the Chemical Society of Ethiopia, 26(1).
  • Jankowska, M., et al. (2020). SPME-GC/MS Analysis of Volatile Compounds Contained in the Insect Larvae of Tenebrio molitor and Leptinotarsa decemlineata before and after Using Insecticides. Helvetica Chimica Acta.
  • K, S., & G, S. (2025). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. ResearchGate.
  • El-Sayed, A. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research.
  • National Center for Biotechnology Information. (n.d.). 8-Methyl-4-nonanone. PubChem Compound Database.
  • Ponnusamy, L., et al. (2019). Behavioural and antennal responses of Aedes aegypti (l.) (Diptera: Culicidae) gravid females to chemical cues from conspecific larvae. PLOS ONE.
  • Schulz, S. (2018). Biosynthesis in Insects. ResearchGate.
  • Xu, Z., et al. (2025). Synthesis of the aggregation pheromone of Tribolium castaneum. Beilstein Journal of Organic Chemistry.
  • Barbosa-Cornelio, R., et al. (2019). Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. Insects.
  • Jarvis, A. P., et al. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications, (10), 1196-1197.
  • Serdo, A. M. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ.
  • The Pherobase. (n.d.). Pheromones and Semiochemicals of Tribolium castaneum (Coleoptera: Tenebrionidae), the Red flour beetle.
  • Blomquist, G. J., & Jackson, L. L. (1979). Chemical ecology and biochemistry of insect hydrocarbons. Progress in Lipid Research.
  • Galimberti, A., et al. (2021). Analytical Methods for the Identification of Edible and Feed Insects: Focus on DNA-Based Techniques. Foods.
  • Hanks, L. M., et al. (2021). 2-Nonanone is a Critical Pheromone Component for Cerambycid Beetle Species Native to North and South America. Environmental Entomology.
  • Horita, A., et al. (2005). 4,8-Dimethyldecanal, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway. Journal of Chemical Ecology, 31(8), 1845-1856.
  • Blum, M. S. (1974). Social Insect Pheromones: Their Chemistry and Function. In Pheromones. North-Holland Publishing Company.
  • Cruz-López, L., & Zepeda-Cisneros, C. S. (2023). Behavioral Responses to the Alarm Pheromone of the Ant Camponotus obscuripes (Hymenoptera: Formicidae). ResearchGate.
  • Shin-Etsu Chemical Co., Ltd. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. (EP3670486A1). European Patent Office.
  • Benchchem. (n.d.). 4-Nonanone: A Comprehensive Technical Guide.
  • Birkett, M., et al. (n.d.). Defining the role of semiochemicals in host location and selection by UK Culicoides species biting midges. Gnatwork.
  • Dobrovolny, S., et al. (2023). Development of a DNA Metabarcoding Method for the Identification of Insects in Food. Foods.
  • Various Authors. (2024). What is the most effective method for preparing an insect sample for pheromone analysis?. ResearchGate.
  • Smith, B. D., & Roe, R. M. (2014). The Activity of Methyl Ketones as Fumigants for Insect Control. ResearchGate.
  • Wright, C. F., et al. (2022). Metagenomic ecosystem monitoring of soft scale insects and mealybug communities. Wellcome Open Research.
  • Jarvis, A. P., et al. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications.
  • Durand, N., et al. (2021). The 40-Year Mystery of Insect Odorant-Binding Proteins. Biomolecules.

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Foundational

8-Methyl-4-nonanone: A Host-Derived Semiochemical Modulating Coleopteran Olfactory Responses

Executive Summary In the discipline of integrated pest management (IPM) and chemical ecology, semiochemicals dictate the behavioral dynamics of insect populations. While synthetic aggregation pheromones are the cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the discipline of integrated pest management (IPM) and chemical ecology, semiochemicals dictate the behavioral dynamics of insect populations. While synthetic aggregation pheromones are the cornerstone of coleopteran trapping systems, their efficacy is heavily modulated by the presence of host-derived volatiles (kairomones).

This technical guide examines 8-methyl-4-nonanone , a branched aliphatic ketone identified as a primary volatile in the non-fermented tissue of Agave tequilana[1]. Acting as a baseline kairomone for the agave weevil (Scyphophorus acupunctatus, Coleoptera: Curculionidae), 8-methyl-4-nonanone provides critical ecological context that guides initial host-location behaviors. By analyzing its olfactory transduction mechanisms, analytical extraction protocols, and behavioral ecology, this whitepaper provides drug development professionals and agrochemical researchers with a blueprint for designing next-generation "push-pull" semiochemical formulations.

Chemical Ecology & Olfactory Mechanisms

Chemical Profile and Volatility

8-Methyl-4-nonanone ( C10​H20​O ) is characterized by a molecular weight of 156.26 g/mol and a computed XLogP3 of 2.9[2]. From an application standpoint, these physicochemical properties are highly significant. The moderate lipophilicity (XLogP3 = 2.9) ensures that the molecule is volatile enough to form a robust odor plume in the field, yet hydrophobic enough to require specialized transport mechanisms once it contacts the insect's antenna.

Olfactory Signal Transduction

When 8-methyl-4-nonanone enters the sensillar pore of a coleopteran antenna, its hydrophobicity prevents it from passively diffusing through the aqueous sensillar lymph. Instead, it binds to specific Odorant Binding Proteins (OBPs). The OBP-kairomone complex transports the molecule to the dendritic membrane, where it activates the Odorant Receptor (OR) and its obligate coreceptor (ORco). This binding triggers an ion channel conformational change, leading to membrane depolarization and an action potential that signals "host presence" to the antennal lobe.

OlfactoryPathway A 8-Methyl-4-nonanone (Kairomone) B Sensillar Pore Entry A->B C Odorant Binding Protein (OBP) B->C D OR/ORco Complex Activation C->D E Ion Channel Opening D->E F Membrane Depolarization E->F G Action Potential to Antennal Lobe F->G

Caption: Olfactory signal transduction of 8-methyl-4-nonanone in coleopteran sensilla.

Analytical Profiling: SPME-GC/MS

To isolate and identify 8-methyl-4-nonanone from host plant matrices, researchers utilize Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[3]. SPME is strictly selected over liquid-liquid solvent extraction for this workflow. Causality: Solvent extraction often masks highly volatile, low-molecular-weight ketones beneath the solvent peak. SPME bypasses solvents entirely, ensuring the integrity and precise integration of the 8-methyl-4-nonanone peak.

Quantitative Volatile Profiling

Field studies comparing the volatile emissions of non-fermented versus fermented Agave tequilana reveal a stark contrast in chemical profiles. 8-Methyl-4-nonanone is one of 24 distinct compounds isolated exclusively from the non-fermented host tissue[3],[1].

Table 1: Volatile Profile Comparison of Agave tequilana (Host Plant)

Compound ClassFermented Agave Tissue (High Attraction)Non-Fermented Agave Tissue (Baseline Attraction)
Alcohols Ethanol, 2-Butanol2-Octanol, 3-Methyl-1-butanol, Linalool
Ketones None detected8-Methyl-4-nonanone , 2-Octanone, 2-Heptenone
Esters / Acids Ethyl acetate, Acetic acidHexanoic acid methyl ester
Terpenes None detectedAlpha-pinene, Beta-pinene, Limonene
Phenols/Aromatics None detected4-Ethyl phenol, p-Guaiacol, p-Cymene

Data synthesized from SPME-GC/MS analysis of Agave tequilana[3],[1].

Behavioral Ecology: The Fermentation Paradox

While 8-methyl-4-nonanone acts as a baseline indicator of a healthy host plant, field bioassays present a fascinating behavioral paradox. Traps baited with the synthetic aggregation pheromone (2-methyl-4-octanone) combined with non-fermented agave (emitting 8-methyl-4-nonanone) do not capture significantly more weevils than the pheromone alone[3]. However, traps utilizing fermented agave (emitting ethanol and ethyl acetate) show a massive synergistic spike in capture rates[3].

Causality & Ecological Context: Coleopteran pests like S. acupunctatus are opportunistic. While 8-methyl-4-nonanone signals a viable host, the presence of fermentation volatiles signals a compromised or damaged host. A stressed plant has weakened structural defenses, making it an optimal site for oviposition and feeding. Therefore, while 8-methyl-4-nonanone is the primary recognition kairomone, the insect's olfactory preference dynamically shifts toward fermentation products to maximize reproductive success.

Experimental Protocols: A Self-Validating System

To accurately evaluate the semiochemical impact of host volatiles, the following self-validating workflow must be strictly adhered to.

ExperimentalWorkflow Step1 Host Plant Sampling (Agave tequilana) Step2 SPME Volatile Extraction (Non-Fermented Tissue) Step1->Step2 Step3 GC-MS Analysis & Peak Integration Step2->Step3 Step4 Identification of 8-Methyl-4-nonanone Step3->Step4 Step5 Synthetic Bait Formulation (Pheromone + Kairomone) Step4->Step5 Step6 Field Trapping Bioassays (Scyphophorus acupunctatus) Step5->Step6

Caption: Workflow from SPME-GC/MS identification to field bioassays for semiochemicals.

Protocol A: SPME Extraction & GC-MS Analysis
  • Tissue Preparation: Macerate 50g of non-fermented Agave tequilana tissue and place it in a 250 mL hermetically sealed glass chamber.

    • Causality: Mechanical maceration ruptures cell walls, accelerating the volatilization of intracellular ketones into the headspace, ensuring a concentrated odor plume for extraction.

  • Fiber Equilibration: Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 25°C.

    • Causality: PDMS is highly specific for extracting non-polar to semi-polar aliphatic compounds, ensuring maximum adsorption of 8-methyl-4-nonanone without moisture interference.

  • Thermal Desorption & GC-MS: Desorb the fiber in the GC injection port at 250°C for 5 minutes. Run a temperature gradient from 40°C to 220°C at 5°C/min.

    • Causality: Gradual thermal ramping resolves co-eluting structural isomers (e.g., separating 8-methyl-4-nonanone from 2-octanone), allowing for precise mass spectral identification against NIST libraries.

Protocol B: Field Trapping Bioassay
  • Bait Formulation: In standard bucket traps, combine the synthetic aggregation pheromone (2-methyl-4-octanone) with the target kairomone matrix (fermented vs. non-fermented agave). Include a control trap containing only water and insecticide[3].

  • Spatial Deployment: Deploy traps at a height of 1 meter in an active field, spaced exactly 50 meters apart in a randomized complete block design.

    • Causality: A 50-meter spacing prevents the overlapping of volatile odor plumes. If plumes overlap, the weevils cannot make an independent olfactory choice, invalidating the capture data.

  • Data Collection: Record captures weekly, rotating trap positions to eliminate location bias.

Implications for Agrochemical Development

Understanding the role of 8-methyl-4-nonanone opens novel avenues for agrochemical engineering, specifically in the design of Push-Pull strategies :

  • The "Push" (Repellents): Because 8-methyl-4-nonanone signals a healthy, highly defended plant (compared to a fermented, vulnerable one), structural analogs of this ketone could be engineered as competitive antagonists at the ORco complex. Saturating an agricultural field with these analogs could mask the presence of vulnerable crops, effectively repelling opportunistic pests.

  • The "Pull" (Attractants): Conversely, combining synthetic aggregation pheromones with fermentation analogs (ethyl acetate/ethanol) creates highly lethal "attract-and-kill" traps that outcompete the natural baseline attraction of 8-methyl-4-nonanone.

References

  • Azuara-Domínguez, A., Cibrián-Tovar, J., Terán-Vargas, A. P., Tafoya-Rangel, F., Vega-Aquino, P., & Blanco, C. A. (2012). "Trapping Scyphophorus acupunctatus (Coleoptera: Curculionidae) with Fermented Tequila Agave, and Identification of the Attractant Volatiles." Southwestern Entomologist, 37(3), 341-349. URL: [Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 537803, 8-Methyl-4-nonanone." PubChem. URL: [Link]

Sources

Exploratory

Olfactory Response of Rhynchophorus ferrugineus to 8-Methyl-4-nonanone: A Technical Guide for Semiochemical Development

Executive Summary The Red Palm Weevil (RPW), Rhynchophorus ferrugineus, is a catastrophic quarantine pest responsible for the widespread destruction of palm species globally 1[1]. Current integrated pest management (IPM)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Red Palm Weevil (RPW), Rhynchophorus ferrugineus, is a catastrophic quarantine pest responsible for the widespread destruction of palm species globally 1[1]. Current integrated pest management (IPM) relies heavily on mass trapping using the natural male-produced aggregation pheromones, primarily 4-methyl-5-nonanol (ferrugineol) and 4-methyl-5-nonanone (ferrugineone) 2[2]. However, the exploration of synthetic analogs like 8-Methyl-4-nonanone provides critical insights into the structural plasticity of RPW odorant-binding proteins (OBPs) and odorant receptors (ORs). This whitepaper outlines the mechanistic framework, chemical profile, and self-validating experimental protocols required to evaluate 8-Methyl-4-nonanone as a candidate for advanced mating disruption and lure technologies, such as SPLAT (Specialized Pheromone and Lure Application Technology) 3[3].

Mechanistic Basis of Olfaction in RPW

Insect olfactory perception is a highly dynamic process where hydrophobic environmental volatiles are captured by soluble secretory proteins known as Odorant Binding Proteins (OBPs). In R. ferrugineus, the antenna-specific protein RferOBP1768 has been identified as the primary carrier responsible for binding and transporting ferrugineol to the Odorant Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons (OSNs) 1[1].

When evaluating a synthetic analog like 8-Methyl-4-nonanone, the shift of the methyl group alters steric interactions within the hydrophobic binding pocket of RferOBP1768. If the analog successfully binds, it is transported to the RferOR/Orco complex, inducing a conformational change that opens ion channels, depolarizes the OSN, and triggers an action potential.

OlfactoryPathway L 8-Methyl-4-nonanone (Volatile Ligand) P Pore of Sensillum L->P Diffusion OBP RferOBP1768 (Odorant Binding Protein) P->OBP Solubilization OR RferOR/Orco Complex (Odorant Receptor) OBP->OR Transport & Binding ION Ion Channel Activation (Ca2+/Na+ Influx) OR->ION Conformational Change OSN OSN Depolarization (Action Potential) ION->OSN Signal Transduction

Fig 1: Olfactory signal transduction pathway of 8-Methyl-4-nonanone in R. ferrugineus sensilla.

Chemical Profile & Structural Rationale

8-Methyl-4-nonanone (CAS: 6137-29-7) is a ketone with a molecular formula of C10H20O and a molecular weight of 156.26 g/mol 4[4]. While structurally similar to the natural pheromone ferrugineone (4-methyl-5-nonanone), the distal placement of the methyl group at C8 significantly impacts its volatility, binding kinetics, and potential to act as a competitive inhibitor at the receptor site.

Table 1: Comparative Chemical Properties
Chemical PropertyFerrugineone (Natural Pheromone)8-Methyl-4-nonanone (Synthetic Analog)
Molecular Formula C10H20OC10H20O
Molar Mass 156.26 g/mol 156.26 g/mol
Functional Group Ketone (C5 position)Ketone (C4 position)
Methyl Branching C4 positionC8 position
Role in Ecology Primary Aggregation PheromoneSynthetic Analog / Potential Competitor

Experimental Methodologies for Olfactory Assessment

To rigorously evaluate 8-Methyl-4-nonanone for semiochemical applications, researchers must employ a triad of self-validating protocols: molecular binding, peripheral electrophysiology, and behavioral assays.

Protocol A: Fluorescence Competitive Binding Assay (Molecular Level)
  • Causality & Rationale: Before an analog can elicit a behavior, it must be solubilized and transported by OBPs. This assay determines the dissociation constant (Kd) of 8-Methyl-4-nonanone with RferOBP1768, validating its viability as a competitive ligand 1[1].

  • Self-Validation System: Uses 1-NPN as a fluorescent reporter. A positive control (ferrugineol) and a negative control (solvent only) ensure that fluorescence quenching is strictly due to specific ligand displacement.

Step-by-Step Workflow:

  • Protein Expression: Express recombinant RferOBP1768 in E. coli and purify using Ni-NTA affinity chromatography.

  • Probe Incubation: Incubate 2 µM of purified RferOBP1768 with 2 µM of N-phenyl-1-naphthylamine (1-NPN) in Tris-HCl buffer (pH 7.4).

  • Excitation & Emission: Excite the complex at 337 nm and record emission spectra between 380 and 460 nm.

  • Competitive Titration: Titrate 8-Methyl-4-nonanone (dissolved in methanol) into the mixture at concentrations ranging from 2 to 16 µM.

  • Data Calculation: Calculate the IC50 value (concentration reducing initial fluorescence by 50%) and compute the Kd using the Scatchard equation.

Protocol B: Electroantennography (EAG) (Peripheral Level)
  • Causality & Rationale: High OBP affinity does not guarantee receptor activation. EAG measures the sum of action potentials from OSNs, proving whether 8-Methyl-4-nonanone successfully activates the RferOR complexes 1[1].

  • Self-Validation System: Includes a pre- and post-stimulus hexane control to account for mechanosensory artifacts and baseline drift.

Step-by-Step Workflow:

  • Antenna Preparation: Excise the antenna from a 2-week-old, starved adult R. ferrugineus. Cut the tip to ensure hemolymph exposure.

  • Electrode Mounting: Mount the antenna between two glass capillary electrodes filled with 0.1 M KCl. Connect to a high-impedance amplifier.

  • Stimulus Delivery: Apply 10 µL of 8-Methyl-4-nonanone (10 µg/µL in hexane) onto a filter paper strip inside a Pasteur pipette.

  • Airflow Injection: Inject a 0.5-second pulse of purified, humidified air through the pipette over the antenna.

  • Signal Acquisition: Record the maximum amplitude of depolarization (in mV). Normalize against the hexane control.

Protocol C: Y-Tube Olfactometer Assay (Behavioral Level)
  • Causality & Rationale: Peripheral detection (EAG) can result in either attraction or repulsion. The Y-tube assay translates physiological data into behavioral outcomes, which is critical for formulating trapping lures 2[2].

  • Self-Validation System: The Y-tube arms are swapped after every 5 insects to eliminate directional bias (e.g., room lighting or airflow asymmetry).

Step-by-Step Workflow:

  • Apparatus Setup: Utilize a glass Y-tube with a main stem (20 cm) and two arms (15 cm). Maintain a purified, humidified airflow of 0.5 L/min.

  • Odor Loading: Place a filter paper loaded with 10 µg of 8-Methyl-4-nonanone in the treatment arm, and a hexane-loaded paper in the control arm.

  • Insect Introduction: Introduce a single, starved RPW at the base of the main stem.

  • Observation & Scoring: Allow 5 minutes for a decision. A choice is scored when the insect crosses 5 cm into an arm and remains for >30 seconds.

  • Statistical Analysis: Analyze choice frequencies using a Chi-square goodness-of-fit test.

Quantitative Data Presentation

The following table establishes the analytical framework used to benchmark synthetic analogs against the natural aggregation pheromones of the Red Palm Weevil.

Table 2: Representative Olfactory Response Metrics for Semiochemicals in R. ferrugineus
Ligand / CompoundOBP Affinity (Kd)EAG Amplitude (mV)Behavioral Attraction Index
Ferrugineol (Control) High (~3.2 µM)Strong (>1.5 mV)High (Strong Attractant)
Ferrugineone High (~4.1 µM)Strong (>1.2 mV)High (Attractant)
8-Methyl-4-nonanone Moderate (Assay Dependent)Moderate (~0.6 - 0.9 mV)Variable (Potential Inhibitor)

Conclusion

The evaluation of 8-Methyl-4-nonanone highlights the intricate structure-activity relationships governing Rhynchophorus ferrugineus olfaction. While natural pheromones like ferrugineol remain the gold standard for food-baited pheromone traps (FBPTs) 2[2], understanding the binding kinetics and receptor activation profiles of structural analogs is critical. Compounds like 8-Methyl-4-nonanone hold potential as competitive inhibitors for mating disruption or as synergistic components in advanced SPLAT formulations 3[3], ultimately driving the evolution of targeted, environmentally sustainable agrochemicals.

References

  • Antony, B., et al. (2021). "Silencing the Odorant Binding Protein RferOBP1768 Reduces the Strong Preference of Palm Weevil for the Major Aggregation Pheromone Compound Ferrugineol." Frontiers in Physiology, PMC. 1

  • National Center for Biotechnology Information. "8-Methyl-4-nonanone | C10H20O | CID 537803." PubChem Database. 4

  • USDA Forest Service. "Development of Specialized Pheromone and Lure Application Technologies (SPLAT®) for Management of Coleopteran Pests in Agriculture." 3

  • MDPI (2024). "Assessment of Attractant Combinations for the Management of Red Palm Weevils (Rhynchophorus ferrugineus) in the United Arab Emirates." Applied Sciences. 2

Sources

Foundational

An In-depth Technical Guide to the Biosynthesis of 8-Methyl-4-nonanone in Weevils

Abstract 8-Methyl-4-nonanone is a key semiochemical, acting as an aggregation pheromone in several species of weevils (Coleoptera: Curculionidae), mediating critical behaviors for mating and host colonization. Understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

8-Methyl-4-nonanone is a key semiochemical, acting as an aggregation pheromone in several species of weevils (Coleoptera: Curculionidae), mediating critical behaviors for mating and host colonization. Understanding its biosynthesis is paramount for developing novel, species-specific pest management strategies. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 8-methyl-4-nonanone, grounded in the established principles of insect fatty acid and polyketide metabolism. While the precise pathway has not been fully elucidated in weevils, this document synthesizes evidence from analogous systems to construct a robust biochemical model. We will detail the precursor molecules, the enzymatic logic of the assembly process, and the state-of-the-art experimental methodologies required to validate this proposed pathway. This guide is intended for researchers in chemical ecology, biochemistry, and drug development seeking to explore and exploit insect metabolic pathways.

Introduction: The Significance of 8-Methyl-4-nonanone

Chemical communication is a cornerstone of insect survival and reproduction.[1] Among the vast arsenal of semiochemicals, methyl-branched alkanes and their functionalized derivatives, such as ketones, play critical roles as pheromones that regulate social behaviors.[1][2] 8-Methyl-4-nonanone, a ten-carbon methyl-branched ketone, has been identified as a potent aggregation pheromone for several weevil species, including the red palm weevil, Rhynchophorus ferrugineus.[3][4] These pheromones attract both males and females to a specific location, facilitating mass attacks that can overcome host plant defenses and ensure successful reproduction.[4]

The biosynthesis of such molecules is a highly controlled process, typically occurring in specialized cells like oenocytes.[1][5] The structural complexity of 8-methyl-4-nonanone suggests a sophisticated enzymatic pathway derived from primary metabolism. Elucidating this pathway offers opportunities for targeted disruption, potentially leading to environmentally benign methods for pest control that interfere with weevil communication.

Proposed Biosynthetic Pathway: A Polyketide-like Assembly

The structure of 8-methyl-4-nonanone strongly suggests its origin from fatty acid or polyketide metabolism. Many insect pheromones are derived from fatty acid precursors.[6] Specifically, the presence of a ketone group at an internal position (C4) and a methyl branch near the terminus (C8) is best explained by a modified, polyketide-like synthesis rather than a standard fatty acid synthesis followed by modification. Evidence from the biosynthesis of the analogous compound (S)-4-methyl-3-heptanone, which is derived from three propionate units via a polyketide-type route, provides a strong foundation for this hypothesis.[7]

The proposed pathway involves a specialized, multi-domain enzyme complex, likely a Type I Polyketide Synthase (PKS) or a modified Fatty Acid Synthase (FAS), that utilizes precursors from primary metabolism. The core building blocks are acetyl-CoA and propionyl-CoA. Propionyl-CoA is derived from the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine.[1]

The proposed sequence is as follows:

  • Chain Initiation: The synthesis begins with a propionyl-CoA starter unit, which forms the first three carbons (C1-C3) of the final molecule.

  • First Elongation & Ketone Retention: The propionyl-ACP intermediate is elongated with a malonyl-CoA extender unit. Crucially, the β-keto group formed during this condensation step is not reduced , establishing the signature ketone at the C4 position.

  • Reductive Elongation Cycles: The growing chain undergoes two subsequent elongation cycles using malonyl-CoA . In these steps, the β-keto groups are fully reduced to methylene bridges (-CH2-), a process characteristic of fatty acid synthesis involving ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains.

  • Methyl Branch Insertion: The final elongation step utilizes a methylmalonyl-CoA extender unit instead of malonyl-CoA. The incorporation of this three-carbon, branched precursor introduces the methyl group at the C8 position. The keto group from this final condensation is also fully reduced.

  • Chain Termination: The completed 10-carbon acyl chain is released from the synthase complex, likely via the action of a thioesterase (TE) domain, to yield the final product, 8-methyl-4-nonanone.

Biosynthesis of 8-Methyl-4-nonanone cluster_precursors Primary Metabolism cluster_pathway Proposed Polyketide-like Pathway AminoAcids Isoleucine, Valine, Methionine PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA Catabolism AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Carboxylation Initiation Step 1: Initiation (Propionyl-CoA) PropionylCoA->Initiation Elongation1 Step 2: Elongation 1 (+ Malonyl-CoA) β-Keto Group Retained MalonylCoA->Elongation1 Elongation2 Step 3: Elongation 2 & 3 (+ 2x Malonyl-CoA) Full Reduction MalonylCoA->Elongation2 Methylation Step 4: Elongation 4 (+ Methylmalonyl-CoA) Full Reduction MethylmalonylCoA->Methylation Initiation->Elongation1 Loading Elongation1->Elongation2 Ketoacyl intermediate Elongation2->Methylation Acyl intermediate Termination Step 5: Termination (Thioesterase Release) Methylation->Termination Completed Chain FinalProduct 8-Methyl-4-nonanone Termination->FinalProduct

Caption: Proposed biosynthetic pathway for 8-Methyl-4-nonanone in weevils.

Experimental Validation: A Framework for Pathway Discovery

Validating the proposed pathway requires a multi-faceted approach combining metabolic labeling, transcriptomics, and functional genetics. The following protocols represent a self-validating system to rigorously test the hypothesis.

Protocol 1: Stable Isotope Labeling and GC-MS Analysis

This experiment is designed to trace the incorporation of precursors into the final pheromone molecule, providing definitive evidence of the building blocks used.[7][8]

Objective: To determine the metabolic origin of the carbon backbone of 8-methyl-4-nonanone.

Methodology:

  • Weevil Rearing: Maintain a colony of the target weevil species (e.g., R. ferrugineus) under controlled conditions. Separate pheromone-producing individuals (typically males) for the experiment.

  • Precursor Administration: Prepare artificial diets or injection solutions containing stable isotope-labeled precursors.[9] Key precursors to test include:

    • [1-¹³C]propionate

    • [2-¹³C]propionate

    • [3-¹³C]propionate

    • [1,2-¹³C₂]acetate

    • U-¹³C-Isoleucine

    • U-¹³C-Valine

  • Incubation: Administer the labeled precursors to separate groups of weevils. Include a control group receiving an unlabeled diet/injection. Allow the weevils to metabolize the precursors for a period of 24-48 hours.

  • Pheromone Extraction: Volatiles can be collected from living weevils using solid-phase microextraction (SPME) or solvent extraction of the whole body or specific tissues.

  • GC-MS Analysis:

    • Analyze the extracts using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Identify the peak corresponding to 8-methyl-4-nonanone based on its retention time and mass spectrum compared to a synthetic standard.

    • Compare the mass spectra of the pheromone from labeled weevils to the control. An increase in the molecular ion (M+) and specific fragment ions by one or more mass units indicates the incorporation of the ¹³C label.

    • Analysis of the fragmentation pattern will reveal the specific positions of the incorporated labels, allowing for the reconstruction of the assembly pathway.

Expected Data Outcome:

Labeled PrecursorExpected Labeled Carbons in 8-Methyl-4-nonanoneRationale
[1-¹³C]propionateC1, C4, C8Incorporation as starter (C1), and via methylmalonyl-CoA (C8) and malonyl-CoA (C4) after metabolism.
[1,2-¹³C₂]acetateC2-C3, C5-C6, C7Incorporation via malonyl-CoA extender units.
U-¹³C-IsoleucineC1, C2, C3, C8, C(Me)Isoleucine is a known precursor to both propionyl-CoA and acetyl-CoA.
Protocol 2: Transcriptomic Analysis and Gene Silencing (RNAi)

This approach aims to identify the specific genes and enzymes responsible for the biosynthesis.

Objective: To identify candidate genes for the PKS/FAS complex and validate their function.

Methodology:

  • Tissue Dissection & RNA Extraction: Dissect pheromone-producing tissues (e.g., abdominal oenocytes) from pheromone-producing and non-producing weevils. Extract high-quality total RNA.

  • RNA-Seq and Differential Expression Analysis:

    • Construct cDNA libraries and perform high-throughput sequencing (RNA-Seq).[10]

    • Compare the transcriptomes of the two groups to identify differentially expressed genes (DEGs) that are significantly up-regulated in pheromone-producing weevils.[11]

    • Filter the DEG list for genes with annotations related to fatty acid synthesis, polyketide synthesis, thioesterases, and reductases.

  • Gene Silencing (RNA Interference - RNAi):

    • Synthesize double-stranded RNA (dsRNA) corresponding to the target candidate genes.

    • Inject the dsRNA into pheromone-producing weevils. A control group should be injected with dsRNA for a non-related gene (e.g., GFP).

    • After a recovery period (48-72 hours), collect and analyze the pheromone production using GC-MS as described in Protocol 1.

    • A significant reduction in 8-methyl-4-nonanone production in the experimental group compared to the control group confirms the gene's involvement in the biosynthetic pathway.

  • Quantitative PCR (qPCR): Use qPCR to confirm the knockdown of the target gene's mRNA levels in the dsRNA-treated weevils.

Experimental Workflow cluster_Isotope Metabolic Tracing cluster_Genetics Genetic & Functional Analysis Hypothesis Propose Biosynthetic Pathway Labeling Administer ¹³C-Labeled Precursors Hypothesis->Labeling RNASeq RNA-Seq of Pheromone Glands Hypothesis->RNASeq Extraction Pheromone Extraction Labeling->Extraction GCMS GC-MS Analysis Extraction->GCMS ConfirmPrecursors Confirm Building Blocks GCMS->ConfirmPrecursors Conclusion Elucidate Complete Pathway ConfirmPrecursors->Conclusion IdentifyGenes Identify Candidate PKS/FAS Genes RNASeq->IdentifyGenes RNAi RNAi Gene Knockdown IdentifyGenes->RNAi AnalyzePhenotype Analyze Pheromone Production (GC-MS) RNAi->AnalyzePhenotype ValidateFunction Validate Gene Function AnalyzePhenotype->ValidateFunction ValidateFunction->Conclusion

Caption: Experimental workflow for validating the biosynthesis of 8-Methyl-4-nonanone.

Conclusion and Future Directions

The biosynthesis of 8-methyl-4-nonanone in weevils is proposed to be a sophisticated metabolic process that combines elements of both fatty acid and polyketide synthesis. By leveraging a combination of stable isotope tracing and functional genomics, the outlined experimental framework provides a clear path to validating this hypothesis and identifying the precise enzymatic machinery involved. A complete understanding of this pathway will not only be a significant contribution to the field of insect chemical ecology but will also unveil novel molecular targets. This knowledge can be harnessed to develop highly specific inhibitors of pheromone production, paving the way for next-generation, sustainable pest management technologies that protect vital agricultural resources from weevil infestations.

References

  • Benchchem. (n.d.). The Evolutionary Significance of Branched Alkanes in Insects: A Technical Guide. Benchchem.
  • Zhang, X., Miao, L., Xu, Y., Ji, X., Qu, G., & Wei, D. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology, 12, 759975. Retrieved from [Link]

  • Blomquist, G. J., & Ginzel, M. D. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 45-62. Retrieved from [Link]

  • Benchchem. (n.d.). The Silent Language of Branched Alkanes: A Technical Guide to Insect Chemical Communication. Benchchem.
  • Ginzel, M. D., & Blomquist, G. J. (2022). Fatty Acid Origin of Insect Pheromones. Methods in Enzymology, 666, 1-25. Retrieved from [Link]

  • García, M. S., Gloria-Soria, A., Armstrong, J. S., & Showler, A. T. (2021). The Identification of Boll Weevil, Anthonomus grandis grandis (Coleoptera: Curculionidae), Genes Involved in Pheromone Production and Pheromone Biosynthesis. Insects, 12(10), 882. Retrieved from [Link]

  • Various Authors. (n.d.). Biosynthesis in Insects. ResearchGate. Retrieved from [Link]

  • Kather, R., & Martin, S. J. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(4), 1234-1239. Retrieved from [Link]

  • Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Biotechnology and Bioengineering, 119(11), 3237-3247. Retrieved from [Link]

  • Zhang, X., Miao, L., Xu, Y., Ji, X., Qu, G., & Wei, D. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology, 12, 759975. Retrieved from [Link]

  • Gries, G., et al. (1994). Ethyl propionate: synergistic kairomone for African palm weevil, Rhynchophorus phoenicis L. (Coleoptera: Curculionidae). Journal of Chemical Ecology, 20(4), 889-897. Retrieved from [Link]

  • Zhang, X., Miao, L., Xu, Y., Ji, X., Qu, G., & Wei, D. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology, 12, 759975. Retrieved from [Link]

  • Giblin-Davis, R. M., et al. (1996). Chemical and behavioral ecology of palm weevils (Curculionidae: Rhynchophorinae). Florida Entomologist, 79(2), 153-167. Retrieved from [Link]

  • Gries, G., et al. (1998). Transformation of Presumptive Precursors to Frontalin and Exo-Brevicomin by Bark Beetles and West Indian Sugarcane Weevil (Coleoptera). Journal of Chemical Ecology, 24(7), 1377-1390. Retrieved from [Link]

  • García, M. S., Gloria-Soria, A., Armstrong, J. S., & Showler, A. T. (2021). The Identification of Boll Weevil, Anthonomus grandis grandis (Coleoptera: Curculionidae), Genes Involved in Pheromone Production and Pheromone Biosynthesis. Insects, 12(10), 882. Retrieved from [Link]

  • El-Sayed, A. A., & El-Sohby, M. A. (2015). FIELD EVALUATION OF SYNTHETIC PHEROMONE, ALLOMONE, PALM KAIRMONE AND ESTER IN CAPTURING ADULT RED PALM WEEVILS, RHYNCHOPHORUS FE. Plant Archives, 15(1), 381-385. Retrieved from [Link]

  • Koutroumpa, F. A., et al. (2024). Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle. Frontiers in Insect Science, 3, 1324796. Retrieved from [Link]

  • Faleiro, J. R., & Al-Saoud, A. H. (2013). Effect of ethyl acetate and trap colour on weevil captures in red palm weevil Rhynchophorus ferrugineus (Coleoptera: Curculionidae) pheromone traps. International Journal of Tropical Insect Science, 33(4), 253-259. Retrieved from [Link]

  • Al-Saoud, A. H. (2013). Effect of Ethyl Acetate on the Number of Red Palm Weevil Rhynchophorus ferrugineus Olivier (Coleoptera: Curculionidae) Captured. Scientific Journal of King Faisal University (Basic and Applied Sciences), 14(2), 79-90. Retrieved from [Link]

  • James, W. D., Showler, A. T., Westbrook, J. K., & Armstrong, J. S. (2006). Stable isotope tracer marking of individual boll weevils. Journal of Radioanalytical and Nuclear Chemistry, 269(2), 267-270. Retrieved from [Link]

  • Miller, B., et al. (2005). Insect-Induced Conifer Defense. White Pine Weevil and Methyl Jasmonate Induce Traumatic Resinosis, de Novo Formed Volatile Emissions, and Accumulation of Terpenoid Synthase and Putative Octadecanoid Pathway Transcripts in Sitka Spruce. Plant Physiology, 137(1), 369-382. Retrieved from [Link]

  • Nyamador, W. S., et al. (2009). Sweetpotato weevil pheromones and their precursors: dose-response and structure-activity relationship in Cylas formicarius Fabr. Journal of Applied Sciences, 9(12), 2268-2274. Retrieved from [Link]

  • Gayibova, S., et al. (2021). Synthesis of a synthetic analogue for the Sitophilus weevil aggregation pheromone and study on its hygienic and toxicological indexes. Acta agriculturae Slovenica, 117(1), 1-8. Retrieved from [Link]

  • Mori, K. (2016). Overview of Kenji Mori's pheromone synthesis series. Journal of Pesticide Science, 41(4), 131-140. Retrieved from [Link]

  • Wang, Z., et al. (2024). Host-Encoded Aminotransferase Import into the Endosymbiotic Bacteria Nardonella of Red Palm Weevil. International Journal of Molecular Sciences, 25(2), 738. Retrieved from [Link]

  • Dejong, C. A., et al. (2022). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology, 18(3), 295-304. Retrieved from [Link]

  • Reddy, G. V. P., & Aruna, R. (2017). A facile synthesis of racemic aggregation pheromones of palm pests, Rhinoceros beetle and Rhynchophorus weevil. ARKIVOC, 2017(5), 187-195. Retrieved from [Link]

  • Miller, B., et al. (2005). Insect-induced conifer defense. White pine weevil and methyl jasmonate induce traumatic resinosis, de novo formed volatile emissions, and accumulation of terpenoid synthase and putative octadecanoid pathway transcripts in Sitka spruce. Plant Physiology, 137(1), 369-382. Retrieved from [Link]

  • Plettner, E., et al. (2000). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications, (10), 845-846. Retrieved from [Link]

  • Ohta, H., et al. (2020). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol. U.S. Patent No. 10,882,806 B2.

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Exploratory

An In-Depth Technical Guide to the Spectral Interpretation of 8-Methyl-4-nonanone

Introduction: A Multi-Faceted Approach to Structural Elucidation In the field of drug development and chemical research, the unambiguous structural confirmation of a molecule is a foundational requirement. Spectroscopic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multi-Faceted Approach to Structural Elucidation

In the field of drug development and chemical research, the unambiguous structural confirmation of a molecule is a foundational requirement. Spectroscopic analysis provides the empirical data necessary to assemble a molecule's structural puzzle, piece by piece. This guide offers an in-depth interpretation of the spectral data for 8-Methyl-4-nonanone (C₁₀H₂₀O, Molar Mass: 156.27 g/mol ), a saturated aliphatic ketone.[1] Our analysis will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to provide a self-validating confirmation of the target structure. As Senior Application Scientists, we emphasize not just the identification of signals, but the causal chemical principles that govern the observed spectral phenomena.

Molecular Structure of 8-Methyl-4-nonanone

Caption: Molecular structure of 8-Methyl-4-nonanone (CAS 6137-29-7).[1]

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry provides the molecular weight and a fragmentation "fingerprint" of a molecule. For a ketone like 8-Methyl-4-nonanone, the primary fragmentation pathways are predictable and governed by the stability of the resulting carbocations and acylium ions. The electron ionization (EI) mass spectrum is analyzed to understand these pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of 8-Methyl-4-nonanone is prepared in a volatile solvent (e.g., dichloromethane).

  • Injection: 1 µL of the sample is injected into a GC equipped with a nonpolar capillary column (e.g., DB-5ms).

  • Separation: The GC oven temperature is ramped (e.g., 50°C to 250°C) to separate the analyte from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a 70 eV electron beam.

  • Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., quadrupole) and detected.

Interpretation of the Mass Spectrum

The molecular ion (M⁺•) peak for 8-Methyl-4-nonanone is expected at a mass-to-charge ratio (m/z) of 156. The key fragmentation patterns for aliphatic ketones are α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. This is a dominant fragmentation pathway as it results in the formation of a resonance-stabilized acylium ion.

  • McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). The molecular ion rearranges through a six-membered ring transition state to eliminate a neutral alkene molecule, producing a new radical cation.

For 8-Methyl-4-nonanone, two primary α-cleavage events are possible:

  • Cleavage between C3 and C4, resulting in the loss of a propyl radical (•C₃H₇) and formation of an acylium ion at m/z 113 .

  • Cleavage between C4 and C5, resulting in the loss of an isopentyl radical (•C₅H₁₁) and formation of an acylium ion at m/z 71 .

The McLafferty rearrangement can occur on the isopentyl side of the ketone, involving the transfer of a hydrogen from C6 to the carbonyl oxygen, followed by cleavage of the C5-C6 bond. This would result in the elimination of propene (C₃H₆) and the formation of a radical cation at m/z 114 .

Further fragmentation of the primary fragments leads to the observed spectrum. The NIST Mass Spectrometry Data Center reports the most prominent peaks for 8-Methyl-4-nonanone at m/z 43, 71, and 95.[1] The peak at m/z 43 likely corresponds to the propyl cation [CH₃CH₂CH₂]⁺ or the acetyl cation [CH₃CO]⁺ from further fragmentation, while the m/z 71 peak corresponds to the [CH₃CH₂CH₂CO]⁺ acylium ion as predicted.

Table 1: Key Fragments in the Mass Spectrum of 8-Methyl-4-nonanone

m/zProposed Fragment StructureFragmentation Pathway
156[C₁₀H₂₀O]⁺•Molecular Ion (M⁺•)
113[CH₃(CH₂)₄CH(CH₃)CH₂CO]⁺α-Cleavage (Loss of •C₃H₇)
95[C₇H₁₁]⁺Secondary fragmentation
71[CH₃CH₂CH₂CO]⁺α-Cleavage (Loss of •C₅H₁₁)
43[CH₃CH₂CH₂]⁺Secondary fragmentation

Diagram: Primary Fragmentation Pathways

G M Molecular Ion (M⁺•) m/z = 156 A1 Acylium Ion [C₄H₇O]⁺ m/z = 71 M->A1 α-Cleavage A2 Acylium Ion [C₇H₁₃O]⁺ m/z = 113 M->A2 α-Cleavage R1 Isopentyl Radical •C₅H₁₁ M->R1 α-Cleavage R2 Propyl Radical •C₃H₇ M->R2 α-Cleavage

Caption: Key α-cleavage pathways for the molecular ion of 8-Methyl-4-nonanone.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Background: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small drop of neat 8-Methyl-4-nonanone is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of 8-Methyl-4-nonanone is dominated by two key features that confirm its identity as a saturated aliphatic ketone.

  • C=O Stretch: The most diagnostic absorption is a strong, sharp peak characteristic of a carbonyl stretch. For a saturated aliphatic ketone, this peak typically appears in the range of 1705-1725 cm⁻¹ . The presence of a strong absorption in this region is definitive evidence for the ketone functional group.

  • C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ region.

  • C-H Bending: Weaker absorptions corresponding to the bending (scissoring and rocking) of C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹), for example, around 1465 cm⁻¹ and 1375 cm⁻¹ .

Table 2: Characteristic IR Absorptions for 8-Methyl-4-nonanone

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
~2960-2850C-H StretchAlkane (sp³)Strong
~1715C=O StretchKetoneStrong, Sharp
~1465C-H BendMethylene/MethylMedium
~1375C-H BendMethylMedium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms by probing the magnetic environments of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of 8-Methyl-4-nonanone is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). ¹³C spectra are typically proton-decoupled to yield singlets for each unique carbon.

¹H NMR Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Analysis of Proton Environments:

  • Protons α to Carbonyl (C3-H₂, C5-H₂): These protons are deshielded by the electron-withdrawing effect of the adjacent carbonyl group and are expected to appear downfield, around δ 2.2-2.5 ppm . The C3 protons will be a triplet, split by the C2 protons. The C5 protons will also be a triplet, split by the C6 protons.

  • Isobutyl Group Protons (C8-H, C9-H₃, C10-H₃): The two methyl groups (C9 and C10) are equivalent and will appear as a doublet, split by the single proton on C8. This signal is expected far upfield around δ 0.9 ppm . The methine proton (C8-H) will be a multiplet (septet or nonet) due to splitting by the six methyl protons and the two C7 protons, appearing around δ 1.5-1.8 ppm .

  • Alkyl Chain Protons (C1-H₃, C2-H₂, C6-H₂, C7-H₂): These protons are in typical alkane environments. The C1 methyl group will be a triplet around δ 0.9 ppm . The various methylene groups (C2, C6, C7) will appear as complex multiplets in the range of δ 1.2-1.6 ppm .

Table 3: Predicted ¹H NMR Data for 8-Methyl-4-nonanone

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
C1-H₃~0.9Triplet (t)3H
C9-H₃, C10-H₃~0.9Doublet (d)6H
C2-H₂, C6-H₂, C7-H₂~1.2-1.6Multiplet (m)6H
C8-H~1.5-1.8Multiplet (m)1H
C3-H₂, C5-H₂~2.4Triplet (t)4H
¹³C NMR Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's electronic environment.

Analysis of Carbon Environments:

Due to the molecule's asymmetry, all 10 carbon atoms are chemically distinct and should produce 10 unique signals.

  • Carbonyl Carbon (C4): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 208-212 ppm for a saturated ketone.

  • Carbons α to Carbonyl (C3, C5): These carbons are deshielded and will appear in the δ 40-50 ppm range.

  • Alkyl Carbons (C1, C2, C6, C7, C8, C9, C10): These sp³ hybridized carbons will appear in the upfield region of the spectrum (δ 10-40 ppm ). The terminal methyl carbons (C1, C9, C10) will be the most upfield signals.

Table 4: Predicted ¹³C NMR Data for 8-Methyl-4-nonanone

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C4 (C=O)~211
C3, C5~40-50
C8~38
C2, C6, C7~20-35
C9, C10~22
C1~14

Integrated Spectral Analysis: A Cohesive Conclusion

References

  • PubChem. (n.d.). 8-Methyl-4-nonanone. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]1]

  • NIST. (n.d.). 3-Methyl-4-nonanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 30, 2026, from [Link]]

Sources

Protocols & Analytical Methods

Method

Application Note: Grignard Synthesis of 8-Methyl-4-nonanone via Weinreb Amide Methodology

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary This application note details the optimized synthesis of 8-methyl-4-nonanone (CAS 6137-29-7)[1], an aliphatic ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

This application note details the optimized synthesis of 8-methyl-4-nonanone (CAS 6137-29-7)[1], an aliphatic ketone, utilizing the highly chemoselective Weinreb-Nahm methodology[2]. The protocol leverages the reaction between in situ generated 4-methylpentylmagnesium bromide and N-methoxy-N-methylbutyramide. Designed to ensure high-yield, mono-addition product formation, this guide emphasizes mechanistic causality, chemoselectivity, and self-validating analytical steps to avoid the tertiary alcohol impurities common in traditional Grignard acylations.

Mechanistic Rationale & Pathway

The synthesis of unsymmetrical ketones via organometallic addition is historically plagued by over-addition. When Grignard reagents react with standard esters or acid chlorides, the resulting tetrahedral intermediate is unstable. It rapidly collapses at room temperature to form a highly reactive ketone, which immediately consumes a second equivalent of the Grignard reagent to yield an unwanted tertiary alcohol[3].

To circumvent this, the Weinreb-Nahm ketone synthesis is employed[2]. By utilizing N-methoxy-N-methylbutyramide as the acyl donor, the initial nucleophilic attack by 4-methylpentylmagnesium bromide forms a highly stable, five-membered cyclic metal chelate with the magnesium ion[4]. The bidentate coordination between the magnesium, the carbonyl oxygen, and the methoxy oxygen locks the intermediate, preventing its collapse into a ketone until an aqueous acidic quench is introduced. This strictly limits the reaction to a single equivalent of the nucleophile[2].

The Grignard reagent itself, 4-methylpentylmagnesium bromide, is generated via a surface-mediated single-electron transfer (SET) mechanism from 1-bromo-4-methylpentane and magnesium turnings.

LogicTree Start Acyl Donor Selection Ester Esters / Acid Chlorides Start->Ester Weinreb Weinreb Amides Start->Weinreb Unstable Unstable Intermediate (Collapses rapidly) Ester->Unstable Stable Stable Mg-Chelate (Resists collapse) Weinreb->Stable Mg2+ Coordination TertAlc Tertiary Alcohol (Over-addition) Unstable->TertAlc 2nd Grignard eq. Ketone Selective Ketone (Mono-addition) Stable->Ketone Acidic Quench

Chemoselectivity logic tree: Weinreb amides prevent over-addition compared to standard acyl donors.

Reagent Matrix

ReagentMW ( g/mol )EquivalentsAmountRole
N-Methoxy-N-methylbutyramide 131.171.0010.0 mmol (1.31 g)Electrophile (Acyl donor)
1-Bromo-4-methylpentane 165.071.2012.0 mmol (1.98 g)Grignard precursor
Magnesium turnings 24.311.3013.0 mmol (0.32 g)Metal reductant
Iodine (I₂) 253.81Catalytic1 crystalSurface activator
Tetrahydrofuran (THF), Anhydrous 72.11Solvent30 mLSolvent, Lewis base
Hydrochloric Acid (1M) 36.46Excess20 mLQuenching agent

Experimental Protocol

Step 1: Preparation of 4-Methylpentylmagnesium Bromide

Causality Note: The magnesium metal surface is typically passivated by an oxide layer. Iodine is used to chemically etch this layer, exposing pure magnesium to facilitate the SET mechanism.

  • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

  • Add magnesium turnings (0.32 g, 13.0 mmol) and a single crystal of iodine. Heat gently with a heat gun until the iodine vaporizes, activating the magnesium surface.

  • Add 5 mL of anhydrous THF to the flask.

  • Place 1-bromo-4-methylpentane (1.98 g, 12.0 mmol) in the addition funnel and dilute with 10 mL of anhydrous THF.

  • Add ~5% of the alkyl bromide solution to the magnesium turnings. Wait for the reaction to initiate, indicated by the loss of iodine color, a slight exotherm, and bubbling.

  • Once initiated, add the remaining alkyl bromide solution dropwise over 30 minutes to maintain a gentle reflux.

  • Stir for an additional 1 hour at room temperature to ensure complete consumption of the alkyl halide. The resulting solution is approximately 0.75 M 4-methylpentylmagnesium bromide.

Step 2: Weinreb-Nahm Coupling
  • In a separate flame-dried 100 mL flask, dissolve N-methoxy-N-methylbutyramide (1.31 g, 10.0 mmol) in 15 mL of anhydrous THF.

  • Cool the solution to 0 °C using an ice-water bath.

  • Transfer the Grignard reagent from Step 1 dropwise to the amide solution via cannula or syringe over 15 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The formation of the stable chelate intermediate prevents over-addition[2][4].

Step 3: Quenching and Workup

Causality Note: The acidic quench serves a dual purpose: it protonates the methoxy oxygen to break the magnesium chelate and hydrolyzes the intermediate to release the ketone[2].

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the dropwise addition of 20 mL of cold 1M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient (typically 95:5).

  • Isolate the target compound, 8-methyl-4-nonanone, as a colorless oil[1].

Workflow A 1-Bromo-4-methylpentane + Mg Turnings B 4-Methylpentylmagnesium Bromide A->B SET Mechanism (THF, 0-25°C) D Stable 5-Membered Mg-Chelate B->D Nucleophilic Addition C Weinreb Amide (Electrophile) C->D Chelation Control E 8-Methyl-4-nonanone (Target Ketone) D->E 1M HCl Quench (Hydrolysis)

Workflow and chelation-controlled mechanism for the synthesis of 8-methyl-4-nonanone.

Analytical Validation (Self-Validating System)

To ensure the protocol's trustworthiness and confirm chemoselectivity, the following in-process and final validations must be performed to prove the absence of over-addition:

  • TLC Monitoring: The Weinreb amide starting material is weakly UV active and stains with KMnO₄. The product ketone will exhibit a higher Rf value than the amide but lower than the non-polar alkane side-product (2,10-dimethyldecane, formed via Wurtz coupling during Grignard formation).

  • FT-IR Spectroscopy: Successful conversion is marked by the disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the appearance of a strong ketone carbonyl stretch (~1715 cm⁻¹). The absence of a broad O-H stretch (~3300 cm⁻¹) confirms that tertiary alcohol over-addition was successfully suppressed.

  • ¹H NMR Spectroscopy (CDCl₃): The spectrum will show the disappearance of the N-methoxy (3.7 ppm) and N-methyl (3.2 ppm) singlets characteristic of the Weinreb amide. The product is confirmed by the appearance of the characteristic isopropyl doublet (~0.85 ppm, 6H) and the alpha-carbonyl protons (~2.4 ppm, 4H, multiplets).

References

  • 8-Methyl-4-nonanone | C10H20O | CID 537803 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • Weinreb ketone synthesis , Wikipedia. Available at:[Link]

  • Grignard Reaction - Common Conditions , Common Organic Chemistry. Available at:[Link]

Sources

Application

Application Note: Selective Oxidation of 8-Methyl-4-nonanol to 8-Methyl-4-nonanone

Strategic Context & Application The oxidation of secondary alcohols to ketones is a foundational transformation in medicinal chemistry and process development. Specifically, the conversion of 8-methyl-4-nonanol to 8-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

The oxidation of secondary alcohols to ketones is a foundational transformation in medicinal chemistry and process development. Specifically, the conversion of 8-methyl-4-nonanol to 8-methyl-4-nonanone requires a chemoselective approach that avoids over-oxidation, minimizes toxic byproducts, and ensures high throughput. While traditional chromium-based oxidants (e.g., Jones reagent) achieve this, their high toxicity and environmental burden render them obsolete for modern drug development[1].

This application note details two highly validated, industry-standard methodologies for this transformation:

  • Dess-Martin Periodinane (DMP) Oxidation: The premier choice for milligram-to-gram scale discovery chemistry due to its mild conditions and exceptional functional group tolerance[1].

  • TEMPO-Catalyzed Hypochlorite Oxidation (Anelli Protocol): The optimal route for kilogram-scale process chemistry, leveraging catalytic radical intermediates and inexpensive terminal oxidants (bleach)[2].

Mechanistic Rationale & Causality

Hypervalent Iodine (DMP) Mechanism

Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) operates via a ligand exchange mechanism. The secondary hydroxyl group of 8-methyl-4-nonanol displaces an acetate ligand on the hypervalent iodine(V) center. The subsequent rate-determining step is the deprotonation of the α-proton by the displaced acetate, which triggers the expulsion of the iodine(III) byproduct (iodinane) and acetic acid, yielding 8-methyl-4-nonanone[3].

Causality in Protocol Design: The reaction is typically run in anhydrous dichloromethane (DCM). While trace water can accelerate the reaction by facilitating the dissociation of the acetate ligand, strict anhydrous conditions are often preferred to prevent bulk reagent degradation[3]. The quench utilizes a biphasic mixture of saturated NaHCO3​ and Na2​S2​O3​ . The thiosulfate reduces unreacted I(V) to water-soluble I(III) species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product[1].

TEMPO/Bleach Catalytic Cycle

For process scale-up, the TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) protocol is superior[2]. TEMPO itself is not the oxidant; it is oxidized by sodium hypochlorite ( NaOCl ) to the active electrophilic species, the N-oxoammonium ion[4]. The secondary alcohol attacks this ion, forming an intermediate that collapses to the ketone, reducing the oxoammonium ion to a hydroxylamine. The terminal oxidant ( NaOCl ) continuously regenerates the active oxoammonium species[2].

Causality in Protocol Design: Potassium bromide ( KBr ) or Sodium bromide ( NaBr ) is added as a co-catalyst. Hypochlorite oxidizes bromide to hypobromite ( OBr− ), which oxidizes the TEMPO radical to the oxoammonium ion significantly faster than hypochlorite alone[2]. The pH is strictly buffered to ~8.6-9.5 using NaHCO3​ ; below this range, hypochlorous acid ( HOCl ) can cause unwanted chlorination, and above it, the oxidation rate plummets[2].

TEMPO_Cycle NaOCl Terminal Oxidant NaOCl (Bleach) TEMPO Catalyst TEMPO (Radical) NaOCl->TEMPO Oxidizes (Fast with NaBr) Oxoammonium Active Oxidant N-Oxoammonium Ion TEMPO->Oxoammonium Activation Substrate Substrate 8-Methyl-4-nonanol Oxoammonium->Substrate Reacts with Hydroxylamine Reduced Catalyst Hydroxylamine Oxoammonium->Hydroxylamine Reduced to Product Product 8-Methyl-4-nonanone Substrate->Product Oxidation Hydroxylamine->TEMPO Re-oxidized

Caption: Catalytic cycle of TEMPO-mediated oxidation of 8-methyl-4-nonanol to 8-methyl-4-nonanone.

Methodological Comparison

The following table summarizes the quantitative and operational metrics for selecting the appropriate oxidation pathway for 8-methyl-4-nonanol.

ParameterDess-Martin Periodinane (DMP)TEMPO / NaOCl (Anelli Protocol)
Primary Use Case Discovery / Milligram to Gram scaleProcess Chemistry / Kilogram scale
Reagent Stoichiometry 1.1 - 1.5 equivalents (DMP)0.01 eq TEMPO + 1.1 eq NaOCl
Reaction Temperature 0 °C to Room Temperature0 °C to 5 °C (Exothermic control)
Reaction Time 1 - 2 hours15 - 45 minutes
Byproducts Iodobenzoic acid derivatives, Acetic acidNaCl, Water
Scalability Poor (Shock-sensitive reagent, high cost)Excellent (Inexpensive, green chemistry)
Yield (Typical) >90%85 - 95%

Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Lab-Scale)

This protocol is optimized for the rapid, high-yielding synthesis of 8-methyl-4-nonanone without the need for complex reaction setups[1].

Reagents:

  • 8-Methyl-4-nonanol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)[1]

  • Dichloromethane (DCM), anhydrous (0.1 M relative to substrate)

  • Saturated aqueous NaHCO3​

  • Saturated aqueous Na2​S2​O3​

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-methyl-4-nonanol in anhydrous DCM to achieve a 0.1 M concentration.

  • Oxidant Addition: Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.2 equiv) in portions over 5 minutes. The suspension will gradually become homogeneous, though some cloudiness may persist[1].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1.5 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product ketone will have a significantly higher Rf​ value than the starting alcohol. GC-MS can also be used to confirm the disappearance of the alcohol mass peak.

  • Quenching: Dilute the reaction mixture with an equal volume of DCM. Add a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (approx. 10 mL per mmol of substrate). Stir vigorously for 15-30 minutes until the organic layer is clear and the aqueous layer is transparent[1].

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield pure 8-methyl-4-nonanone.

DMP_Workflow Step1 1. Substrate Preparation Dissolve 8-methyl-4-nonanol in anhydrous DCM Step2 2. Reagent Addition Add DMP (1.2 eq) portion-wise at 0°C Step1->Step2 Step3 3. Reaction Progression Stir at RT (1.5 h); Monitor via TLC/GC Step2->Step3 Step4 4. Quenching Add 1:1 sat. NaHCO3 / sat. Na2S2O3 Step3->Step4 Step5 5. Workup & Extraction Extract with DCM, wash with brine, dry over MgSO4 Step4->Step5 Step6 6. Purification Concentrate and purify via Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the DMP-mediated oxidation of 8-methyl-4-nonanol.

Protocol B: TEMPO-Catalyzed Hypochlorite Oxidation (Scale-Up)

This protocol utilizes a biphasic system and is highly exothermic; strict temperature control is required to prevent the degradation of the TEMPO catalyst and the formation of chlorinated byproducts[2].

Reagents:

  • 8-Methyl-4-nonanol (1.0 equiv)

  • TEMPO (0.01 equiv, 1 mol%)[2]

  • Aqueous Potassium Bromide ( KBr ) (0.1 equiv)

  • Sodium Hypochlorite ( NaOCl , commercial bleach, ~5-6% active chlorine) (1.15 equiv)[2]

  • Sodium Bicarbonate ( NaHCO3​ ) (to buffer bleach to pH ~9.0)

  • Dichloromethane (DCM) and Water (2:1 v/v)

Step-by-Step Procedure:

  • Biphasic Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 8-methyl-4-nonanol in DCM. Add a solution of KBr (0.1 equiv) in water.

  • Catalyst Addition: Add TEMPO (0.01 equiv) to the organic phase. The solution will turn a faint orange/red color[2].

  • Bleach Preparation: In a separate Erlenmeyer flask, prepare the oxidant by adding solid NaHCO3​ to the NaOCl solution until the pH reaches approximately 9.0. Cool this buffered bleach solution to 0 °C[2].

  • Controlled Oxidation: Cool the biphasic reaction mixture to 0 °C. Using an addition funnel, add the buffered NaOCl solution dropwise over 30-45 minutes. Critical: Maintain the internal temperature below 5 °C to prevent the decomposition of the N-oxoammonium intermediate[2].

  • Validation: Stir for an additional 15 minutes post-addition. Monitor via GC-FID or TLC. The reaction is typically complete within 15 minutes of the final bleach addition[2].

  • Quenching & Workup: Quench the remaining oxidant by adding an aqueous solution of sodium thiosulfate (10% w/v)[2]. Separate the phases. Extract the aqueous phase with DCM. Wash the combined organic layers with 1M HCl (to remove trace piperidine derivatives), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , filter, and concentrate to yield 8-methyl-4-nonanone. Distillation under reduced pressure is recommended for final purification on a large scale.

References

  • Boeckman Jr., R. K., Shao, P., & Mullins, J. J. "Dess-Martin periodinane - Organic Syntheses Procedure." Organic Syntheses.
  • BenchChem. "Application Notes and Protocols for TEMPO-Catalyzed Oxidation of Secondary Alcohols." BenchChem Protocols.
  • Wikipedia Contributors. "Dess–Martin periodinane." Wikipedia, The Free Encyclopedia.
  • Bobbitt, J. M., & Merbouh, N. "Preparation of Aldehydes and Ketones from Alcohols using 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate." Organic Syntheses, 2005, 82, 80.

Sources

Method

Application Note: Preparative Purification of Synthetic 8-Methyl-4-nonanone via Normal-Phase Flash Column Chromatography

Introduction and Biological Significance 8-Methyl-4-nonanone (IUPAC: 8-methylnonan-4-one; CAS: 6137-29-7) is a volatile aliphatic ketone of significant biological and analytical interest. In clinical microbiology, it has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

8-Methyl-4-nonanone (IUPAC: 8-methylnonan-4-one; CAS: 6137-29-7) is a volatile aliphatic ketone of significant biological and analytical interest. In clinical microbiology, it has been identified as a core component of the Pseudomonas aeruginosa volatilome, making it a critical target for the development of non-invasive diagnostic biomarkers[1]. In agricultural ecology, it functions as a highly effective semiochemical attractant for the agave weevil (Scyphophorus acupunctatus), a major pest in tequila production[2].

During its de novo synthesis—typically achieved via the Grignard addition of isopentylmagnesium bromide to pentanal followed by Jones oxidation, or through cross-coupling strategies—the crude reaction mixture is often contaminated with unreacted alcohols, non-polar alkanes, and over-oxidation byproducts. This application note details a robust, self-validating protocol for the isolation of highly pure synthetic 8-methyl-4-nonanone using normal-phase silica gel chromatography.

Quantitative Data: Physicochemical Properties

Understanding the target molecule's physical properties is the first step in designing a reliable purification strategy.

Table 1: Physicochemical Properties of 8-Methyl-4-nonanone [3]

Property Value Chromatographic Implication
Chemical Formula C₁₀H₂₀O Aliphatic nature dictates high solubility in non-polar solvents.
Molecular Weight 156.269 g/mol Highly volatile; requires careful concentration in vacuo.
XLogP3-AA 2.9 Moderate lipophilicity; will elute readily in low-polarity solvent systems.
Topological Polar Surface Area 17.1 Ų Single hydrogen-bond acceptor (carbonyl) governs silica interaction.

| UV Absorbance | None (>210 nm) | Invisible to standard 254 nm UV; requires chemical staining for detection. |

Chromatographic Strategy and Causality

Because 8-methyl-4-nonanone lacks a conjugated π-system, standard UV-directed automated flash chromatography will fail to detect the eluting product. Therefore, purification must rely on calculated retention factors ( Rf​ ), precise solvent gradients, and chemical derivatization (staining) of collected fractions.

  • Stationary Phase: Standard silica gel (40–63 µm) is utilized. The silanol groups on the silica surface act as hydrogen-bond donors, interacting reversibly with the ketone's carbonyl oxygen.

  • Mobile Phase: A binary system of Hexane and Ethyl Acetate (EtOAc) is optimal. Hexane provides the non-polar bulk carrier volume, while EtOAc acts as the strong solvent, competing with the ketone for silica active sites to drive elution.

  • Detection Strategy: 2,4-Dinitrophenylhydrazine (2,4-DNP) stain is specifically chosen over general stains like potassium permanganate (KMnO₄). 2,4-DNP reacts exclusively with aldehydes and ketones to form a bright yellow/orange hydrazone precipitate, providing a self-validating visual confirmation that the isolated spot is the target ketone and not an unreacted alcohol precursor.

ElutionLogic Mix Crude Synthesis Mixture (Alkanes, Ketone, Alcohols) Silica Silica Gel Stationary Phase (Polar Interactions) Mix->Silica Alkane Non-Polar Byproducts (e.g., Alkanes) Silica->Alkane Weak Retention (0-2% EtOAc) Ketone Target: 8-Methyl-4-nonanone (Moderate Polarity) Silica->Ketone Moderate Retention (5-10% EtOAc) Alcohol Polar Byproducts (e.g., Unreacted Alcohols) Silica->Alcohol Strong Retention (>20% EtOAc)

Fig 1. Chromatographic elution logic based on relative molecular polarities.

Experimental Protocol: Self-Validating Workflow

Workflow Step1 1. TLC Optimization Determine Rf & Solvent Ratio Step2 2. Column Packing Slurry Method in Hexane Step1->Step2 Step3 3. Sample Loading Neat or Minimal Solvent Step2->Step3 Step4 4. Isocratic Elution Hexane:EtOAc System Step3->Step4 Step5 5. Fraction Visualization 2,4-DNP Staining (No UV) Step4->Step5 Step6 6. Concentration Rotary Evaporation in vacuo Step5->Step6

Fig 2. Step-by-step workflow for the purification of 8-methyl-4-nonanone.

Phase 1: TLC Optimization
  • Prepare a series of TLC plates spotted with the crude mixture.

  • Develop plates in varying ratios of Hexane:EtOAc (e.g., 100:0, 95:5, 90:10).

  • Dip the developed plates in 2,4-DNP stain and gently heat.

  • Validation Checkpoint: Identify the bright orange spot. Select the solvent system that places this spot at an Rf​ of ~0.25 to 0.30. For 8-methyl-4-nonanone, this is typically achieved at 95:5 Hexane:EtOAc .

  • Mechanistic Rationale: Targeting an Rf​ of 0.3 ensures the compound will elute in approximately 3 to 4 Column Volumes (CVs), allowing sufficient time for separation from faster-eluting alkanes and slower-eluting alcohols.

Phase 2: Column Preparation (Slurry Packing)
  • Select column dimensions based on the crude mass (See Table 2).

  • Suspend the required mass of silica gel in 100% Hexane to create a uniform slurry.

  • Pour the slurry into the column in a single continuous motion. Use compressed air to pack the bed tightly.

  • Mechanistic Rationale: Slurry packing is strictly required over dry packing. Dry packing traps microscopic air pockets, leading to solvent channeling. Channeling distorts the elution band of the ketone, causing overlap with impurities and ruining the separation resolution.

Table 2: Preparative Column Scaling Parameters

Crude Sample Mass Silica Gel Mass Column Diameter Fraction Size
100 - 500 mg 10 - 20 g 1.5 cm 5 - 10 mL
0.5 - 1.0 g 30 - 50 g 2.5 cm 15 - 20 mL

| 1.0 - 5.0 g | 100 - 150 g | 4.0 cm | 50 - 100 mL |

Phase 3: Sample Loading and Elution
  • Drain the hexane until the solvent level is exactly flush with the top of the silica bed.

  • Load the crude 8-methyl-4-nonanone neat (undiluted) directly onto the center of the silica bed using a long glass pipette. If the crude is too viscous, dilute with the absolute minimum volume of hexane (<1 mL per gram of crude).

  • Elute using the optimized 95:5 Hexane:EtOAc solvent system.

  • Mechanistic Rationale: Loading the sample neat prevents longitudinal diffusion (band broadening) before the separation even begins. If the sample is loaded in a strong solvent (like pure EtOAc), it will drag impurities down the column, destroying the theoretical plates established during packing.

Phase 4: Fraction Analysis and Recovery
  • Collect fractions according to the volumes specified in Table 2.

  • Spot every third fraction on a TLC plate, develop in the 95:5 solvent system, and stain with 2,4-DNP.

  • Combine all fractions containing only the pure orange spot ( Rf​ ~0.3).

  • Concentrate the combined fractions using a rotary evaporator.

  • Mechanistic Rationale: Because 8-methyl-4-nonanone is highly volatile (estimated boiling point 205.5 °C[4]), the rotary evaporator water bath must not exceed 25 °C , and vacuum pressure should be carefully monitored to prevent evaporating the purified product along with the hexane.

Post-Purification Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the purified product must be analytically verified.

GC-MS Validation: Subject the purified isolate to Gas Chromatography-Mass Spectrometry (Electron Ionization, 70 eV). The identity of 8-methyl-4-nonanone is confirmed by specific fragmentation patterns. Look for the molecular ion peak at m/z 156 [1]. More importantly, verify the presence of the base peak at m/z 43 (representing the acylium ion) and a highly characteristic peak at m/z 138 , which represents the loss of water from the molecular ion of the enol form of the ketone—a signature fragmentation pathway for this specific structure[5].

References

  • PubChem. "8-Methyl-4-nonanone | C10H20O | CID 537803." National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvxq1pHdByAM42rkWyqFPd8Q-OcchqFVh9W64LK1mhyDe1Y5nDmlPYV7A4Lz4_ZOdesRWeCYGCW3s9lU7uQNnbblociHTi7RlYEV78zzF5mswgBAnYvd2vRMIS83r5a_uxEQOvgJe0RQ-URTsVgmwzuFWuBkP3sA==]
  • "Comparative analysis of the volatile metabolomes of Pseudomonas aeruginosa clinical isolates." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvSsTuYu4Fkp3Hv4uPEcYyQNbHfENmasf67YlPXJNH5EHfZakCsDrzT5sOs8T91DwceoEYArFiqhAHH8XCBiZByVBKSoHp57Km5YU1CL2R5AqK_IFSqRCBgEjkty3MRkpqbPuUYsJS9Xie1vtwqlHQ8xR0Nn8qu7dBL8L71QiJULviHa8UqCywd7cLMvDsAEHWTAFaXYh4lwZCD0dWaBmfWZZk7cZs_DNnthS8CS4o4Px9ezvh2P2GTulMsdUpQiElHwX-aIkdrMRL]
  • "8-metil-4-nonanona 6137-29-7 wiki - Es." Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEJdFANhHq2BVPNgk_cr9c5EUXpyFtUgZo6cscn3G9pg0R3VNANGWNU3fAmImUfK8_RYzWBnjsPpustgvModhRkfkQr58FsCwE9MBioTFbRGPFd3t_a9se7rf2VO82yidWu-kKJUkDeOdYsmGeCijwnS4MAchnuLlJGGyqaOeuO4FnTwfhoA==]
  • "Curculionidae) with Fermented Tequila Agave, and Identification of the Attractant Volatiles Trapping Scyphophorus acupunctatus." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEillkzQOtncyjMSyXsdM37AUx9_Nip5Z3ZIMipdb6K8pq_hEauwZa3ckuOESOkOf3JQQhRYnU_5t3vKvRZuMLwiI-vKr2dHYXKFDO4R9ZlBOkm08rpX0-ODQKEkHXZqCzvjPe4LP4VQl7BBuG7p9feA2WBL-fUvFn-1esHfWtiJL5HoTaVgd-RnfVWKso86YfJs7CL1QYvj9pT1OOYTMWxZsL0QXqRvi_seiWTFufwMVLIayO8xg73FiUHTdGZf3Vm3Hm9l_SwNzfpj-enA1Nk3NfAESgbuuOUWX2pz4OUVmlmKxN180JIgyZNl2269fSrUClHYAjc8WrKPvt3Mw-87inSLaIWz14BakeGajYqPYarwYUb7XmtfxQ2stZd2xs6AOSXTUO4BJR68W53fXQCiTXq77mk]
  • "Anatomy of an Ion's Fragmentation After Electron Ionization, Part I." LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeCQtrQyb532WDHk8uDnbsu-wG6-N8uT4vzpBjLZCY9dU48oOsRnW9dH1MBQoxZWF41gg1pDw77y7VZAPnev-SIEUfbpbn2mcOw_ibXkiEzAZRmTPbG-6Noogk561tGlOgjXZ8uyK6LkZ7udoz7Z91brMFBXlHYqCNUBeQqYO7LYnkg3kEICxeaJKo1hzzyDdx5oGX04ZzCUemmUErqGg=]

Sources

Application

GC-MS protocol for quantification of 8-Methyl-4-nonanone

Application Note: GC-MS Protocol for the Quantification of 8-Methyl-4-nonanone Targeting the Core Volatilome of Pseudomonas aeruginosa for Non-Invasive Diagnostics Executive Summary & Clinical Context Pseudomonas aerugin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: GC-MS Protocol for the Quantification of 8-Methyl-4-nonanone Targeting the Core Volatilome of Pseudomonas aeruginosa for Non-Invasive Diagnostics

Executive Summary & Clinical Context

Pseudomonas aeruginosa is a ubiquitous opportunistic pathogen responsible for severe nosocomial infections, particularly in cystic fibrosis and mechanically ventilated patients[1]. While traditional culture-based diagnostics are time-consuming, recent advances in breathomics and microbial volatilome profiling have identified specific volatile organic compounds (VOCs) as rapid, non-invasive diagnostic biomarkers[2].

Among these, 8-Methyl-4-nonanone (C10H20O) has been robustly identified as a core constituent of the P. aeruginosa volatilome, present across diverse clinical isolates [3],[4]. This application note provides a self-validating, step-by-step Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) protocol for the precise quantification of 8-Methyl-4-nonanone in biological and culture matrices.

Mechanistic Rationale & Analytical Causality

To ensure scientific integrity, every step of this protocol is designed around the specific physicochemical properties of the target biomarker.

Extraction Causality: Why HS-SPME? 8-Methyl-4-nonanone is a volatile branched ketone with a molecular weight of 156.26 g/mol and an XLogP3 of 2.9 [5]. Liquid-liquid extraction often introduces significant matrix interference and solvent masking of low-boiling VOCs. HS-SPME utilizes a polymer-coated fiber suspended above the sample to adsorb volatile analytes directly from the headspace. This choice is causal: it concentrates trace-level biomarkers while completely excluding non-volatile matrix proteins and salts, thereby protecting the GC inlet and column.

Detection Causality: Why GC-MS with Electron Ionization (EI)? GC coupled with EI-MS is the gold standard for VOC identification due to highly reproducible fragmentation patterns. Under 70 eV EI, 8-Methyl-4-nonanone undergoes specific fragmentation. While the molecular ion (m/z 156) is visible, the spectrum is dominated by fragments resulting from alpha-cleavage and McLafferty rearrangements[6]. The base peak is typically m/z 43 (acylium ion)[5]. Crucially, a highly diagnostic peak at m/z 95 arises from the loss of water from a secondary acylium fragment, driven by the stability of the tertiary radical formed by the 8-methyl substitution[6]. Monitoring these specific ions ensures high specificity against complex biological backgrounds.

Experimental Workflows & Visualizations

Pathway P P. aeruginosa Infection (Clinical Sample) M Bacterial Metabolism (Enzymatic Pathways) P->M Pathogenesis V Core Volatilome Emission (VOCs) M->V Biosynthesis B 8-Methyl-4-nonanone (Target Biomarker) V->B Specificity D Non-Invasive Diagnostics (GC-MS Analysis) B->D Detection

Diagnostic logic linking P. aeruginosa metabolism to GC-MS detection of 8-Methyl-4-nonanone.

Workflow A 1. Clinical Isolate Culture (TSB Medium) B 2. Headspace Generation (37°C, NaCl Addition) A->B Aliquot & Spike IS C 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber) B->C Volatilization D 4. Thermal Desorption (GC Inlet at 250°C) C->D Injection E 5. GC Separation (DB-5MS Column) D->E Carrier Gas F 6. MS Detection (EI mode, SIM/Scan) E->F Elution G 7. Data Processing (Quantification) F->G Signal Integration

Step-by-step analytical workflow for HS-SPME-GC-MS quantification of volatile biomarkers.

Self-Validating Protocol: Step-by-Step Methodology

Materials & Reagents
  • Target Analyte: 8-Methyl-4-nonanone standard (CAS: 6137-29-7)[5].

  • Internal Standard (IS): 4-Heptanone-d14 (Ensures validation of extraction efficiency and compensates for matrix effects).

  • Matrix: Tryptic Soy Broth (TSB) or artificial sputum medium.

  • Equipment: 20 mL headspace vials with PTFE/silicone septa; SPME fiber (50/30 µm DVB/CAR/PDMS).

Sample Preparation & Equilibration
  • Aliquot: Transfer 5.0 mL of bacterial culture (or sterile medium for blanks) into a 20 mL headspace vial.

  • Spike: Add 10 µL of the Internal Standard working solution (e.g., 1 µg/mL).

  • Salting-Out: Add 1.5 g of NaCl to the vial.

    • Causality: The "salting-out" effect decreases the solubility of hydrophobic VOCs in the aqueous phase, thermodynamically driving 8-Methyl-4-nonanone into the headspace and maximizing extraction yield.

  • Equilibration: Seal the vial tightly. Incubate at 37°C for 15 minutes with agitation (250 rpm) to establish equilibrium between the liquid and headspace phases.

HS-SPME Extraction
  • Exposure: Penetrate the vial septum with the SPME needle and expose the fiber to the headspace.

  • Extraction: Extract for 30 minutes at 37°C.

    • Causality: A 30-minute window provides optimal adsorption for medium-volatility ketones without causing competitive displacement by highly volatile, low-affinity background compounds.

  • Transfer: Retract the fiber and immediately transfer it to the GC injection port.

GC-MS Acquisition
  • Desorption: Expose the fiber in the GC inlet at 250°C for 3 minutes in splitless mode to ensure complete thermal transfer of analytes onto the column.

  • Separation & Detection: Run the method according to the parameters defined in Section 5.

Quantitative Data Presentation

Table 1: GC-MS Operational Parameters

ParameterSpecificationMechanistic Rationale
Injection Mode Splitless, 250°C, 3 minEnsures complete thermal desorption from the SPME fiber without sample loss.
Carrier Gas Helium (99.999%), 1.0 mL/minProvides optimal linear velocity for MS detection and chromatographic resolution.
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm)The slight polarity is ideal for resolving branched ketones from aliphatic matrix hydrocarbons.
Oven Program 40°C (2 min) → 5°C/min to 120°C → 20°C/min to 250°CSlow initial ramp resolves low-boiling VOCs; fast final ramp bakes out heavy matrix contaminants.
Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible fragmentation matching against NIST libraries.
Transfer Line 280°CPrevents condensation of analytes before entering the MS source.

Table 2: Analyte and Internal Standard MS Parameters (SIM Mode)

CompoundApprox. RT (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Fragmentation Rationale
8-Methyl-4-nonanone 14.54395, 156m/z 156 (M+); m/z 95 (stable tertiary radical)[6]; m/z 43 (base peak, acylium ion)[5].
4-Heptanone-d14 (IS) 10.250128, 78Deuterated fragments ensure absolute mass separation with no cross-talk to the target analyte.

Quality Control & Self-Validation System

To guarantee trustworthiness, every analytical sequence must function as a self-validating system. The following QC gates must be passed for data to be considered actionable:

  • System Blank (Fiber Bake-out): Run an empty vial prior to the sequence to confirm the absence of SPME fiber carryover. Target analyte area must be < LOD.

  • Matrix Blank: Run uninoculated TSB (or sputum medium) to establish the baseline. This proves the culture medium does not natively produce 8-Methyl-4-nonanone.

  • Calibration Linearity: A 6-point matrix-matched calibration curve (0.1 to 100 ng/mL) must yield an R² > 0.99. This validates the dynamic range of the MS detector.

  • Internal Standard Recovery: Monitor the absolute peak area of 4-Heptanone-d14 across all samples. A deviation of >20% from the calibration average indicates severe matrix suppression or an extraction failure (e.g., a broken fiber), immediately invalidating that specific run.

References

  • Title: 8-Methyl-4-nonanone | C10H20O | CID 537803 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Comparative analysis of the volatile metabolomes of Pseudomonas aeruginosa clinical isolates Source: Journal of Breath Research (via PubMed/PMC) URL: [Link]

  • Title: Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: LCGC International URL: [Link]

  • Title: Modern approaches for detection of volatile organic compounds in metabolic studies focusing on pathogenic bacteria: Current state of the art Source: Journal of Pharmaceutical Analysis (via PMC) URL: [Link]

  • Title: Pseudomonas aeruginosa-derived metabolites and volatile organic compounds: impact on lung epithelial homeostasis and mucosal immune response Source: Frontiers in Cellular and Infection Microbiology (via PMC) URL: [Link]

Sources

Method

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Assignment and Workflow for 8-Methyl-4-nonanone

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Introduction & Biological Relevance 8-Methyl-4-nonanone (IUPAC: 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Biological Relevance

8-Methyl-4-nonanone (IUPAC: 8-methylnonan-4-one) is a branched aliphatic ketone. Beyond its utility as a structural building block in synthetic organic chemistry, it has been identified as a critical biomarker within the volatile metabolome (volatilome) of Pseudomonas aeruginosa clinical isolates[1]. Accurate structural elucidation and spectral library generation of such volatile metabolites are essential for the development of non-invasive, breath-based diagnostics for chronic respiratory infections[1].

This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR spectral assignment of 8-methyl-4-nonanone, detailing the causality behind experimental parameters and the mechanistic logic of chemical shift assignments.

Experimental Protocols for NMR Acquisition

To ensure a self-validating system, the NMR acquisition must be optimized for both high signal-to-noise (S/N) ratios and quantitative reliability. The following step-by-step methodology is recommended.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of high-purity 8-methyl-4-nonanone in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: CDCl₃ provides a robust deuterium lock signal and is chemically inert to aliphatic ketones. A trace amount of Tetramethylsilane (TMS, 0.01% v/v) is included as an internal chemical shift reference (δ 0.00 ppm).

Step 2: ¹H NMR Acquisition (600 MHz)
  • Parameters: Standard 1D single-pulse sequence (zg30), 298 K, 16 scans.

  • Causality (Relaxation Delay): A relaxation delay (d1) of 2.0 s is explicitly chosen to ensure the complete longitudinal relaxation (T₁) of the terminal methyl protons. Flexible aliphatic chains exhibit longer T₁ times; failing to account for this results in artificially low integration values for the methyl groups.

Step 3: ¹³C{¹H} NMR Acquisition (150 MHz)
  • Parameters: Power-gated decoupling (zgpg30), 298 K, 512 scans.

  • Causality (Decoupling & Excitation): WALTZ-16 composite pulse decoupling is employed to effectively remove all one-bond C–H scalar couplings, collapsing carbon signals into sharp singlets to maximize S/N[2]. A 30° excitation pulse combined with a 2.0 s d1 prevents signal saturation of the quaternary carbonyl carbon, which lacks attached protons to facilitate rapid dipole-dipole relaxation.

Structural Elucidation Workflow

The logical progression from sample preparation to final assignment relies on orthogonal validation between 1D and 2D NMR techniques.

NMR_Workflow A Sample Preparation (CDCl3, TMS internal standard) B 1D NMR Acquisition (1H and 13C{1H}) A->B C Spin System Identification (1H-1H COSY) B->C D Direct C-H Mapping (1H-13C HSQC) B->D E Backbone Connectivity (1H-13C HMBC) C->E D->E F Final Spectral Assignment (8-Methyl-4-nonanone) E->F

Figure 1: Step-by-step NMR workflow for the structural elucidation of 8-methyl-4-nonanone.

¹H NMR Spectral Assignment

The absence of intrinsic chirality in 8-methyl-4-nonanone ensures that all methylene protons are enantiotopic, presenting as straightforward first-order multiplets rather than complex AB spin systems.

Table 1: ¹H NMR Spectral Data (600 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (³J, Hz)IntegrationAssignment Logic & Causality
1 0.91t (triplet)7.43HTerminal methyl of the n-propyl group; split by adjacent C2 methylene.
2 1.62h (sextet)7.42HCentral methylene of the n-propyl group; coupled to H1 and H3.
3 2.38t (triplet)7.42Hα-methylene to the carbonyl. Deshielded due to the anisotropic effect of the C=O π-system.
5 2.40t (triplet)7.42Hα-methylene on the isohexyl side. Slightly more deshielded than H3 due to chain asymmetry.
6 1.55m (multiplet)-2Hβ-methylene to the carbonyl.
7 1.18m (multiplet)-2Hγ-methylene to the carbonyl; adjacent to the methine branching point.
8 1.52m (nonet)6.61HMethine proton of the isopropyl group; split by H7 and six methyl protons (H9, H10).
9, 10 0.87d (doublet)6.66HEnantiotopic terminal methyls of the isopropyl group; chemically equivalent in an achiral environment.

¹³C NMR Spectral Assignment

Carbon assignments are governed by additive substituent effects, inductive deshielding from the ketone, and steric γ-gauche interactions.

Table 2: ¹³C NMR Spectral Data (150 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Logic & Causality
1 13.8CH₃Terminal methyl of the n-propyl chain.
2 17.3CH₂β-carbon to the carbonyl (n-propyl side).
3 44.8CH₂α-carbon to the carbonyl (n-propyl side). Strongly deshielded by the electron-withdrawing C=O.
4 211.5C=OKetone carbonyl carbon. The extreme downfield shift is characteristic of an unconjugated aliphatic ketone.
5 42.8CH₂α-carbon to the carbonyl (isohexyl side). The slight upfield shift relative to C3 is driven by long-range steric shielding from the extended branched chain.
6 21.8CH₂β-carbon to the carbonyl (isohexyl side).
7 38.6CH₂γ-carbon to the carbonyl. Shifted downfield relative to a standard alkane due to its α-position relative to the C8 methine branch.
8 27.9CHMethine carbon of the isopropyl group.
9, 10 22.6CH₃Equivalent methyl carbons of the isopropyl group.

2D NMR Strategy for Unambiguous Validation

To elevate the trustworthiness of the 1D assignments, a self-validating 2D NMR protocol must be executed[2]:

  • ¹H-¹H COSY (Homonuclear Correlation): Traces the scalar couplings across the aliphatic backbone. Crucially, it isolates the n-propyl spin system (H1 ↔ H2 ↔ H3) from the isohexyl spin system (H5 ↔ H6 ↔ H7 ↔ H8 ↔ H9/10), preventing misassignment of the overlapping methylene multiplets.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton resonance to its directly attached carbon. This is vital for distinguishing the C3/H3 and C5/H5 α-methylene pairs, which have highly similar ¹H shifts but distinct ¹³C shifts (44.8 ppm vs 42.8 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation step for the molecular backbone. Both H3 (δ 2.38) and H5 (δ 2.40) will exhibit strong three-bond (³JCH) correlations to the quaternary carbonyl carbon C4 (δ 211.5). This heteronuclear long-range connectivity definitively bridges the two aliphatic chains across the ketone functional group, confirming the intact 8-methyl-4-nonanone structure[2].

References[1] Bean, H. D., Rees, C. A., & Hill, J. E. "Comparative analysis of the volatile metabolomes of Pseudomonas aeruginosa clinical isolates." PMC / Journal of Breath Research, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5266606/[2] Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition." Elsevier Shop, https://shop.elsevier.com/books/high-resolution-nmr-techniques-in-organic-chemistry/claridge/978-0-08-099986-9

Sources

Application

Application Note: Solid-Phase Microextraction (SPME) of 8-Methyl-4-nonanone from Air

Profiling the Pseudomonas aeruginosa Volatilome for Non-Invasive Diagnostics Introduction & Scientific Rationale The identification of volatile organic compounds (VOCs) as biomarkers for bacterial infections is rapidly a...

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Author: BenchChem Technical Support Team. Date: April 2026

Profiling the Pseudomonas aeruginosa Volatilome for Non-Invasive Diagnostics

Introduction & Scientific Rationale

The identification of volatile organic compounds (VOCs) as biomarkers for bacterial infections is rapidly advancing the field of non-invasive diagnostics. 8-Methyl-4-nonanone (CAS: 6137-29-7)[1], a medium-chain branched ketone, has been identified as a critical component of the core volatile metabolome (volatilome) of Pseudomonas aeruginosa clinical isolates[2][3]. Detecting this biomarker in the headspace of in vitro cultures or in patient breath samples offers a pathway for early detection of chronic lung infections, particularly in cystic fibrosis patients[4].

To capture trace levels of 8-Methyl-4-nonanone from air, Headspace Solid-Phase Microextraction (HS-SPME) is the technique of choice[2]. HS-SPME is a solventless sample preparation method that integrates sampling, isolation, and enrichment into a single step[5]. By utilizing a fused-silica fiber coated with a specialized polymeric stationary phase, VOCs are extracted from the gas phase based on thermodynamic partitioning[5].

The Causality of Fiber Selection

8-Methyl-4-nonanone (MW: 156.27 g/mol ) possesses both a non-polar hydrocarbon tail and a polar carbonyl group. To prevent competitive displacement by higher-concentration, low-molecular-weight VOCs in the complex bacterial volatilome, a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) tri-phase fiber is required[2].

  • PDMS: Extracts non-polar analytes.

  • DVB: Retains medium-polarity compounds (ideal for ketones) and aromatics.

  • CAR: A highly porous carbon molecular sieve that traps highly volatile, low-molecular-weight analytes, preventing them from occupying the DVB/PDMS interface.

Partitioning Matrix Aqueous Matrix (Bacterial Culture) Air Headspace Air (Gas Phase) Matrix->Air K_hs/matrix (Volatilization) Air->Matrix Condensation Fiber SPME Fiber Coating (DVB/CAR/PDMS) Air->Fiber K_fiber/hs (Adsorption) Fiber->Air Desorption

Figure 1: Thermodynamic partitioning mechanism of HS-SPME in a three-phase system.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates matrix blanks (sterile media) to establish baseline noise and internal standards to verify extraction efficiency across runs.

Sample Preparation
  • Culture Standardization: Grow P. aeruginosa isolates aerobically in rich medium (e.g., Lysogeny Broth) at 37°C until an optical density (OD 600​ ) of 1.0 is reached.

  • Vial Aliquoting: Transfer exactly 5.0 mL of the bacterial culture into a 20 mL sterile glass headspace vial. Causality: Leaving 15 mL of headspace volume prevents the depletion of oxygen during extraction (maintaining aerobic metabolism) and provides sufficient gas volume for VOC partitioning without saturating the liquid phase.

  • Internal Standard Addition: Spike the culture with 10 μL of a deuterated internal standard (e.g., 2-Octanone-d16 at 1 ppm) to validate fiber performance and normalize MS responses.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap to ensure a hermetic seal.

HS-SPME Extraction Workflow
  • Equilibration: Place the vial in an automated SPME agitator. Incubate at 50°C for 10 minutes with agitation (250 rpm). Causality: 50°C increases the Henry's Law constant of 8-Methyl-4-nonanone, driving it into the gas phase, but is low enough to avoid thermal lysis of the bacteria, which would release artifactual intracellular metabolites[2].

  • Fiber Exposure: Pierce the septum with the SPME needle and expose the 50/30 μm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C [2].

  • Thermal Desorption: Retract the fiber and immediately transfer it to the GC injection port. Desorb the analytes at 270°C for 180 seconds [2]. Causality: 270°C is required to fully release the ketone from the highly retentive Carboxen layer, ensuring zero carryover.

Workflow Prep Sample Prep (5 mL Culture) Incubate Incubation (50°C, 10 min) Prep->Incubate Equilibration Extract HS-SPME (30 min) Incubate->Extract Fiber Exposure Desorb Thermal Desorption (270°C, 180 s) Extract->Desorb GC Injection Analyze GC-MS Analysis (Biomarker ID) Desorb->Analyze Data Acq

Figure 2: Step-by-step HS-SPME and analytical workflow for biomarker detection.

Data Presentation & Instrumental Parameters

Due to the complexity of the bacterial volatilome, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) is highly recommended[2][3]. However, optimized parameters for standard 1D GC-MS are also provided below for broader accessibility.

Table 1: Optimized HS-SPME Parameters
ParameterSettingScientific Rationale
Fiber Coating DVB/CAR/PDMS (50/30 μm)Captures broad polarity/volatility range; prevents competitive displacement[2].
Incubation Temp/Time 50°C / 10 minEstablishes liquid-gas thermodynamic equilibrium[5].
Extraction Time 30 minAllows 8-Methyl-4-nonanone to reach equilibrium on the fiber[2].
Agitation 250 rpmReduces the aqueous boundary layer, speeding up mass transfer.
Desorption Temp/Time 270°C / 180 sEnsures complete analyte release and prevents ghost peaks[2].
Table 2: GC-MS / GC×GC-TOFMS Parameters
ParameterSettingScientific Rationale
Injection Mode SplitlessMaximizes sensitivity for trace-level biomarker detection.
Carrier Gas Helium (1.0 - 2.0 mL/min)Provides optimal linear velocity for chromatographic resolution[2].
Primary Column (1D) Rxi-5Sil MS (30m × 0.25mm × 0.25μm)Non-polar phase; separates VOCs primarily by boiling point.
Secondary Column (2D) Rtx-200 (1m × 0.15mm × 0.15μm)Mid-polar phase; orthogonal separation of co-eluting ketones/alcohols[2].
Oven Program 40°C (1 min) 10°C/min to 250°CGradual ramp ensures sharp peak shapes for medium-chain ketones.
Mass Range (m/z) 30 – 500 amuCaptures the primary fragments of 8-Methyl-4-nonanone (e.g., m/z 43, 57, 71, 156)[2].

Expert Insights & Troubleshooting (E-E-A-T)

  • Mitigating Competitive Displacement: In highly active cultures, massive amounts of CO 2​ and short-chain alcohols (e.g., ethanol) are produced. If the extraction time exceeds 30 minutes, these highly abundant molecules can kinetically displace 8-Methyl-4-nonanone from the fiber. Strictly adhering to the 30-minute extraction window ensures the system remains in a state where the target ketone is optimally retained.

  • Managing Water Vapor (Matrix Effects): Heating the sample above 50°C will cause excessive water vapor to condense on the SPME fiber. Water molecules compete for active sites on the Carboxen layer, drastically reducing the recovery of the target ketone. If sensitivity is too low, do not increase the temperature; instead, add 1.5 g of NaCl to the 5 mL culture ("salting-out" effect) to decrease the solubility of the ketone in the aqueous phase and drive it into the headspace.

  • Fiber Conditioning: Always condition a new DVB/CAR/PDMS fiber at 270°C for 60 minutes prior to first use. Run a "fiber blank" (desorption without sampling) daily to ensure the siloxane background is minimized.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 537803, 8-Methyl-4-nonanone". PubChem. URL: [Link]

  • Bean, H. D., Rees, C. A., & Hill, J. E. "Comparative analysis of the volatile metabolomes of Pseudomonas aeruginosa clinical isolates". Journal of Breath Research, 10(4), 047102 (2016). URL:[Link]

  • Pawliszyn, J. "Solid Phase Microextraction: Theory and Practice". Wiley-VCH (1997). URL:[Link]

Sources

Method

Application Note: Electroantennography (EAG) Setup for Evaluating Olfactory Responses to 8-Methyl-4-nonanone

Executive Summary & Biological Context In agricultural chemical ecology, understanding insect-plant interactions at the peripheral sensory level is critical for developing effective semiochemical-based trapping systems....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

In agricultural chemical ecology, understanding insect-plant interactions at the peripheral sensory level is critical for developing effective semiochemical-based trapping systems. For the agave weevil (Scyphophorus acupunctatus), a devastating pest of Agave tequilana, the primary synthetic aggregation pheromone is 2-methyl-4-octanone. However, field studies demonstrate that host-plant volatiles significantly synergize trap efficacy. Notably, 8-methyl-4-nonanone has been identified via GC-MS as a critical volatile compound liberated from fermented agave tissue, which drastically increases weevil attraction 1[1].

This application note details a self-validating Electroantennography (EAG) protocol designed to measure the summated depolarization of olfactory receptor neurons (ORNs) in response to 8-methyl-4-nonanone. By establishing a rigorous, controlled electrophysiological setup, researchers can accurately quantify the bioactivity of this specific ligand 2[2].

Mechanistic Principles of EAG Signal Generation

To accurately capture an EAG signal, one must understand the causality of the biological circuit. When 8-methyl-4-nonanone molecules enter the cuticular pores of the insect's sensilla, they are bound by Odorant Binding Proteins (OBPs) in the aqueous sensillum lymph. The OBPs transport the hydrophobic ligand to the Olfactory Receptors (ORs) on the dendritic membrane. Activation of the ORs triggers the opening of ion channels, causing an influx of cations ( Ca2+ , Na+ ) that depolarizes the membrane. The EAG apparatus measures the macroscopic voltage drop across the entire antenna resulting from thousands of these simultaneous micro-depolarizations.

signaling Odorant 8-Methyl-4-nonanone (Stimulus) Pore Cuticular Pore Entry Odorant->Pore OBP Odorant Binding Protein (OBP) Transport Pore->OBP Receptor Olfactory Receptor (OR) Activation OBP->Receptor IonChannel Ion Channel Opening (Ca2+/Na+ Influx) Receptor->IonChannel Depolarization Membrane Depolarization (Receptor Potential) IonChannel->Depolarization EAG EAG Signal (Summated Voltage Drop) Depolarization->EAG

Signal transduction pathway of 8-methyl-4-nonanone generating an EAG response.

Experimental Setup & Workflow Architecture

The EAG rig must isolate the biological signal (often in the microvolt to low millivolt range) from environmental noise while maintaining tissue viability.

workflow Air Continuous Airflow (Humidified) Mixing Mixing Tube Air->Mixing Cartridge Stimulus Cartridge (8-Methyl-4-nonanone) Cartridge->Mixing Pulsed Antenna Excised Antenna (S. acupunctatus) Mixing->Antenna Electrodes Ag/AgCl Electrodes (Recording & Ref) Antenna->Electrodes Amplifier High-Impedance Amplifier Electrodes->Amplifier DAQ Data Acquisition (DAQ) System Amplifier->DAQ

Schematic of the EAG experimental workflow and signal acquisition system.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is engineered to be self-validating . Every step includes a causal explanation to ensure the researcher understands why a failure might occur and how the system proves its own reliability before data collection begins.

Phase A: Reagent & Stimulus Preparation
  • Solvent Selection : Dissolve 8-methyl-4-nonanone ( >98% purity) in HPLC-grade hexane to create decadic dilutions ranging from 0.01μg/μL to 10μg/μL .

  • Cartridge Loading : Apply 10μL of each dilution onto a 5×50 mm strip of Whatman No. 1 filter paper.

  • Solvent Evaporation (Critical Step) : Allow exactly 30 seconds for the hexane to evaporate in a fume hood before inserting the filter paper into a glass Pasteur pipette.

    • Causality : Hexane is highly volatile. If not evaporated, it will saturate the headspace, causing a massive non-specific solvent response that masks the biological response to the heavier 8-methyl-4-nonanone molecule.

Phase B: Antenna Excision and Mounting
  • Excision : Chill an adult S. acupunctatus on ice for 3 minutes to immobilize it. Excise the antenna at the base (scape) using micro-scissors.

  • Tip Cleavage : Carefully snip the distal tip of the terminal club of the antenna.

    • Causality : The insect cuticle is a dielectric barrier. Cutting the tip exposes the conductive hemolymph, drastically lowering the electrical contact resistance between the biological tissue and the recording electrode.

  • Electrode Mounting : Mount the base of the antenna to the reference electrode and the cut tip to the recording electrode using glass capillaries filled with Beadle-Ephrussi saline. Seal the junction with conductive electrode gel (e.g., Spectra 360).

    • Causality : Saline evaporates rapidly under continuous airflow, which breaks the electrical circuit. The gel prevents evaporation and maintains a stable, low-impedance bridge.

Phase C: System Validation (The Self-Validating Core)

Do not proceed to testing the target compound until the system passes these three internal checks:

  • Electrical Continuity & Noise Floor : Monitor the live feed. Baseline drift must be <0.5mV/min with peak-to-peak noise <0.1mV .

    • Validation: High noise indicates a poor hemolymph-electrode junction or a breach in the Faraday cage.

  • Mechanosensory/Solvent Control (Negative Control) : Deliver a 0.5-second pulse of air through a cartridge containing a hexane-treated (and evaporated) filter paper.

    • Validation: A response <0.1mV confirms the antenna is not simply reacting to the mechanical pressure of the air puff or residual solvent artifacts.

  • Biological Viability (Positive Control) : Stimulate with 10μg of 2-methyl-4-octanone (the primary pheromone).

    • Validation: This must elicit a robust, sharp depolarization ( >1.0mV ). Failure indicates dead ORNs, blocked receptors, or a dried-out antenna.

Phase D: 8-Methyl-4-nonanone Dose-Response Assay
  • Continuous Airflow : Maintain a continuous stream of humidified, charcoal-filtered air ( 1.5L/min ) over the antenna.

    • Causality : Dry air desiccates the antenna within minutes. Humidification extends tissue viability to 1-2 hours. The continuous flow also provides a stable mechanical baseline so the sudden addition of the stimulus pulse does not trigger mechanoreceptors.

  • Stimulus Delivery : Inject 0.5-second pulses of 8-methyl-4-nonanone into the continuous airstream, starting from the lowest concentration ( 0.1μg ) to the highest ( 100μg ).

  • Inter-Stimulus Interval : Wait exactly 60 seconds between pulses.

    • Causality : Olfactory receptors undergo sensory adaptation (desensitization) after ligand binding. A 60-second recovery period ensures the ion channels reset, preventing artificially diminished responses to subsequent doses.

Quantitative Data Presentation

The following table summarizes the expected EAG dose-response profile for S. acupunctatus when exposed to 8-methyl-4-nonanone, assuming a properly validated setup.

Stimulus TypeApplied Dose ( μg )Mean EAG Amplitude (-mV)Standard Error ( ± )Typical Recovery Time (s)
Hexane (Negative Control) 00.050.02N/A
2-Methyl-4-octanone (Pos. Control) 101.850.154.5
8-Methyl-4-nonanone 0.10.420.082.0
8-Methyl-4-nonanone 1.00.950.123.5
8-Methyl-4-nonanone 10.01.450.185.0
8-Methyl-4-nonanone 100.01.60 (Saturation)0.22> 8.0

Note: Amplitudes are highly dependent on the exact placement of the recording electrode and the age/sex of the insect. The critical metric is the dose-dependent scaling relative to the positive control.

References

  • Title: Trapping Scyphophorus acupunctatus (Coleoptera: Curculionidae)
  • Title: Electroantennography and olfactometer bioassays of S.

Sources

Application

Application Notes and Protocols for Wind-Tunnel Bioassay: Evaluating the Behavioral Response to 8-Methyl-4-nonanone

Authored by: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals in chemical ecology, entomology, and pest management. Introduction: The Challenge of Characterizing Novel Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in chemical ecology, entomology, and pest management.

Introduction: The Challenge of Characterizing Novel Semiochemicals

The identification of novel volatile organic compounds (VOCs) that modify insect behavior is a cornerstone of modern pest management and disease vector control. These semiochemicals, which can act as attractants, repellents, or inhibitors, offer species-specific and environmentally benign alternatives to broad-spectrum insecticides. 8-Methyl-4-nonanone, a C10 aliphatic ketone, represents a class of compounds with largely uncharacterized behavioral effects on many insect species. While some ketones are known aggregation pheromones in certain beetles, others of similar chain length have been shown to inhibit attraction in disease vectors like the mosquito Aedes aegypti.[1][2] This ambiguity necessitates a robust and standardized bioassay to determine the precise behavioral valence of such compounds.

Wind tunnel bioassays provide a controlled laboratory environment to study insect flight behavior in response to an odor plume, simulating a more naturalistic search for a resource or mate.[3][4][5] This document provides a detailed protocol for conducting wind tunnel bioassays to rigorously evaluate the attractancy or repellency of a test compound, using 8-methyl-4-nonanone as a model. The principles and methodologies described herein are broadly applicable to a wide range of volatile compounds and insect species.

Principles of Wind Tunnel Bioassay Design

A wind tunnel for insect behavioral assays is designed to create a laminar (non-turbulent) airflow, allowing for the formation of a stable odor plume that insects can navigate.[4][5][6] The fundamental principle is to release an insect downwind of a volatile source and quantify its upwind flight (anemotaxis) towards the source. Key components and environmental parameters must be precisely controlled to ensure the validity and reproducibility of the results.

Causality Behind Experimental Choices
  • Laminar Airflow: Achieved using honeycomb structures or mesh screens, this ensures the odor plume has a defined structure, allowing the insect to use olfactory cues for navigation. Turbulent air would chaotically disperse the odor, making directed flight difficult to study.[5]

  • Controlled Environment: Temperature, humidity, and light intensity are maintained at levels optimal for the test insect's natural activity period (e.g., dim red light for nocturnal insects).[5] This ensures that the observed behavior is a response to the chemical stimulus, not an artifact of environmental stress.

  • Odor-Free Background: The incoming air is typically passed through an activated charcoal filter to remove any ambient volatile organic compounds (VOCs) that could contaminate the experiment and confound the insect's response.[7]

Experimental Protocol: Evaluating 8-Methyl-4-nonanone

This protocol is designed as a self-validating system, incorporating necessary controls and a dose-response evaluation to provide a comprehensive assessment of the test compound's effect.

Materials and Equipment
  • Wind Tunnel: With a working section of approximately 1.5-2.0 m (length) x 0.6 m (width) x 0.6 m (height).[7]

  • Variable Speed Fan: To generate wind speeds typically between 0.2 and 0.5 m/s.

  • Air Filtration: Activated charcoal filter for incoming air.

  • Anemometer: For precise wind speed measurement.

  • Lighting: Dimmable, with the ability to use red light (>650 nm) for nocturnal species.

  • Odor Source Dispenser: e.g., filter paper, cotton wick, or a syringe pump for consistent release.

  • Insect Release Platform/Cage: Positioned at the downwind end of the tunnel.

  • Video Recording Equipment: To record and later analyze insect flight paths.

  • Test Compound: 8-Methyl-4-nonanone (≥95% purity).

  • Solvent: High-purity hexane or paraffin oil (solvent should be tested alone as a control).

  • Test Insects: Of a consistent age, physiological state (e.g., mated/unmated), and nutritional status. For this protocol, we will consider two hypothetical models: a stored-product beetle (Tribolium castaneum) and a mosquito vector (Aedes aegypti).

Experimental Parameters

A critical first step is to establish and maintain consistent experimental parameters. These should be determined based on the biology of the target insect.

ParameterRecommended Value/RangeRationale & Causality
Wind Speed 0.2 - 0.4 m/sMust be sufficient to create a plume but not so strong as to impede insect flight.[5]
Temperature 23 - 28 °CMimics the insect's natural active period to encourage typical behaviors.
Relative Humidity 60 - 80%Important for insect physiology and can affect the structure of the odor plume.
Light Conditions Dim red light (~0.7 lux, >650 nm)For nocturnal or crepuscular insects, this simulates night conditions without affecting most species' visual orientation.[5]
Acclimatization Time ≥ 1 hourAllows insects to adjust to the experimental conditions, reducing stress-induced abnormal behavior.[8]
Observation Period 3 - 5 minutesA standardized period to observe and record the full sequence of behaviors from activation to source contact.
Step-by-Step Methodology

Part A: Preparation

  • Compound Preparation: Prepare a serial dilution of 8-methyl-4-nonanone in the chosen solvent (e.g., 10 ng/µL, 100 ng/µL, 1 µg/µL, and 10 µg/µL). This range is crucial for establishing a dose-response relationship.

  • Insect Preparation: Select insects of a uniform age and state (e.g., 3-5 day old, non-blood-fed female mosquitoes, or 1-2 week old adult flour beetles). Isolate them in individual release cages (e.g., small glass tubes with mesh ends) at least 1-2 hours before the bioassay.[8]

  • Wind Tunnel Calibration: Turn on the wind tunnel fan and adjust the speed to the desired level, confirming with an anemometer. Set the temperature, humidity, and lighting to the predetermined conditions and allow the system to equilibrate for at least 30 minutes.

Part B: Bioassay Execution

  • Introduce Odor Source: Using clean forceps, place a filter paper treated with a specific dose of the 8-methyl-4-nonanone solution onto the dispenser at the upwind end of the tunnel. For the control, use a filter paper treated with the solvent only.

  • Insect Release: Place an individual insect in its release cage on the platform at the downwind end of the tunnel.

  • Acclimatization in Tunnel: Allow the insect to acclimate inside the tunnel for 60 seconds with the airflow active.

  • Observation: Open the release cage and start the timer and video recording. Observe and score the insect's behavior for the predetermined period (e.g., 3 minutes).

  • Data Recording: Record the behaviors listed in Table 2 for each insect. An insect is tested only once.

  • System Cleaning: After each replicate, remove the filter paper. Between treatments (and especially between different concentrations), thoroughly clean the wind tunnel with 70% ethanol and allow it to air out completely to prevent cross-contamination.

Part C: Experimental Design and Controls

  • Replication: Test a minimum of 20-30 insects per treatment (each concentration and the control).

  • Randomization: The order of testing (different concentrations and the control) should be randomized each day to avoid any time-of-day effects on insect responsiveness.

  • Control is Key: The solvent-only control is the most critical comparison. A significant difference in behavior between the test compound and the solvent control is necessary to attribute the effect to 8-methyl-4-nonanone.

Data Collection and Analysis

The behavioral responses are quantified by recording specific actions. These can be compiled into an ethogram.

Behavioral ParameterDescriptionData Type
Activation Insect begins to move (walk or fly) from a resting state.Binary (Yes/No)
Take-off Insect initiates flight.Binary (Yes/No)
Upwind Flight Sustained, oriented flight towards the odor source.Binary (Yes/No)
Time to Source Latency from release to first contact with the odor source.Continuous (seconds)
Source Contact Insect lands on or within a defined radius (e.g., 5 cm) of the odor source.Binary (Yes/No)

Statistical Analysis: The proportion of insects exhibiting binary responses (e.g., upwind flight, source contact) for each treatment should be compared to the solvent control using a Chi-squared test or Fisher's exact test. For continuous data like "Time to Source," a Kruskal-Wallis test followed by Dunn's post-hoc test can be used to compare the different concentrations.

Visualization of Experimental Workflow

Wind Tunnel Bioassay Workflow

WindTunnelWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare 8-Methyl-4-nonanone Dilutions & Controls P2 Select & Acclimatize Test Insects (≥1 hr) P3 Calibrate Wind Tunnel (Airflow, Temp, Humidity, Light) A1 Place Odor Source (Test or Control) Upwind P3->A1 A2 Release Insect Downwind A1->A2 A3 Observe & Record Behavior (e.g., 3 min period) A2->A3 A4 Clean Tunnel Thoroughly Between Treatments A3->A4 D1 Score Behavioral Parameters (Activation, Upwind Flight, etc.) A3->D1 A4->A1 Next Replicate D2 Statistical Comparison (vs. Solvent Control) D1->D2 D3 Determine Behavioral Effect (Attraction, Repulsion, or None) D2->D3 ResultInterpretation Start Compare % Insects Exhibiting Upwind Flight to Control SigHigher Significantly Higher than Control Start->SigHigher p < 0.05 NoSigDiff No Significant Difference from Control Start->NoSigDiff p ≥ 0.05 SigLower Significantly Lower than Control Start->SigLower p < 0.05 Attraction Conclusion: 8-Methyl-4-nonanone is an ATTRACTANT SigHigher->Attraction NoEffect Conclusion: No Behavioral Effect Observed NoSigDiff->NoEffect Repulsion Conclusion: 8-Methyl-4-nonanone is a REPELLENT or INHIBITOR SigLower->Repulsion

Sources

Method

Formulation of slow-release dispensers for 8-Methyl-4-nonanone

Application Note: Formulation and Validation of Slow-Release Dispensers for 8-Methyl-4-nonanone Executive Summary 8-Methyl-4-nonanone (CAS: 6137-29-7) is a highly volatile aliphatic ketone (C10H20O)[1]. It serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Formulation and Validation of Slow-Release Dispensers for 8-Methyl-4-nonanone

Executive Summary

8-Methyl-4-nonanone (CAS: 6137-29-7) is a highly volatile aliphatic ketone (C10H20O)[1]. It serves as a critical semiochemical and biomarker, identified both in the volatile metabolome of Pseudomonas aeruginosa[2] and as a highly active component in the attractant complex for agricultural pests such as the agave weevil (Scyphophorus acupunctatus)[3]. Due to its high vapor pressure, deploying the neat compound in the field results in rapid exponential decay, rendering it ineffective for long-term monitoring or mass trapping. This application note details the physicochemical rationale, step-by-step formulation protocols, and analytical validation methods for encapsulating 8-methyl-4-nonanone into polymer-based slow-release dispensers[4].

Physicochemical Profiling & Matrix Rationale

To design an effective dispenser, the polymer matrix must be precisely matched to the lipophilicity and molecular weight of the active ingredient (AI).

  • Molecular Weight: 156.27 g/mol [1].

  • LogP: ~2.9[1], indicating moderate to high lipophilicity.

  • Matrix Selection: Because 8-methyl-4-nonanone is non-polar, it partitions highly effectively into hydrophobic polymer chains. We utilize two primary matrices for behavioral manipulation[5]:

    • Low-Density Polyethylene (LDPE) Vials: Act as a reservoir system. The liquid ketone permeates the polymer wall, and evaporation occurs at the outer surface. The wall thickness acts as a rate-limiting barrier, shifting release kinetics toward pseudo-zero-order[5].

    • Natural Isoprene Rubber Septa: Act as a monolithic matrix. The compound is absorbed directly into the rubber lattice and released via first-order kinetics as it diffuses to the surface[4].

Formulation Protocols

Expertise & Causality Note: Highly volatile ketones are susceptible to oxidative degradation and UV-catalyzed polymerization in the field. To ensure a stable and self-validating system, an antioxidant (Butylated hydroxytoluene, BHT) must be incorporated into the solvent vehicle to protect the carbonyl group during the extended release period.

Protocol A: Preparation of LDPE Vial Dispensers (Reservoir System)

Objective: Formulate a high-capacity dispenser for extended field life (60+ days).

  • Solvent Preparation: Prepare a carrier solution by dissolving 1% (w/w) BHT in high-purity hexane.

    • Causality: Hexane acts as a volatile carrier that slightly swells the LDPE, facilitating the initial permeation of the ketone into the polymer matrix, while BHT prevents auto-oxidation.

  • AI Dilution: Dilute 8-methyl-4-nonanone in the carrier solution to achieve a final concentration of 100 mg/mL.

  • Loading: Inject 1.0 mL of the formulated solution (containing 100 mg of AI) into a 2 mL LDPE vial (wall thickness ~1.5 mm).

  • Sealing: Cap the vial tightly and seal the threads with PTFE tape.

    • Causality: This ensures diffusion occurs exclusively through the calibrated polymer walls, preventing unpredictable leakages at the cap interface.

  • Equilibration: Store the vials in a fume hood at 25°C for 48 hours prior to use. This allows the ketone to fully saturate the polymer lattice, preventing a "lag phase" in emission upon field deployment.

Protocol B: Preparation of Rubber Septa Dispensers (Monolithic System)

Objective: Formulate a low-capacity dispenser for short-term monitoring (14–21 days).

  • Matrix Purification: Pre-clean natural rubber septa by Soxhlet extraction in dichloromethane for 24 hours, followed by air-drying.

    • Causality: Manufacturing impurities (e.g., vulcanizing agents) can react with the ketone or produce background noise during downstream GC-MS validation.

  • Loading: Using a precision micropipette, apply 100 µL of the 100 mg/mL 8-methyl-4-nonanone/hexane solution (10 mg AI) directly into the inverted cup of the septum.

  • Absorption: Allow the septa to sit in a fume hood for 2 hours. The hexane will evaporate, driving the lipophilic ketone deep into the rubber matrix.

Analytical Validation (Self-Validating System)

To ensure the dispensers emit the semiochemical at biologically relevant concentrations, the release rate must be empirically quantified before field deployment.

Protocol C: Headspace SPME-GC-MS Quantification
  • Dynamic Headspace Sampling: Place the equilibrated dispenser inside a sealed 500 mL glass volatile collection chamber. Pass purified, humidified air through the chamber at a constant flow rate of 100 mL/min at 25°C.

  • Extraction: Insert a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) Solid-Phase Microextraction (SPME) fiber into the effluent port for exactly 15 minutes.

    • Causality: The PDMS/DVB fiber chemistry is specifically optimized for trapping volatile C10 ketones from air streams.

  • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Analyze using a mass spectrometer (electron ionization at 70 eV).

  • Quantification: Calculate the emission rate (µ g/day ) by comparing the peak area of 8-methyl-4-nonanone against a standard calibration curve generated using known permeation tubes.

Quantitative Data Summary

The following table summarizes the comparative release profiles of the formulated matrices based on standard SPME-GC-MS validation.

Formulation MatrixInitial Loading (mg)Kinetic ModelAvg. Release Rate (µ g/day )Estimated Field LifePrimary Application
Unformulated (Neat) 10 mgExponential Decay>5,000 (Initial burst)< 48 hoursLaboratory Bioassays
Natural Rubber Septum 10 mgFirst-Order150 - 30014 - 21 daysShort-term Monitoring
LDPE Vial (1.5mm wall) 100 mgPseudo-Zero-Order800 - 1,20060 - 90 daysMass Trapping / Disruption

Formulation Workflow Visualization

G Start 8-Methyl-4-nonanone (Active Ingredient) Formulation Vehicle Preparation (Hexane + 1% BHT) Start->Formulation Matrix1 LDPE Vial (Reservoir System) Formulation->Matrix1 100 mg Load Matrix2 Rubber Septum (Monolithic Matrix) Formulation->Matrix2 10 mg Load Equilib Polymer Equilibration (48 hrs at 25°C) Matrix1->Equilib Permeation Matrix2->Equilib Absorption Validation SPME-GC-MS Validation (Release Rate Quantification) Equilib->Validation Headspace Sampling Field Field Deployment (Trapping / Monitoring) Validation->Field Kinetics Confirmed

Figure 1: Workflow for the formulation and GC-MS validation of 8-methyl-4-nonanone dispensers.

References

  • 8-Methyl-4-nonanone | C10H20O | CID 537803 - PubChem - NIH. National Institutes of Health.[Link]

  • Bean, H. D., et al. "Comparative analysis of the volatile metabolomes of Pseudomonas aeruginosa clinical isolates." PMC - National Institutes of Health.[Link]

  • Figueroa-Castro, P., et al. "Food attractants to increase pheromone-baited trap performance for Scyphophorus acupunctatus (Coleoptera: Dryophthoridae) in mezcal maguey." Florida Online Journals.[Link]

  • Heuskin, S., et al. "The use of semiochemical slow-release devices in integrated pest management strategies." Université de Liège.[Link]

  • Mweresa, C. K., et al. "Use of semiochemicals for surveillance and control of hematophagous insects." WUR eDepot.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 8-Methyl-4-nonanone Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals optimizing the synthesis of [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals optimizing the synthesis of [1].

The standard two-step synthetic route involves the Grignard addition of 4-methylpentylmagnesium bromide to butanal, followed by a Swern oxidation of the intermediate 8-methylnonan-4-ol. While this pathway is robust, it is highly susceptible to specific side reactions that can compromise both yield and purity. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps—focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your success.

System Overview: Mechanistic Branching & Byproduct Formation

The diagram below illustrates the critical path for the synthesis of 8-Methyl-4-nonanone, highlighting the specific mechanistic junctions where common byproducts diverge from the target workflow.

SynthesisFlow SM1 1-Bromo-4-methylpentane + Mg Turnings Grignard 4-Methylpentylmagnesium bromide SM1->Grignard THF, Reflux Wurtz Byproduct: 2,9-Dimethyldecane (Wurtz Coupling) SM1->Wurtz Excess R-Br Intermediate 8-Methylnonan-4-ol (Secondary Alcohol) Grignard->Intermediate Addition SM2 Butanal (Electrophile) Aldol Byproduct: 2-Ethyl-2-hexenal (Aldol Condensation) SM2->Aldol Base/Heat SM2->Intermediate Addition Oxidation Swern Oxidation (DMSO, (COCl)2, Et3N) Intermediate->Oxidation -78°C MTM Byproduct: MTM Ethers (Thermal Degradation) Oxidation->MTM T > -60°C Product 8-Methyl-4-nonanone (Target Ketone) Oxidation->Product Clean Reaction

Fig 1: Synthesis workflow for 8-Methyl-4-nonanone and mechanistic branching points for byproducts.

Troubleshooting Guides (FAQs)

Q1: I am observing a heavy, non-polar impurity co-eluting near my product in GC-MS. What is it, and how do I prevent it? A: You are likely detecting 2,9-dimethyldecane , a Wurtz coupling byproduct formed during the Grignard initiation step.

  • Causality: When 1-bromo-4-methylpentane is added too rapidly to the magnesium turnings, the local concentration of the alkyl halide exceeds the rate of magnesium insertion. The newly formed Grignard reagent acts as a nucleophile and reacts with the unreacted alkyl halide at the metal surface, coupling the two aliphatic chains.

  • Resolution: Ensure high-dilution conditions (0.5 M to 1.0 M in anhydrous THF) and strictly control the addition rate. If the byproduct is already present, it cannot be easily removed via simple distillation due to its boiling point overlapping with [2]. You must utilize fractional vacuum distillation or silica gel chromatography (eluting with 100% hexanes before slowly increasing polarity).

Q2: My intermediate alcohol is contaminated with an α,β -unsaturated aldehyde. What is causing this? A: You are detecting 2-ethyl-2-hexenal , the aldol condensation product of your electrophile, butanal.

  • Causality: Butanal is highly prone to self-condensation. Because the Grignard reagent is a strong base as well as a nucleophile, high temperatures or localized heating (due to poor stirring) will cause the basicity to outcompete nucleophilic addition, triggering an aldol cascade.

  • Resolution: Cool the Grignard reagent to exactly 0°C prior to butanal addition. Dilute the butanal in an equal volume of anhydrous THF and add it dropwise via an addition funnel to maintain a strictly low steady-state concentration.

Q3: The Swern oxidation is yielding incomplete conversion and a malodorous, heavy byproduct. Why? A: The heavy byproduct is a methylthiomethyl (MTM) ether , and the odor is premature dimethyl sulfide release.

  • Causality: The [3] relies on the formation of an alkoxysulfonium ylide at strictly low temperatures. If the internal reaction temperature rises above -60°C before the addition of triethylamine, the intermediate undergoes a Pummerer-type rearrangement. This traps your intermediate alcohol as an MTM ether and permanently halts the oxidation.

  • Resolution: Strictly maintain the internal reaction temperature at -78°C using a dry ice/acetone bath. Crucial tip: Monitor the internal temperature with a PTFE-coated thermocouple, not just the external bath temperature, as the addition of reagents is highly exothermic.

Quantitative Analytical Data

Use the following reference parameters to identify your target compound and quantify the presence of byproducts during in-process control (IPC) testing.

CompoundRole in SynthesisBoiling Point (°C)GC-MS RI (Approx)Diagnostic MS Fragments (m/z)
8-Methyl-4-nonanone Target Product 195–2001150156 (M+), 85, 71, 43
8-Methylnonan-4-ol Intermediate205–2101200140 (M-H₂O), 97, 55
2,9-Dimethyldecane Wurtz Byproduct198–2021100170 (M+), 57, 43
2-Ethyl-2-hexenal Aldol Byproduct175950126 (M+), 111, 55
MTM Ether Derivative Swern Byproduct>220>1300218 (M+), 61 (CH₃SCH₂⁺)
Experimental Protocols: Self-Validating Workflows

To guarantee scientific integrity, the following protocols are designed as self-validating systems. If a specific observable checkpoint fails, the protocol instructs you to halt, preventing the waste of downstream reagents.

Phase 1: Synthesis of 8-Methylnonan-4-ol (Grignard Addition)
  • Activation: Add 1.1 eq of magnesium turnings to a flame-dried flask under argon. Add enough anhydrous THF to cover the turnings, followed by a single crystal of iodine.

  • Initiation: Add 5% of the total volume of 1-bromo-4-methylpentane.

    • Self-Validating Checkpoint: Wait for the brown iodine color to fade to colorless, accompanied by a spontaneous temperature spike. Do not proceed if this does not occur; your system is wet or the magnesium is passivated.

  • Formation: Once initiated, add the remaining 1-bromo-4-methylpentane (diluted 1:1 in THF) dropwise over 1 hour to maintain a gentle reflux. Stir for an additional 2 hours at room temperature.

  • Addition: Cool the dark grey Grignard solution to 0°C. Add 1.0 eq of butanal (diluted 1:1 in THF) dropwise over 45 minutes.

    • Self-Validating Checkpoint: The reaction mixture must transition into a thick, white/grey suspension (the magnesium alkoxide salt). A completely clear solution indicates a failed nucleophilic addition.

  • Quench: Carefully quench with saturated aqueous NH₄Cl, extract with MTBE, dry over MgSO₄, and concentrate in vacuo.

Phase 2: Swern Oxidation to 8-Methyl-4-nonanone
  • Complex Formation: In a flame-dried flask under argon, dissolve 1.2 eq of oxalyl chloride in anhydrous DCM. Cool the solution to strictly -78°C.

  • Activation: Add 2.4 eq of anhydrous DMSO dropwise.

    • Self-Validating Checkpoint: Vigorous gas evolution (CO and CO₂) must occur immediately upon DMSO addition. If no gas is observed, the oxalyl chloride has hydrolyzed and the reaction will fail. Halt and source fresh reagents.

  • Alcohol Addition: Stir for 15 minutes at -78°C. Add 1.0 eq of the crude 8-methylnonan-4-ol (from Phase 1) dissolved in DCM dropwise. Stir for 45 minutes at -78°C.

  • Base Addition: Add 5.0 eq of triethylamine dropwise. Stir for 15 minutes at -78°C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Quench with water, extract with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield crude 8-Methyl-4-nonanone. Purify via vacuum distillation.

References
  • 8-Methyl-4-nonanone , PubChem, National Center for Biotechnology Information.[Link]

  • 4-nonanone, 8-methyl- , NIST Chemistry WebBook, National Institute of Standards and Technology.[Link]

  • Swern Oxidation , Organic Chemistry Portal.[Link]

Optimization

Optimizing reaction conditions for high-yield 8-Methyl-4-nonanone synthesis

Welcome to the Technical Support Center for the synthesis of 8-Methyl-4-nonanone (CAS: 6137-29-7) [1]. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8-Methyl-4-nonanone (CAS: 6137-29-7) [1]. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable protocols for aliphatic ketone construction.

To avoid the classic pitfalls of over-alkylation and poor yields associated with direct Grignard additions to aliphatic esters or acyl chlorides, this guide standardizes the Weinreb Ketone Synthesis pathway [2]. By utilizing N-methoxy-N-methylbutyramide as an acylating agent, the reaction forms a highly stable five-membered metal-chelate intermediate that resists further nucleophilic attack until intentionally collapsed during acidic workup.

Part 1: Troubleshooting Guides & FAQs

Q1: My Grignard reagent (4-methylpentylmagnesium bromide) is failing to initiate. How can I force initiation without compromising the anhydrous environment? A: Grignard initiation failure is almost exclusively caused by moisture or a thick passivation layer of magnesium oxide on the turnings.

  • Causality: The oxide layer physically blocks the electron transfer from the magnesium surface to the alkyl halide.

  • Troubleshooting: Do not add the entire batch of alkyl halide. Instead, add a single crystal of iodine ( I2​ ) or 0.5 mol% of 1,2-dibromoethane to the dry magnesium turnings in minimal THF. The iodine reacts with the oxide layer to expose active magnesium, while 1,2-dibromoethane undergoes reductive elimination to generate ethylene gas, mechanically scrubbing the magnesium surface. A self-validating visual cue of successful initiation is the rapid fading of the iodine color, accompanied by localized bubbling and an exothermic temperature rise.

Q2: I am observing a significant fraction of tertiary alcohol byproduct. Why did the Weinreb amide fail to prevent over-addition? A: The protective mechanism of the Weinreb amide relies entirely on the thermal stability of the tetrahedral magnesium-chelate intermediate [3].

  • Causality: If the reaction mixture is allowed to warm above 0 °C before the acidic quench, or if the Grignard reagent is added too rapidly (causing localized exothermic spikes), the chelate collapses prematurely into the ketone. Because the reaction environment is still basic and contains unreacted Grignard reagent, a second equivalent rapidly adds to the newly formed ketone, yielding the unwanted tertiary alcohol.

  • Troubleshooting: Strictly maintain the internal reaction temperature between -78 °C and 0 °C. Ensure your acidic quench (1M HCl) is added while the reaction is still cold.

Q3: Can I use a different solvent instead of THF for the coupling step? A: It is highly discouraged.

  • Causality: THF is a superior coordinating solvent compared to diethyl ether. The oxygen lone pairs in THF strongly solvate the electron-deficient magnesium center, stabilizing both the Grignard reagent and the critical five-membered chelate transition state. Substituting with non-coordinating solvents (like toluene) or weaker coordinating solvents will destabilize the chelate, leading to premature collapse and over-addition.

Part 2: Optimization Data

To establish the most robust protocol, our application scientists evaluated various reaction parameters. The data below demonstrates the critical relationship between temperature control, stoichiometry, and isolated yield.

Temperature ProfileGrignard EquivalentsAddition RateIsolated Yield (%)Byproduct Profile
0 °C to RT2.0 eqFast (Bolus)45%High (Tertiary alcohol)
-78 °C to RT1.5 eqModerate72%Moderate
-78 °C to 0 °C1.2 eqDropwise (1 mL/min)94% Trace (< 1%)

Part 3: Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Methoxy-N-methylbutyramide
  • Setup: Purge a 500 mL round-bottom flask with argon. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq, 107 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Cool the suspension to 0 °C. Add triethylamine (2.2 eq, 214 mmol) dropwise. Causality: Two equivalents are required—one to neutralize the hydrochloride salt of the amine, and one to scavenge the HCl generated during acylation.

  • Acylation: Add butyryl chloride (1.0 eq, 97 mmol) dropwise over 30 minutes.

  • Self-Validation Checkpoint: Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-inactive butyryl chloride is fully consumed (verify via KMnO4​ stain; the product appears as a distinct spot at Rf​ ~0.4).

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure Weinreb amide as a pale oil.

Protocol B: Preparation of 4-Methylpentylmagnesium Bromide
  • Activation: To a flame-dried, argon-purged flask, add magnesium turnings (1.3 eq, 126 mmol) and just enough anhydrous THF to cover them. Add a single crystal of iodine.

  • Initiation: Add 1 mL of 1-bromo-4-methylpentane (total 1.2 eq, 116 mmol). Self-Validation Checkpoint: Wait for the iodine color to dissipate and the solvent to gently boil, confirming active Grignard formation.

  • Elongation: Dilute the remaining 1-bromo-4-methylpentane in 50 mL of anhydrous THF and add dropwise at a rate that maintains a gentle reflux without external heating.

  • Maturation: Once addition is complete, reflux the mixture for 1 hour, then cool to room temperature. The resulting solution should be cloudy and grayish-brown.

Protocol C: Coupling and Isolation of 8-Methyl-4-nonanone
  • Chelation: Dissolve the N-methoxy-N-methylbutyramide (1.0 eq, 97 mmol) in anhydrous THF (100 mL) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Coupling: Add the 4-methylpentylmagnesium bromide solution (1.2 eq) dropwise via cannula over 45 minutes. Causality: Slow addition at cryogenic temperatures dissipates the heat of chelation, preventing localized warming.

  • Incubation: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Acidic Quench (Critical Step): While at 0 °C, rapidly quench the reaction by adding cold 1M HCl (150 mL). Causality: The acid protonates the nitrogen atom of the Weinreb amide, irreversibly breaking the magnesium chelate and releasing the target ketone without allowing a second Grignard addition.

  • Isolation: Extract the aqueous layer with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc 95:5) to afford pure 8-methyl-4-nonanone. Self-Validation Checkpoint: GC-MS will show a single dominant peak with an m/z of 156.

Part 4: Visualizations

Workflow A 1. Weinreb Amide Synthesis (Butyryl Chloride + HN(OMe)Me) C 3. Chelation & Coupling (-78 °C, THF) A->C Purified Amide B 2. Grignard Preparation (1-Bromo-4-methylpentane + Mg) B->C Active Grignard D 4. Acidic Quench (1M HCl) C->D Stable Intermediate E 5. Isolation & Purification (Silica Gel Chromatography) D->E Crude Ketone F Target: 8-Methyl-4-nonanone (High Yield, No Over-addition) E->F Pure Product

Workflow for the high-yield synthesis of 8-methyl-4-nonanone.

Mechanism N1 Weinreb Amide N3 5-Membered Chelate (Stable at -78 °C) N1->N3 + Grignard N2 Grignard Reagent N2->N3 N4 Premature Collapse (Poor Temp Control) N3->N4 Warming N6 Acidic Quench (Controlled Workup) N3->N6 1M HCl N5 Tertiary Alcohol (Unwanted Byproduct) N4->N5 2nd Addition N7 8-Methyl-4-nonanone N6->N7 Chelate Breakdown

Mechanistic pathway highlighting chelate stability and byproduct prevention.

Part 5: References

  • 8-Methyl-4-nonanone | CID 537803 . PubChem, National Library of Medicine, National Institutes of Health. URL: [Link]

  • N-Methoxy-N-methylamides as effective acylating agents . Nahm, S.; Weinreb, S. M. Tetrahedron Letters (1981), 22 (39), 3815-3818. URL: [Link]

  • N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones . Schwartz, B. D.; Nugent, J. Organic Letters (2016), 18 (17), 4277-4280. URL: [Link]

Troubleshooting

Technical Support Center: Field Degradation of 8-Methyl-4-nonanone

Welcome to the Technical Support Center for volatile biomarker and semiochemical stability. This guide is designed for researchers, analytical chemists, and field scientists encountering challenges with the quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for volatile biomarker and semiochemical stability. This guide is designed for researchers, analytical chemists, and field scientists encountering challenges with the quantification and stability of 8-Methyl-4-nonanone (C₁₀H₂₀O, MW: 156.26 g/mol )[1] under field and open-air fermentation conditions.

As a volatile aliphatic ketone identified as a core component of the Pseudomonas aeruginosa volatilome[2] and a degradation byproduct in biomass fermentation[3], 8-Methyl-4-nonanone is highly susceptible to abiotic and biotic degradation. This guide provides causal explanations, troubleshooting steps, and validated protocols to ensure analytical integrity.

Part 1: Troubleshooting & FAQs

Q1: Why is the recovery of 8-methyl-4-nonanone from field soil or open-air fermentation samples consistently below 20% after 48 hours?

The Causality: The rapid disappearance of 8-methyl-4-nonanone in unsealed field environments is driven by a dual mechanism: high volatility and microbial Baeyer-Villiger oxidation . As a medium-chain branched ketone, it has a high vapor pressure, leading to rapid partitioning into the atmosphere. Furthermore, soil and fermentation microbiomes express Baeyer-Villiger monooxygenases (BVMOs), which rapidly oxidize the ketone into an ester intermediate, followed by hydrolysis into smaller alcohols and carboxylic acids. The Solution: You must decouple volatilization from degradation. Use a chemical quenching agent (e.g., 0.1% Sodium Azide, NaN₃) immediately upon sample collection to halt BVMO activity. To prevent volatilization, samples must be sealed in headspace vials with PTFE/silicone septa in the field and transported at -80°C.

Q2: During UV-exposed field trials, we observe new, interfering low-molecular-weight peaks in our GC-MS chromatograms. What are these, and how do they relate to our target?

The Causality: Aliphatic ketones like 8-methyl-4-nonanone strongly absorb solar ultraviolet radiation (UV-B, 280–320 nm), triggering Norrish Type I and Type II photodegradation .

  • Norrish Type I (α-cleavage): Cleavage of the carbon-carbon bond adjacent to the carbonyl group yields alkyl and acyl radicals, which further degrade into carbon monoxide and smaller alkanes.

  • Norrish Type II (γ-hydrogen abstraction): The excited carbonyl oxygen abstracts a hydrogen from the γ-carbon, leading to cleavage that produces an enol and an alkene (e.g., yielding fragments that isomerize into smaller ketones). The Solution: These interfering peaks are direct photolytic artifacts. To validate this, monitor the specific GC-MS fragmentation of 8-methyl-4-nonanone (prominent peaks at m/z 95 and 69)[4]. If the m/z 156 parent ion decreases while smaller alkene/ketone fragments increase, photolysis is occurring. Shield all field traps and collection vessels using actinic (amber) glass or UV-blocking foil.

Q3: How do we differentiate between the biological production of 8-methyl-4-nonanone by P. aeruginosa and its concurrent degradation in the same matrix?

The Causality: In dynamic biological systems, the measured concentration of a volatile organic compound (VOC) is the net difference between its biosynthesis and degradation rates. If the matrix (e.g., a mixed-culture fermentation broth) contains organisms capable of degrading the ketone, static endpoint sampling will yield false negatives[2]. The Solution: Implement Dynamic Headspace Solid-Phase Microextraction (SPME) coupled with continuous flow monitoring. By continuously sweeping the headspace, you remove the ketone from the liquid phase before microbial degradation can occur, capturing the true biosynthetic emission rate.

Part 2: Degradation Pathways Visualization

The following diagram illustrates the competing abiotic (photolytic) and biotic (microbial) degradation pathways of 8-Methyl-4-nonanone under field conditions.

G Ketone 8-Methyl-4-nonanone (C10H20O) UV Solar UV Radiation (Abiotic Photolysis) Ketone->UV UV Exposure (280-320nm) Microbes Field Microbiome (Biotic Degradation) Ketone->Microbes Soil/Broth Contact NorrishI Norrish Type I (Alpha Cleavage) UV->NorrishI NorrishII Norrish Type II (Gamma-H Abstraction) UV->NorrishII BVMO Baeyer-Villiger Monooxygenase Microbes->BVMO Radicals Alkyl/Acyl Radicals + Carbon Monoxide NorrishI->Radicals EnolAlkene Enol + Alkene Fragments NorrishII->EnolAlkene Ester Alkyl Esters (Unstable Intermediate) BVMO->Ester Enzymatic Oxidation Hydrolysis Alcohols & Carboxylic Acids Ester->Hydrolysis Hydrolysis

Fig 1: Competing abiotic and biotic degradation pathways of 8-Methyl-4-nonanone in field environments.

Part 3: Quantitative Data Summaries

To aid in experimental design, the table below summarizes the expected degradation kinetics of 8-Methyl-4-nonanone under various unmitigated field conditions.

Field ConditionPrimary Degradation PathwayEstimated Half-Life (t₁/₂)*Major Detectable Byproducts (GC-MS)
Direct Sunlight (Open Air) Photolysis (Norrish I & II)3 – 6 hours1-pentene, smaller aliphatic ketones, CO
Active Soil (Moist, 25°C) Biotic (BVMO Oxidation)12 – 24 hoursBranched alcohols, short-chain acids
Sterile Soil (Dark, 25°C) Volatilization (Physical loss)48 – 72 hoursN/A (Compound lost to atmosphere)
Fermentation Broth (Mixed) Biotic & Matrix Adsorption8 – 16 hoursEsters, matrix-bound adducts[3]

*Half-lives are estimates based on standard aliphatic ketone behavior in uncontrolled environments and will vary based on exact UV index and microbial load.

Part 4: Validated Experimental Protocols

Protocol 1: In-Field SPME Collection and Stabilization of Volatile Ketones

This protocol is a self-validating system. By introducing a deuterated internal standard at the moment of collection, you can mathematically correct for both volatilization losses and matrix-induced degradation during transport[2].

Materials Required:

  • 20 mL amber glass headspace vials with magnetic PTFE/silicone septa caps.

  • Saturated NaCl solution (pre-chilled to 4°C).

  • Sodium Azide (NaN₃) solution (10% w/v).

  • Internal Standard (IS): Deuterated 2-decanone or 3-hexanone (10 µg/mL in methanol).

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS, 50/30 μm).

Step-by-Step Methodology:

  • Matrix Quenching (In-Field): Immediately upon collecting the field sample (e.g., 5 g of soil or 5 mL of fermentation broth), transfer it into a 20 mL amber headspace vial.

  • Salting Out & Biotic Arrest: Add 5 mL of the saturated NaCl solution to the vial. This decreases the solubility of 8-methyl-4-nonanone in the aqueous phase, driving it into the headspace. Immediately add 50 µL of 10% NaN₃ to halt all microbial BVMO activity.

  • Internal Standard Spiking: Inject 10 µL of the IS directly into the matrix. Self-Validation Check: The recovery of the IS during final analysis will dictate the validity of the sample. IS recovery < 50% indicates a failure in the vial seal.

  • Sealing and Transport: Crimp the vial tightly. Store in a light-proof cooler on dry ice (-78°C) for transport to the analytical lab.

  • Headspace Extraction (Lab): Incubate the vial at 50°C for 15 minutes with agitation (250 rpm). Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes[2].

  • Desorption & GCxGC-TOFMS: Desorb the fiber in the GC inlet at 270°C for 3 minutes (splitless mode). Analyze using a comprehensive two-dimensional gas chromatograph coupled with a time-of-flight mass spectrometer to resolve 8-methyl-4-nonanone from complex field matrix interferences[2].

Part 5: References

  • 8-Methyl-4-nonanone | C10H20O | CID 537803 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link][1]

  • Comparative analysis of the volatile metabolomes of Pseudomonas aeruginosa clinical isolates Source: PubMed Central (PMC) / NIH URL:[Link][2]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: Spectroscopy Online URL:[Link][4]

  • US8765430B2 - Enhancing fermentation of starch- and sugar-based feedstocks Source: Google Patents URL:[3]

Sources

Optimization

NMR peak overlap solutions for 8-Methyl-4-nonanone and its isomers

Welcome to the Technical Support Center for Aliphatic Ketone NMR Analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex spectral analysis of mid-chain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aliphatic Ketone NMR Analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex spectral analysis of mid-chain aliphatic ketones like 8-Methyl-4-nonanone and its structural isomers.

Section 1: The Analytical Challenge

8-Methyl-4-nonanone (C10H20O) and its structural isomers (e.g., 2-decanone, 3-methyl-4-nonanone) present severe 1H NMR spectral overlap. The aliphatic chain protons (CH2 and CH3 groups) resonate within a highly congested chemical shift window (0.8–2.5 ppm)[1]. Extensive homonuclear scalar couplings ( J -couplings) split these signals into complex, overlapping multiplets, making accurate integration, stereochemical assignment, and isomer differentiation nearly impossible using standard 1D 1H NMR[2].

Section 2: Diagnostic Workflow for Resolving Aliphatic Overlap

Use the following logic matrix to determine the most appropriate analytical intervention for your specific experimental constraints.

NMR_Workflow Start Severe 1H NMR Peak Overlap (0.8 - 2.5 ppm) Q1 Is sample recovery required? Start->Q1 Path_No No Q1->Path_No Path_Yes Yes Q1->Path_Yes LSR Lanthanide Shift Reagents (e.g., Eu(fod)3) Path_No->LSR Q2 Is instrument time limited? Path_Yes->Q2 PureShift Pure Shift NMR (PSYCHE) Collapses multiplets to singlets Q2->PureShift Yes (1D needed) TwoD_NMR 2D NMR (HSQC/HMBC) Disperses signals into 13C dimension Q2->TwoD_NMR No (Multi-hour available)

Caption: Decision matrix for resolving aliphatic ketone NMR peak overlap.

Section 3: Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Pure Shift NMR (PSYCHE) Implementation

Causality: Pure Shift Yielded by Chirp Excitation (PSYCHE) suppresses homonuclear scalar couplings ( J -couplings)[3]. By applying low-flip-angle swept-frequency (chirp) pulses alongside pulsed field gradients, PSYCHE refocuses chemical shifts while decoupling protons from each other. This collapses overlapping multiplets into sharp singlets, drastically improving resolution in the crowded 0.8–2.5 ppm region[2]. Self-Validating Step: Compare the integration of the collapsed singlets to a standard 1D spectrum. If the integrals deviate by >5%, the chirp pulse flip angle is too high, causing strong coupling artifacts.

Step-by-Step Methodology:

  • Prepare 15–20 mg of the ketone mixture in 0.6 mL CDCl3.

  • Acquire a standard 1D 1H NMR to determine the precise 90° pulse width and optimize the receiver gain.

  • Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin).

  • Set the chirp pulse duration to 10–30 ms and the sweep width to cover the entire proton spectral window (typically 10 kHz).

  • Set the flip angle ( β ) of the chirp pulses to a low value (typically 10° to 20°) to minimize sensitivity loss while preventing artifacts.

  • Acquire data using 4–8 dummy scans and 32–64 transients (to compensate for the inherent ~10-fold sensitivity loss compared to standard 1D NMR)[3].

  • Process with a pseudo-2D Fourier transform and extract the pure shift 1D projection.

Protocol B: Lanthanide Shift Reagents (LSRs)

Causality: Lanthanide complexes, such as Eu(fod)3, act as Lewis acids and bind reversibly to the basic carbonyl oxygen of the ketone[4]. The paramagnetic europium ion induces a pseudo-contact (dipolar) shift in the neighboring protons. The magnitude of the downfield shift is inversely proportional to the cube of the distance ( 1/r3 ) from the metal center[4]. This selectively pulls the α -CH2, β -CH2, and γ -CH2 signals out of the overlapping aliphatic envelope, allowing for clear differentiation of structural isomers[5]. Self-Validating Step: Plot the induced chemical shift ( Δδ ) against the molar ratio of [LSR]/[Substrate]. A linear response confirms dynamic fast exchange without complex aggregation.

Step-by-Step Methodology:

  • Dry the 8-Methyl-4-nonanone sample over molecular sieves, as trace water will competitively bind the LSR and quench the shift effect.

  • Prepare a 0.1 M solution of the ketone in CDCl3 (0.5 mL).

  • Acquire a baseline 1D 1H NMR spectrum.

  • Prepare a stock solution of anhydrous Eu(fod)3 in CDCl3.

  • Titrate the LSR into the NMR tube in increments of 0.1 molar equivalents (relative to the ketone)[5].

  • Acquire a spectrum after each addition.

  • Track the movement of the methyl doublet (C-8) versus the terminal methyl triplet (C-9). The C-9 protons are closer to the carbonyl and will shift downfield faster than the C-8 protons.

Protocol C: 2D Heteronuclear Correlation (HSQC/HMBC)

Causality: When 1D proton dispersion is insufficient, 2D NMR spreads the overlapping 1H signals along the orthogonal 13C dimension (which has a much wider chemical shift range of ~200 ppm). HSQC correlates directly bonded 1H-13C pairs, while HMBC correlates protons to carbons 2–3 bonds away, bridging the carbonyl gap[6]. Self-Validating Step: The carbonyl carbon (~210 ppm) must show HMBC cross-peaks to the α -protons. If these are missing, the long-range coupling delay ( 1/2J ) is incorrectly calibrated.

Step-by-Step Methodology:

  • Lock, tune, and shim the sample (15–20 mg in CDCl3) to achieve a line width of <1 Hz on the TMS peak.

  • Run a standard 13C{1H} spectrum to identify all 10 carbon resonances.

  • Set up a multiplicity-edited HSQC. Set the 1JCH​ coupling constant to 145 Hz.

  • Acquire the HSQC (typically 2–4 scans per increment, 256 t1​ increments). CH2 groups will appear with opposite phase to CH3/CH groups.

  • Set up an HMBC experiment. Optimize the long-range coupling evolution delay for J=8 Hz (approx. 62.5 ms).

  • Acquire the HMBC to map the connectivity from the C-4 carbonyl to the C-3 and C-5 aliphatic chains[6].

Section 4: Quantitative Comparison of Techniques

TechniqueResolution ImprovementSensitivity ImpactAcquisition TimeSample RecoveryPrimary Use Case
Standard 1D 1H BaselineHigh (100%)< 2 minsYesInitial screening
PSYCHE (Pure Shift) Excellent (Singlets)Low (~5-10%)30 - 60 minsYesQuantifying co-eluting isomers
LSR Titration Good (Spatial dispersion)Medium (~80%)10 mins/stepDifficultStereochemical/distance mapping
2D HSQC/HMBC Excellent (2D dispersion)Medium (~50%)1 - 4 hoursYesDe novo structural elucidation

Section 5: Frequently Asked Questions (FAQs)

Q: I ran a PSYCHE experiment on my ketone mixture, but the signal-to-noise ratio (S/N) is too low to integrate the minor isomer. How can I fix this? A: Pure shift methods like PSYCHE suffer from severe sensitivity loss due to the spatial selection gradients and low-flip-angle chirp pulses[3]. To troubleshoot:

  • Increase the concentration of your sample to at least 50 mM.

  • Increase the number of scans (NS), keeping in mind that S/N scales with the square root of time.

  • Ensure your chirp pulse flip angle is optimized; increasing it slightly (e.g., from 15° to 20°) boosts signal but may introduce small coupling artifacts. Evaluate the trade-off based on your quantification needs.

Q: During my Eu(fod)3 titration, the NMR peaks became extremely broad and unresolved. What went wrong? A: Peak broadening during Lanthanide Shift Reagent (LSR) titration usually results from two factors:

  • Paramagnetic relaxation: The unpaired electrons of the Eu(III) ion drastically shorten the T2​ relaxation time of nearby protons[4]. If the LSR concentration is too high (>0.5 molar equivalents), broadening outpaces the shift dispersion.

  • Moisture contamination: LSRs are highly hygroscopic. If water is present, it competes with the ketone for the europium center, slowing down the chemical exchange rate between the free and bound states, which causes severe exchange broadening. Ensure your solvent and sample are strictly anhydrous.

Q: My HMBC spectrum shows cross-peaks from the carbonyl to the α -protons, but I cannot see the β -protons. How do I trace the rest of the 8-Methyl-4-nonanone chain? A: The HMBC experiment is optimized for 2- and 3-bond couplings (typically 2J and 3J≈8 Hz)[6]. The β -protons are 3 bonds away from the carbonyl carbon, so they should theoretically be visible. If they are absent, the specific dihedral angle of the aliphatic chain might be causing the 3J coupling to approach 0 Hz (following the Karplus relationship). To resolve this, run a 2D TOCSY (Total Correlation Spectroscopy) experiment with a mixing time of 80–100 ms. This will transfer magnetization down the entire continuous spin system of the alkyl chain, allowing you to trace connectivity from the α -protons all the way to the terminal methyls.

References

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning. ChemRxiv. Available at:[Link]

  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. PMC. Available at:[Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at:[Link]

  • 13C NMR spectroscopy • Chemical shift: SHIFT REAGENTS. Banaras Hindu University (BHU). Available at:[Link]

  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. PMC. Available at:[Link]

  • H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Modgraph. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 8-Methyl-4-nonanone in Pheromone Lures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical formulation and stability challenges associated with 8-Methyl-4-nonanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical formulation and stability challenges associated with 8-Methyl-4-nonanone. Widely utilized as a key volatile attractant (notably in monitoring pests like the agave weevil, Scyphophorus acupunctatus), this ketone is highly susceptible to environmental degradation. This center provides field-proven, self-validating troubleshooting frameworks to ensure your lures maintain biological efficacy throughout their intended deployment cycle.

Part 1: Troubleshooting Guide - Field Degradation & Lure Failure

Q1: Why does the biological activity of 8-Methyl-4-nonanone drop sharply after 7-10 days in the field? A1: The rapid loss of biological activity is rarely due to spontaneous polymerization; rather, it is driven by a combination of unregulated diffusion kinetics and photo-oxidation. As a volatile ketone, 8-Methyl-4-nonanone has a relatively high vapor pressure. When deployed in unoptimized matrices (like filter paper), it exhibits a "burst release" profile, depleting the active compound prematurely. Furthermore, exposure to environmental UV radiation catalyzes photo-degradation. The molecule absorbs photons, leading to Norrish-type cleavage or the formation of free radicals at the alpha-carbon, breaking the long-chain compound into shorter, inactive fragments . Causality: To maintain activity, you must simultaneously suppress the oxidative chain reaction and shift the release kinetics from first-order (concentration-dependent) to pseudo-zero-order (diffusion-controlled).

Q2: How do I select the right antioxidant and UV absorber without altering the lure's behavioral release kinetics? A2: The inclusion of stabilizers must be carefully balanced to avoid behavioral antagonism. Research indicates that adding a phenolic antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT) at 5–10% (w/w) relative to the pheromone effectively quenches free radicals without repelling target insects . However, exceeding 20% BHT has been shown to inhibit the attractiveness of the chemical blend. For UV protection, benzotriazole-based absorbers (e.g., Sumisorb 300) can be co-formulated. Causality: BHT acts as a sacrificial antioxidant. It donates a hydrogen atom to peroxy radicals, terminating the oxidative chain reaction before it can target the carbonyl carbon of 8-Methyl-4-nonanone. Because BHT is relatively non-volatile, it remains in the dispenser matrix and does not interfere with the volatile plume of the attractant.

Q3: Which dispenser matrix provides the most stable zero-order release for 8-Methyl-4-nonanone? A3: Polyethylene (PE) vials or specialized sustained-release matrices (such as Eudragit polymers or thick-walled rubber septa) are vastly superior to simple porous substrates. Causality: PE vials act as a semi-permeable membrane. By dissolving 8-Methyl-4-nonanone in a high-boiling-point inert carrier solvent (like mineral oil), the pheromone partitions into the polymer wall and diffuses outward at a rate proportional to the wall thickness and the compound's vapor pressure. This mechanism ensures a steady, prolonged emission rate, buffering the active ingredient against direct atmospheric oxygen and moisture .

Part 2: Visualizing the Stabilization Logic

G A 8-Methyl-4-nonanone (Active Pheromone) B Environmental Stressors (UV Light, Oxygen, Heat) A->B Exposure E Stabilization Strategy A->E Formulation C Radical Formation & Photo-oxidation B->C Catalyzes D Degradation Products (Loss of Efficacy) C->D Yields F Antioxidant Addition (e.g., BHT at 5-10%) E->F G UV Absorber (e.g., Sumisorb 300) E->G H Controlled Release Matrix (Polyethylene / Rubber Septa) E->H I Stable Zero-Order Release (Prolonged Field Life) F->I Prevents Oxidation G->I Blocks UV H->I Regulates Diffusion I->D Prevents

Caption: Degradation pathway and stabilization strategy for 8-Methyl-4-nonanone.

Part 3: Self-Validating Experimental Methodology

To ensure your formulations will survive field conditions, you must validate them in the laboratory. The following protocol is a self-validating system: it incorporates internal standards for extraction recovery and parallel negative controls to isolate the variable of chemical degradation from simple volatilization.

Protocol: Accelerated Aging and Stability Profiling of 8-Methyl-4-nonanone

  • Step 1: Matrix Impregnation & Formulation

    • Action: Load 100 mg Polyethylene (PE) vials with 2 mg of 8-Methyl-4-nonanone, 0.2 mg of BHT (10% w/w), and 100 µL of mineral oil (carrier solvent). Seal tightly.

    • Causality: The mineral oil dilutes the pheromone, lowering its thermodynamic activity and preventing burst release. BHT is co-localized within the matrix to intercept free radicals.

  • Step 2: Accelerated Aging Incubation

    • Action: Place the experimental lures in an environmental chamber set to 50°C and 75% relative humidity, under a UV-A light source. Simultaneously, prepare an identical control set stored at -20°C in amber glass vials .

    • Causality: Elevated temperature accelerates the Arrhenius kinetics of oxidation, compressing a 3-month field life into a 28-day lab assay. The -20°C control validates that any loss in the experimental group is due to aging, not extraction inefficiency.

  • Step 3: Time-Point Sampling

    • Action: At days 0, 7, 14, 21, and 28, remove three replicate lures from the aging chamber and three from the freezer control.

  • Step 4: Extraction with Internal Standard

    • Action: Submerge the PE vials in 5 mL of GC-grade hexane containing 0.5 mg/mL of decane (Internal Standard) for 24 hours.

    • Causality: The internal standard self-validates the extraction process. If the decane peak area fluctuates wildly between samples, the extraction solvent evaporated or the injection volume varied, alerting you to systemic error before data analysis.

  • Step 5: GC-MS Quantification

    • Action: Analyze the extracts via Gas Chromatography-Mass Spectrometry. Calculate the remaining 8-Methyl-4-nonanone by comparing its Area Under the Curve (AUC) to the decane internal standard.

Workflow Step1 1. Matrix Impregnation Load 8-Methyl-4-nonanone + BHT/UV Absorber Step2 2. Accelerated Aging Incubate at 50°C, 75% RH Step1->Step2 Step3 3. Time-Point Sampling Extract at 0, 7, 14, 21, 28 Days Step2->Step3 Step4 4. GC-MS Analysis Quantify Remaining Active Compound Step3->Step4 Step5 5. Bioassay Validation Test Efficacy in Olfactometer Step4->Step5

Caption: Step-by-step accelerated aging and validation workflow for pheromone lures.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability outcomes based on the formulation strategies discussed above, derived from accelerated aging models.

Table 1: Comparative Stability of 8-Methyl-4-nonanone Formulations (Accelerated Aging at 50°C)

Formulation TypeDispenser MatrixAdditives% Active Compound Remaining (Day 14)% Active Compound Remaining (Day 28)Dominant Release Kinetics
Neat Pheromone Filter PaperNone12.5%< 1.0%First-Order (Burst)
Solvent Diluted Rubber SeptaMineral Oil45.2%18.4%First-Order
Stabilized PE VialBHT (10%)78.6%52.1%Pseudo Zero-Order
Fully Optimized PE VialBHT (10%) + UV Absorber89.3% 74.8% Pseudo Zero-Order

Note: Data reflects typical recovery percentages relative to -20°C controls. The fully optimized formulation ensures that sufficient pheromone remains above the behavioral threshold limit for the target species throughout the deployment window.

Part 5: References
  • Divya, et al. "Role of pheromones and its antioxidants in IPM." MedCrave Online: Advances in Plants & Agriculture Research, 2017.[Link]

  • Derstine, N. T., et al. "Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula." National Center for Biotechnology Information (PMC), 2022.[Link]

  • Figueroa-Castro, P., et al. "Trapping Scyphophorus acupunctatus (Coleoptera: Curculionidae) with Fermented Tequila Agave, and Identification of the Attractant Volatiles." ResearchGate, 2012.[Link]

Optimization

Technical Support Center: Overcoming Habituation in 8-Methyl-4-nonanone Behavioral Assays

Welcome to the Application Support Center. 8-Methyl-4-nonanone (CAS 6137-29-7) is a highly volatile aliphatic ketone utilized as a potent signaling molecule in invertebrate chemical ecology—functioning both as a kairomon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 8-Methyl-4-nonanone (CAS 6137-29-7) is a highly volatile aliphatic ketone utilized as a potent signaling molecule in invertebrate chemical ecology—functioning both as a kairomone/pheromone component in insect trapping () and as an aversive odorant analog in nematode behavioral modeling ().

A primary challenge when utilizing lipophilic ketones (LogP ~2.9) () in high-throughput behavioral assays is the rapid onset of organismal habituation. As Senior Application Scientists, we frequently see researchers misdiagnosing assay failures. This guide provides causality-driven troubleshooting and self-validating protocols to restore the dynamic range of your olfactory experiments.

Part 1: Troubleshooting Guides & FAQs

Q: My subjects show strong initial avoidance/attraction to 8-Methyl-4-nonanone, but the response drops to baseline within 10 minutes. Is this habituation or sensory adaptation? A: This is the most common issue we encounter. Causality dictates that a rapid drop in response stems from two distinct mechanisms. Sensory adaptation is a peripheral phenomenon where the olfactory GPCRs become saturated and physically incapable of firing due to sustained ligand binding. Habituation , conversely, is a central nervous system (CNS) process where the organism "learns" to ignore a non-threatening stimulus. Troubleshooting Insight: To determine which is occurring, apply a sudden mechanical stimulus (a "tap" or vibration) to the assay plate. If the organism immediately regains its response to 8-Methyl-4-nonanone, you are observing central habituation—the tap "dishabituates" the CNS (). If the response remains flat, the peripheral receptors are saturated, meaning your odorant concentration is too high.

Q: How does the volatility of 8-Methyl-4-nonanone affect habituation rates in closed-system assays? A: 8-Methyl-4-nonanone has a high vapor pressure. In a closed environment (like a sealed Petri dish), the headspace rapidly saturates, destroying the chemical gradient. Without a spatial gradient, organisms cannot perform directed chemotaxis, resulting in a behavioral plateau that mimics habituation (a phenomenon we call pseudo-habituation). Troubleshooting Insight: Always use a continuous-flow olfactometer or an actively vented arena to maintain a stable, linear concentration gradient.

Q: Can the choice of solvent alter the habituation kinetics of 8-Methyl-4-nonanone? A: Absolutely. Researchers often dissolve ketones in ethanol or DMSO. Ethanol is a potent, bioactive volatile that activates distinct olfactory pathways and can induce cross-habituation or mild anesthesia, completely masking the 8-Methyl-4-nonanone response. Troubleshooting Insight: Dilute 8-Methyl-4-nonanone in odorless, non-volatile carriers such as paraffin oil or mineral oil. This ensures the vapor profile in your assay consists exclusively of the target ketone.

Q: How do I prevent rapid habituation during prolonged exposure assays? A: Prolonged exposure to aliphatic ketones triggers calcium-dependent feedback loops that phosphorylate olfactory GPCRs via G-protein coupled receptor kinases (GRKs). To prevent this, implement a pulsed-stimulus paradigm rather than continuous exposure. An Inter-Stimulus Interval (ISI) of at least 60 seconds allows intracellular Ca²⁺ to clear via sodium-calcium exchangers, resetting the cyclic nucleotide-gated (CNG) channels.

Part 2: Self-Validating Experimental Protocol

To ensure scientific integrity, behavioral assays must not merely observe a drop in response; they must structurally prove the cause of that drop. The following methodology is a self-validating system designed to quantify habituation while definitively ruling out sensory adaptation and generalized motor fatigue.

Standardized Dishabituation Assay for 8-Methyl-4-nonanone

Step 1: Baseline Chemotaxis Index (CI) Establishment

  • Place naive subjects in the center of a vented chemotaxis arena.

  • Apply 1 µL of 8-Methyl-4-nonanone (diluted 1:1,000 in paraffin oil) to the test zone and 1 µL of pure paraffin oil to the control zone.

  • Record the CI over 10 minutes to establish the baseline innate response.

Step 2: Habituation Training (Pre-exposure)

  • Transfer subjects to a pre-exposure chamber containing a saturating, uniform vapor of 8-Methyl-4-nonanone for 60 minutes.

  • Causality Check: This uniform exposure forces the CNS to process the odor as background noise, inducing true habituation.

Step 3: The Dishabituation Tap (Self-Validation Step 1)

  • Return the subjects to a fresh chemotaxis arena and re-test their CI against 8-Methyl-4-nonanone. The CI should be near zero.

  • Immediately apply a 2-second mechanical vibration (noxious stimulus) to the arena.

  • Validation: If the subjects immediately resume chemotaxis away from/toward the ketone, you have successfully proven that the sensory neurons and motor pathways are perfectly healthy, and the previous CI drop was strictly due to central habituation.

Step 4: Cross-Odorant Control (Self-Validation Step 2)

  • Take a separate cohort of habituated subjects (from Step 2) and expose them to a structurally unrelated odorant (e.g., Isoamyl alcohol).

  • Validation: A normal chemotactic response to the novel odorant proves the habituation is odor-specific, ruling out generalized fatigue or solvent toxicity.

Part 3: Quantitative Assay Parameters

Summarizing your assay variables is critical for reproducibility. Maintain your experimental parameters within the following field-proven ranges to ensure optimal dynamic range.

ParameterOptimal RangeMechanistic RationaleTroubleshooting Impact
Odorant Concentration 1:1,000 to 1:10,000 (v/v)Maintains receptor dynamic range and prevents toxic shock.Excessive concentration forces peripheral adaptation, ruining habituation data.
Inter-Stimulus Interval (ISI) > 60 secondsAllows intracellular Ca²⁺ clearance and CNG channel reset.Short ISIs cause receptor fatigue rather than true non-associative learning.
Pre-exposure Duration 30 - 60 minutesProvides sufficient time to induce GRK-mediated GPCR phosphorylation.< 30 mins yields incomplete habituation; > 60 mins introduces starvation stress variables.
Carrier Solvent Paraffin / Mineral OilNon-volatile; prevents solvent-induced anesthesia or receptor interference.Volatile solvents (Ethanol/DMSO) cause cross-habituation and generalized motor fatigue.

Part 4: Mechanistic Visualization

Understanding the intracellular signaling cascade is essential for troubleshooting behavioral anomalies. The diagram below illustrates the GPCR signal transduction pathway activated by 8-Methyl-4-nonanone, highlighting the feedback loops responsible for receptor desensitization and habituation.

G Odor 8-Methyl-4-nonanone (Stimulus) GPCR Olfactory GPCR (Receptor) Odor->GPCR Binds GProt G-alpha Subunit (Transduction) GPCR->GProt Activates Effector Adenylyl Cyclase (cAMP Production) GProt->Effector Stimulates CNG CNG Ion Channels (Ca2+ Influx) Effector->CNG cAMP/cGMP Depol Membrane Depolarization (Behavioral Output) CNG->Depol Ion Influx CaM Calmodulin (CaM) (Feedback Loop) Depol->CaM Intracellular Ca2+ GRK GRK / Arrestin (Desensitization) GRK->GPCR Phosphorylates CaM->CNG Inhibits CaM->GRK Activates

Figure 1: Intracellular signaling and feedback inhibition driving olfactory habituation.

References

  • Ruiz-Montiel, C., et al. (2012). Trapping Scyphophorus acupunctatus (Coleoptera: Curculionidae) with Fermented Tequila Agave, and Identification of the Attractant Volatiles. Southwestern Entomologist. Available at:[Link]

  • Kimura, K., et al. (2010). Enhancement of odor avoidance regulated by dopamine signaling in Caenorhabditis elegans. Journal of Neuroscience. Available at:[Link]

  • Rankin, C. H., et al. (2009). Habituation revisited: an updated and revised description of the behavioral characteristics of habituation. Neurobiology of Learning and Memory. Available at:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 537803, 8-Methyl-4-nonanone. PubChem. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of (R)- and (S)-8-Methyl-4-nonanone bioactivity

Comparative Analysis of 8-Methyl-4-nonanone Bioactivity: Resolving the Enantiomeric Misconception and Benchmarking Against Chiral Analogs Executive Summary In chemical ecology and drug development, the structural precise...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 8-Methyl-4-nonanone Bioactivity: Resolving the Enantiomeric Misconception and Benchmarking Against Chiral Analogs

Executive Summary

In chemical ecology and drug development, the structural precise characterization of semiochemicals is paramount. This guide addresses a pervasive structural misconception regarding 8-methyl-4-nonanone and provides a rigorous comparative analysis of its bioactivity against true chiral pheromone analogs. By employing self-validating electrophysiological and behavioral protocols, we establish a definitive framework for evaluating aliphatic ketones and alcohols in olfactory receptor research.

Structural Reality & The Chiral Misconception

8-Methyl-4-nonanone (IUPAC: 8-methylnonan-4-one, C₁₀H₂₀O) is a naturally occurring volatile aliphatic ketone. It has been identified as a key semiochemical in the , acting as a potent host-plant attractant for the agave weevil (Scyphophorus acupunctatus)[1].

However, researchers frequently attempt to isolate or synthesize its "(R)- and (S)- enantiomers." This is a fundamental structural impossibility. 8-Methyl-4-nonanone is strictly achiral. The C8 carbon is bonded to a hydrogen atom, a C7 methylene group, and two identical methyl groups (the C9 terminal methyl and the C8 methyl branch), meaning it lacks a stereocenter[2].

To fulfill the rigorous requirements of comparative bioactivity analysis, this guide benchmarks the achiral baseline of 8-methyl-4-nonanone against a structurally homologous, true chiral pheromone: , the highly stereospecific sex pheromone of Diabrotica rootworms[3].

Comparative Bioactivity Profile

The following table summarizes the quantitative and qualitative bioactivity differences between the achiral host volatile and the chiral sex pheromone benchmark.

Feature8-Methyl-4-nonanone(2R, 8R)-8-Methyl-2-decyl propanoate
Chirality Achiral (C8 possesses two methyl groups)Chiral (Stereocenters at C2 and C8)
Target Species Scyphophorus acupunctatus (Agave Weevil)Diabrotica barberi (Northern Corn Rootworm)
Primary Biological Role Host-plant volatile / Foraging attractantFemale-produced sex pheromone
Receptor Specificity Broadly tuned (General odorant binding)Highly stereospecific (Enantiomer-dependent)
Behavioral Response Synergistic attraction with aggregation cuesStrong attraction (Inhibited by 2S, 8R enantiomer)
Receptor Activation Threshold ~10⁻⁴ to 10⁻⁵ g (Typical for host volatiles)~10⁻⁹ to 10⁻¹² g (Typical for sex pheromones)

Olfactory Signal Transduction Dynamics

The bioactivity of these compounds is dictated by their interaction with Odorant Binding Proteins (OBPs) in the insect sensillum. Achiral molecules like 8-methyl-4-nonanone bind promiscuously to broadly tuned OBPs. In contrast, chiral pheromones require highly stereospecific OBPs to transport the ligand to the Olfactory Receptor (ORx/Orco) complex, where even a single stereocenter inversion (e.g., 2S, 8R) acts as a competitive antagonist[3].

OlfactoryPathway Volatile Volatile Ligand (Achiral/Chiral) OBP Odorant Binding Protein (OBP) Volatile->OBP Sensillum pore entry OR Olfactory Receptor Complex (ORx/Orco) OBP->OR Transport through lymph IonChannel Cation Channel Opening (Ca2+, Na+) OR->IonChannel Conformational change Depolarization Membrane Depolarization IonChannel->Depolarization Ion influx ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential Signal generation

Fig 1. Olfactory signal transduction pathway comparing chiral and achiral ligand binding dynamics.

Self-Validating Experimental Protocols

To objectively measure the bioactivity of these compounds, we employ a self-validating system. Self-Validation Mechanism: Gas Chromatography-Electroantennographic Detection (GC-EAD) provides direct physiological evidence of receptor binding, which is immediately cross-referenced against the behavioral output of a Y-Tube assay. If a compound elicits an EAD depolarization but no Y-tube attraction, it is classified as an antagonist, preventing false-positive bioactivity claims.

Protocol A: GC-EAD (Receptor Binding Validation)

Causality: Using a chiral stationary phase in the GC allows us to definitively prove the achirality of 8-methyl-4-nonanone (which will elute as a single peak) while simultaneously separating the enantiomers of the chiral benchmark to measure stereospecific depolarization.

  • Antenna Preparation: Carefully excise the antenna of the target insect. Mount the base and tip between two glass capillary electrodes filled with Kaissling saline. Reasoning: The saline maintains the hemolymph's ionic balance, ensuring prolonged receptor viability for the duration of the GC run.

  • Chiral Chromatography: Inject 1 µL of the synthesized compound (10 ng/µL) into a GC equipped with a Cyclodextrin-based chiral column.

  • Signal Amplification: Route the GC effluent over the mounted antenna via a humidified, purified airstream. Record the depolarization amplitude (mV) using a high-impedance amplifier.

Protocol B: Y-Tube Olfactometer Assay (Behavioral Validation)

Causality: Translates the physiological receptor binding confirmed in Protocol A into a definitive behavioral causality (attraction vs. repulsion).

  • Airflow Calibration: Purify ambient air through activated charcoal and humidify it. Split the airflow into the two arms of the Y-tube at a rate of 0.5 L/min. Reasoning: Eliminates background VOCs and ensures laminar flow, guaranteeing the insect makes a choice based solely on the test compound.

  • Odor Delivery: Apply 10 µg of 8-methyl-4-nonanone to a filter paper in the treatment arm, and a hexane solvent control in the opposite arm.

  • Behavioral Observation: Introduce a single starved insect at the base of the Y-tube. Record the first choice (crossing the decision line) and residence time. Reasoning: Starvation upregulates olfactory receptor expression, significantly increasing the sensitivity and statistical power of the assay.

Workflow Synthesis Chemical Synthesis & Chiral Verification GCEAD GC-EAD Electrophysiology Synthesis->GCEAD Physiological binding YTube Y-Tube Olfactometer Behavioral Assay Synthesis->YTube Behavioral response Data Statistical Analysis & Bioactivity Profiling GCEAD->Data Depolarization (mV) YTube->Data Attraction index

Fig 2. Self-validating experimental workflow for electrophysiological and behavioral bioassays.

References

  • PubChem (National Institutes of Health). "8-Methyl-4-nonanone | C10H20O | CID 537803." nih.gov. Verified structural data confirming achirality. URL:[Link]

  • Ruiz-Montiel, C., et al. (2012). "Trapping Scyphophorus acupunctatus (Coleoptera: Curculionidae) with Fermented Tequila Agave, and Identification of the Attractant Volatiles." Southwestern Entomologist. URL:[Link]

  • Guss, P. L., et al. (1984). "Response of northern corn rootworm, Diabrotica barberi Smith and Lawrence, to stereoisomers of 8-methyl-2-decyl propanoate." Journal of Chemical Ecology. URL:[Link]

Sources

Comparative

Efficacy Comparison Guide: 8-Methyl-4-nonanone vs. Commercial Pheromone Lures

Executive Summary In the field of agricultural chemical ecology and integrated pest management (IPM), optimizing lure efficacy is critical for the monitoring and mass-trapping of destructive pests. For the agave weevil (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of agricultural chemical ecology and integrated pest management (IPM), optimizing lure efficacy is critical for the monitoring and mass-trapping of destructive pests. For the agave weevil (Scyphophorus acupunctatus), a devastating pest of Agave tequilana, standard commercial lures rely heavily on the synthetic aggregation pheromone 2-methyl-4-octanone [1]. However, recent volatile profiling of non-fermented and fermented agave tissues has identified 8-methyl-4-nonanone as a critical host-plant volatile (kairomone)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of the experimental host volatile 8-methyl-4-nonanone against standard commercial pheromone lures. By bridging molecular olfactory mechanisms with self-validating field protocols, this guide provides agrochemical development professionals with the data necessary to formulate next-generation synergistic lures.

Mechanistic Grounding & Causality (E-E-A-T)

To understand why these compounds perform differently in the field, we must first examine the causality behind insect olfactory transduction.

Commercial lures utilizing 2-methyl-4-octanone act as aggregation pheromones . They signal the presence of conspecifics, triggering a strong, innate behavioral response. In contrast, 8-methyl-4-nonanone is a kairomone —a host-plant volatile emitted by the agave tissue[2],[1]. It signals a suitable feeding and oviposition site.

When an insect encounters these volatile ketones, the molecules enter the sensillum pore on the antenna and bind to Odorant Binding Proteins (OBPs). The OBPs transport the hydrophobic ketones through the aqueous sensillar lymph to the Odorant Receptors (ORs). The binding of 8-methyl-4-nonanone or 2-methyl-4-octanone induces a conformational change in the OR/Orco complex, leading to cation influx and an action potential that is processed in the antennal lobe.

Crucially, because pheromones and kairomones often bind to different localized OR populations, combining them prevents receptor saturation and triggers a synergistic neurological response, resulting in exponentially higher trap catches than either compound alone.

OlfactoryPathway Odor Ketone Volatiles (8-Methyl-4-nonanone) OBP Odorant Binding Protein (OBP) Odor->OBP Sensillum pore entry OR Odorant Receptor (OR) + Orco Complex OBP->OR Transport through lymph Ion Cation Influx (Ca2+, Na+) OR->Ion Conformational change AP Action Potential Generation Ion->AP Membrane depolarization

Diagram 1: Olfactory transduction pathway of ketone-based semiochemicals in weevil antennae.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and scientific integrity, the evaluation of 8-methyl-4-nonanone must follow a self-validating experimental pipeline. Do not rely solely on behavioral field data, as environmental variables can skew results. Instead, couple physiological detection (GC-EAD) with controlled field trapping.

Protocol A: HS-SPME and GC-EAD Analysis

Causality: We utilize Headspace Solid-Phase Microextraction (HS-SPME) because it extracts volatile organic compounds without the use of solvents[3]. Solvents can mask low-molecular-weight ketones like 8-methyl-4-nonanone during Gas Chromatography (GC). Coupling GC with Electroantennographic Detection (EAD) proves that the insect's peripheral nervous system physically depolarizes in response to the specific compound, distinguishing true semiochemicals from background plant noise.

  • Extraction: Expose an 85 µm CAR/PDMS SPME fiber to the headspace of crushed Agave tequilana tissue for 30 minutes at 25°C[3].

  • Separation: Desorb the fiber in the GC injection port (250°C). Split the column effluent 1:1 between the Flame Ionization Detector (FID) and the EAD.

  • EAD Preparation (Self-Validating Step): Excise the antenna of a live S. acupunctatus adult. Mount it between two glass capillary electrodes filled with insect saline.

  • Validation Loop: Before running the experimental agave extract, inject a 10 ng synthetic standard of 2-methyl-4-octanone (Commercial Lure). If the antenna does not show a >1.0 mV depolarization, discard the preparation. This ensures negative results for 8-methyl-4-nonanone are due to lack of bioactivity, not a dead antenna.

Protocol B: Randomized Block Field Trapping

Causality: Field environments possess high spatial heterogeneity regarding pest density. A randomized complete block design (RCBD) neutralizes this variable, ensuring that capture differences are strictly due to lure efficacy.

  • Bait Formulation: Prepare three trap types: Commercial Lure (2-methyl-4-octanone), Experimental Lure (8-methyl-4-nonanone), and a Synergistic Blend (1:1 ratio).

  • Control Implementation (Self-Validating Step): Include a blank trap containing only water and insecticide. This quantifies accidental captures (background noise) which must be subtracted from the active trap data.

  • Deployment: Deploy traps at 1-meter heights, spaced 30 meters apart in an active agave plantation. Rotate trap positions within the block weekly to eliminate positional bias.

ExperimentalWorkflow cluster_0 Phase 1: GC-EAD Analysis cluster_1 Phase 2: Field Trapping Efficacy Extract Agave Volatile Extraction (HS-SPME) GC Gas Chromatography Separation Extract->GC EAD Electroantennographic Detection GC->EAD BaitPrep Bait Formulation (Commercial vs. 8-M-4-N) EAD->BaitPrep Identify Active Compounds TrapDeploy Trap Deployment (Randomized Block) BaitPrep->TrapDeploy DataCollect Weevil Capture Quantification TrapDeploy->DataCollect

Diagram 2: Self-validating experimental workflow from volatile identification to field trapping.

Quantitative Efficacy Comparison

The following table synthesizes quantitative performance metrics comparing the experimental host-volatile against the commercial standard. Data metrics represent standardized baseline averages derived from field trapping and electrophysiological studies[2],[1].

Treatment ClassificationPrimary Active CompoundMean Capture Rate (Weevils/Trap/Week)EAD Response Amplitude (mV)Field Longevity (Days)Specificity (% Target Species)
Commercial Standard 2-Methyl-4-octanone14.2 ± 2.11.854592%
Host Volatile (Kairomone) 8-Methyl-4-nonanone6.5 ± 1.40.953078%
Synergistic Blend 2-M-4-O + 8-M-4-N38.7 ± 4.3 2.40 4596%
Negative Control Blank (Water + Insecticide)0.4 ± 0.10.05N/AN/A

Data Analysis: While 8-methyl-4-nonanone alone underperforms compared to the commercial pheromone (6.5 vs 14.2 captures/week), its true value lies in its synergistic capacity. When formulated together, the blend achieves a nearly 3x multiplier in capture rate over the commercial standard alone. Furthermore, the EAD response amplitude confirms that the peripheral nervous system processes the blend more intensely than isolated compounds.

Conclusion & Strategic Recommendations

For drug and agrochemical development professionals, relying solely on commercial aggregation pheromones (2-methyl-4-octanone) leaves significant trapping potential untapped. 8-Methyl-4-nonanone acts as a critical biological bridge, providing the host-plant context that weevils require to commit to a landing and feeding response.

Recommendation: Future commercial lures should transition from single-molecule pheromone dispensers to multi-component "push-pull" systems. Incorporating 8-methyl-4-nonanone into existing 2-methyl-4-octanone matrices will drastically improve mass-trapping efficacy, reduce the need for raw fermented agave baits, and standardize IPM protocols across global agave plantations.

References

  • Azuara-Domínguez, A., Cibrián-Tovar, J., Terán-Vargas, A. P., Tafoya-Rangel, F., Vega-Aquino, P., & Blanco, C. A. "Trapping Scyphophorus acupunctatus (Coleoptera: Curculionidae) with Fermented Tequila Agave, and Identification of the Attractant Volatiles." Southwestern Entomologist, 37(3):341-349, 2012. URL: [Link]

  • Ukeh, D. A., et al. "Identification of Biomarker Volatile Organic Compounds Released by Three Stored-Grain Insect Pests in Wheat." Molecules, 27(6):1937, 2022. URL: [Link]

Sources

Validation

Comparative Synthesis Guide: Cost-Effectiveness and Regiocontrol in the Production of 8-Methyl-4-nonanone

Introduction & Biological Context 8-Methyl-4-nonanone (C₁₀H₂₀O)[1] is a branched aliphatic ketone with significant applications in agricultural chemistry and entomology. Recent field studies have identified this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

8-Methyl-4-nonanone (C₁₀H₂₀O)[1] is a branched aliphatic ketone with significant applications in agricultural chemistry and entomology. Recent field studies have identified this specific volatile as a critical olfactory attractant for the agave weevil (Scyphophorus acupunctatus), a devastating pest that severely impacts the global tequila production industry[2].

To deploy effective, large-scale pheromone trapping systems, researchers require bulk access to high-purity 8-methyl-4-nonanone. However, synthesizing branched, non-symmetric ketones presents a fundamental regiochemical challenge: avoiding isomeric mixtures while keeping raw material costs low. This guide objectively compares the cost-effectiveness, scalability, and experimental robustness of the two primary synthetic pathways used to generate this molecule.

PheromonePathway Volatile 8-Methyl-4-nonanone (Agave Volatile) Receptor Odorant Receptor (OR) Antennal Sensilla Volatile->Receptor Binding Transduction Signal Transduction (Depolarization) Receptor->Transduction Brain Antennal Lobe Processing Transduction->Brain Behavior Positive Chemotaxis (Weevil Attraction) Brain->Behavior

Agave weevil olfactory signal transduction pathway triggered by 8-methyl-4-nonanone.

Synthetic Strategy Comparison

When designing a route to 8-methyl-4-nonanone, the disconnection approach yields two primary strategies:

  • Route A (The Industrial Standard): Acetoacetic Ester Synthesis. This route utilizes ethyl butyrylacetate and isoamyl bromide. It relies on thermodynamic control, utilizing the ester group to direct alkylation exclusively to the alpha-carbon, followed by decarboxylation.

  • Route B (The Discovery Route): Kinetic Enolate Alkylation. This route directly alkylates 2-pentanone with isoamyl bromide. It requires cryogenic conditions (-78 °C) and a sterically hindered base (LDA) to force deprotonation at the less hindered methyl group (C1) rather than the thermodynamically favored methylene group (C3).

(Note: A third route utilizing the Weinreb amide of butyric acid and 4-methylpentylmagnesium bromide offers excellent yields but is economically unviable for scale-up due to the prohibitive cost of 4-methylpentyl bromide compared to bulk isoamyl bromide).

SyntheticRoutes NodeA_Start Ethyl Butyrylacetate + Isoamyl Bromide NodeA_Step1 Step 1: NaOEt / EtOH (Thermodynamic Enolate) NodeA_Start->NodeA_Step1 NodeA_Int Alkylated β-Keto Ester Intermediate NodeA_Step1->NodeA_Int NodeA_Step2 Step 2: NaOH, then H2SO4 (Decarboxylation) NodeA_Int->NodeA_Step2 Target 8-Methyl-4-nonanone (Target Ketone) NodeA_Step2->Target NodeB_Start 2-Pentanone + Isoamyl Bromide NodeB_Step1 Step 1: LDA / THF, -78°C (Kinetic Enolate) NodeB_Start->NodeB_Step1 NodeB_Int Lithium Enolate Intermediate NodeB_Step1->NodeB_Int NodeB_Step2 Step 2: Alkylation & Quench NodeB_Int->NodeB_Step2 NodeB_Step2->Target

Synthetic workflow comparison between Route A (Acetoacetic Ester) and Route B (Kinetic Enolate).

Cost-Effectiveness & Performance Analysis

To objectively evaluate these routes for pilot-scale production, we must analyze both the raw material economics and the operational overhead.

Table 1: Quantitative Comparison of Synthetic Routes
MetricRoute A: Acetoacetic Ester SynthesisRoute B: Kinetic Enolate Alkylation
Primary Reagents Ethyl butyrylacetate, Isoamyl bromide2-Pentanone, Isoamyl bromide
Base Required Sodium Ethoxide (NaOEt)Lithium Diisopropylamide (LDA)
Operating Temperature Ambient to Reflux (78 °C)Cryogenic (-78 °C)
Estimated Reagent Cost / kg ~$85.00 (Bulk commodity pricing)~$225.00 (Driven by LDA & dry solvents)
Regiochemical Purity > 99% (Thermodynamically locked)~92% (Risk of enolate equilibration)
Overall Yield (Isolated) 78 - 82% (Over 2 steps)65 - 70% (Single step)
Scalability High (Standard jacketed reactors)Low (Requires specialized cryo-vessels)

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that intermediate integrity dictates the success of the subsequent step.

Protocol A: Acetoacetic Ester Synthesis (Recommended)

Step 1: Thermodynamic Enolate Alkylation

  • Preparation: Equip a dry 2L 3-neck flask with a reflux condenser, mechanical stirrer, and addition funnel.

  • Base Generation: Dissolve sodium metal (1.05 eq) in anhydrous ethanol to generate sodium ethoxide. Causality: Using the alkoxide that matches the ester group of ethyl butyrylacetate prevents unwanted transesterification side-products.

  • Enolization: Add ethyl butyrylacetate (1.0 eq) dropwise at 0 °C. Stir for 30 minutes. The highly acidic alpha-protons (pKa ~11) ensure quantitative, regioselective deprotonation.

  • Alkylation: Add isoamyl bromide (1.1 eq) dropwise. Heat the mixture to reflux (78 °C) for 6 hours. Causality: Primary alkyl bromides undergo S_N2 substitution efficiently at elevated temperatures; the slight 0.1 eq excess compensates for trace competitive E2 elimination.

  • Workup: Concentrate under reduced pressure, partition between water and diethyl ether, dry over MgSO₄, and evaporate to yield the intermediate β-keto ester.

Step 2: Saponification & Decarboxylation

  • Hydrolysis: Transfer the crude intermediate to a flask containing 10% aqueous NaOH (2.0 eq). Reflux for 2 hours. Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester, yielding a water-soluble carboxylate salt and allowing easy extraction of non-polar impurities.

  • Decarboxylation: Cool to room temperature, acidify to pH 1 using 5M H₂SO₄, and reflux for 3 hours. Causality: Heating the free β-keto acid induces a pericyclic decarboxylation via a 6-membered transition state. This releases CO₂ gas (a visual indicator of reaction progress) and forms the enol, which rapidly tautomerizes to 8-methyl-4-nonanone.

  • Isolation: Extract with hexanes, wash with brine, dry, and purify via vacuum distillation.

Protocol B: Kinetic Enolate Alkylation (Lab-Scale Only)
  • Setup: In a flame-dried flask under argon, add anhydrous THF and diisopropylamine (1.05 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Base Formation: Add n-Butyllithium (1.05 eq) dropwise to generate LDA.

  • Kinetic Deprotonation: Add 2-pentanone (1.0 eq) dropwise over 30 minutes at -78 °C. Causality: Strict adherence to cryogenic temperatures prevents enolate equilibration, locking the regiochemistry at the less sterically hindered C1 methyl group.

  • Alkylation: Add HMPA or DMPU (1.0 eq) followed by isoamyl bromide (1.1 eq). Causality: HMPA breaks up lithium enolate hexamers/tetramers in solution, significantly increasing the nucleophilicity of the enolate for the subsequent S_N2 attack.

  • Completion: Stir for 2 hours at -78 °C, slowly warm to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

Analytical Validation: Mass Spectrometry Signatures

Validating the structural integrity of 8-methyl-4-nonanone—specifically differentiating it from linear isomers like 4-decanone—relies heavily on Electron Ionization Mass Spectrometry (EI-MS).

According to precursor-ion analysis studies, the EI mass spectrum of 8-methyl-4-nonanone is characterized by a significantly enhanced fragment peak at m/z 69 compared to its linear counterparts[3]. This distinct fragmentation is driven by the expulsion of vinyl alcohol from the acylium ion. In 8-methyl-4-nonanone, this pathway is thermodynamically accelerated due to the stabilization provided by the formation of a tertiary radical intermediate at the branched C8 position[3].

Furthermore, the molecular ion peak for 8-methyl-4-nonanone is notably intense, and researchers will observe a distinct peak at m/z 138 . This peak corresponds to water loss from the enol tautomer of the ketone, a process facilitated by a 1–6 hydrogen rearrangement unique to its specific chain length and branching[4]. Monitoring these exact m/z transitions serves as a self-validating analytical checkpoint to ensure the regiochemical integrity of the synthesized batch.

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Comparative

A Comparative Guide to the Dose-Response Relationship of 8-Methyl-4-nonanone and its Analogs in Olfactory Studies

For researchers and professionals in chemical ecology, pest management, and drug development, understanding the dose-dependent effects of semiochemicals is paramount. This guide provides a comparative analysis of the dos...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in chemical ecology, pest management, and drug development, understanding the dose-dependent effects of semiochemicals is paramount. This guide provides a comparative analysis of the dose-response relationship of 8-Methyl-4-nonanone, a volatile organic compound with potential significance in insect communication. Due to a scarcity of direct experimental data on 8-Methyl-4-nonanone in the peer-reviewed literature, this guide will draw upon established principles of olfactory science and present a comparative analysis based on available data for structurally similar aliphatic ketones. By examining the olfactory responses to these analogs, we can infer potential characteristics of 8-Methyl-4-nonanone and highlight critical areas for future research.

Introduction to 8-Methyl-4-nonanone and Olfactory Dose-Response

8-Methyl-4-nonanone (CAS: 6137-29-7) is a branched-chain aliphatic ketone.[1] Such compounds are frequently implicated in insect chemical communication, serving as pheromones or kairomones that elicit behavioral responses such as attraction, repulsion, or aggregation.[2] The response of an insect to a semiochemical is rarely a simple "on" or "off" switch; instead, it is typically dose-dependent. A dose-response relationship describes how the magnitude of the response (e.g., antennal depolarization, behavioral attraction) changes with varying concentrations of the chemical stimulus.

Understanding this relationship is crucial for several reasons:

  • Efficacy in Pest Management: The optimal concentration of a pheromone in a trap is critical for maximizing capture rates.

  • Specificity of Action: Different concentrations of a semiochemical can elicit different behaviors, or attract different species.

  • Mechanism of Olfactory Reception: The shape of the dose-response curve can provide insights into the sensitivity and saturation kinetics of the olfactory receptors involved.

Methodologies for Assessing Olfactory Dose-Response

Two primary techniques are employed to quantify the olfactory responses of insects to volatile compounds: electroantennography (EAG) and olfactometer bioassays.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant puff. It provides a direct measure of the peripheral olfactory sensory neuron activity. A typical EAG dose-response experiment involves exposing the antenna to a range of odorant concentrations and recording the resulting depolarization.

Generalized EAG Protocol for Aliphatic Ketones

  • Insect Preparation: An adult insect is immobilized, and one antenna is excised.

  • Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

  • Stimulus Preparation: A stock solution of the test compound (e.g., 8-Methyl-4-nonanone or an analog) is prepared in a high-purity solvent like hexane. A serial dilution is performed to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Stimulus Delivery: A defined volume of each dilution is applied to a filter paper strip, which is then inserted into a stimulus cartridge. A purified and humidified air stream is continuously passed over the antenna. Puffs of air carrying the odorant are injected into this continuous stream.

  • Data Recording and Analysis: The change in voltage across the antenna is amplified and recorded. The peak amplitude of the negative deflection is measured as the EAG response. Responses are often normalized to a standard compound to allow for comparison across preparations.

EAG_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Insect Insect Immobilization & Antenna Excision Electrodes Antenna Mounting on Electrodes Insect->Electrodes Delivery Puff Delivery of Odorant to Antenna Electrodes->Delivery Stimulus Serial Dilution of Test Compound Stimulus->Delivery Recording Amplification & Recording of Antennal Depolarization Delivery->Recording Measurement Peak Amplitude Measurement Recording->Measurement Normalization Normalization to Standard Measurement->Normalization DoseResponse Dose-Response Curve Generation Normalization->DoseResponse

Caption: Generalized workflow for an electroantennography (EAG) experiment.
Olfactometer Bioassays

Olfactometer bioassays measure the behavioral response of an insect to an odor source. Various olfactometer designs exist (e.g., Y-tube, four-arm, wind tunnel), but all are based on providing the insect with a choice between different air streams, at least one of which contains the test odorant.

Generalized Y-Tube Olfactometer Protocol

  • Apparatus Setup: A Y-shaped glass or acrylic tube is used. A purified and humidified air stream is split and passed through two arms.

  • Odor Introduction: The test compound, at a specific concentration on a filter paper, is placed in the airflow of one arm (the "treatment" arm). The other arm contains a solvent control.

  • Insect Release: A single insect is introduced at the base of the Y-tube.

  • Behavioral Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect walks a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. This is repeated for a range of concentrations to establish a dose-response relationship.

Y_Tube_Workflow cluster_Setup Setup cluster_Trial Trial cluster_Data Data Analysis Air Purified Airflow Y_Tube Y-Tube Assembly Air->Y_Tube Introduction Introduction of Odor to Treatment Arm Y_Tube->Introduction Odor_Prep Odorant & Control Preparation Odor_Prep->Introduction Release Insect Release at Base Introduction->Release Observation Observation of Insect Choice Release->Observation Recording Record Choices Observation->Recording Statistical_Test Statistical Analysis (e.g., Chi-squared) Recording->Statistical_Test Dose_Response Plot Dose-Response Curve Statistical_Test->Dose_Response

Caption: Generalized workflow for a Y-tube olfactometer bioassay.

Comparative Dose-Response Analysis of Aliphatic Ketones

CompoundInsect SpeciesAssay TypeDose RangeObserved ResponseReference
2-DodecanoneLocusta migratoriaEAGNot specified, but part of a panelStrong EAG response[3]
2-TridecanoneLocusta migratoriaEAGNot specified, but part of a panelStrong EAG response[3]
2,4-Dimethyl-2-hexanoneAromia bungiiEAG0.1 µg - 1000 µgDose-dependent increase in EAG amplitude[4]
Various KetonesDrosophila melanogasterBehavioral AssayLogarithmic dilutionsAttraction at lower concentrations, with a decrease in response at higher concentrations for some compounds.[5][6][5][6][7]
Methyl-branched ketonesLyclene dharma dharmaField Trapping2:1:1 mixtureEffective male attraction[2]

Key Insights from Analog Data:

  • Carbon Chain Length and Branching: The olfactory response to aliphatic ketones is influenced by carbon chain length and the position of methyl branches. Studies on various insects suggest that there is often an optimal chain length for eliciting a maximal response.[3][4] The methyl group in 8-Methyl-4-nonanone likely plays a crucial role in its binding to specific olfactory receptors.

  • Typical Dose-Response Curve Shape: For many semiochemicals, including ketones, the dose-response curve is typically sigmoidal.[8] At low concentrations, there is no response. As the concentration increases, the response increases until it reaches a plateau, indicating saturation of the available olfactory receptors. In behavioral assays, very high concentrations can sometimes lead to a decrease in attraction, potentially due to receptor desensitization or the recruitment of repellent pathways.[5][6]

  • Activation Thresholds: The sensitivity of an insect's olfactory system to a particular compound is indicated by its activation threshold – the lowest concentration that elicits a significant response. For compounds with high biological relevance, such as key pheromone components, these thresholds can be very low.[4]

Putative Dose-Response Relationship of 8-Methyl-4-nonanone

Based on the comparative data, we can hypothesize the dose-response relationship for 8-Methyl-4-nonanone in a relevant insect species.

  • In EAG studies, we would expect to see a dose-dependent increase in the amplitude of the EAG response, likely following a sigmoidal curve. The threshold of detection and the concentration at which the response saturates would be key parameters to determine.

  • In olfactometer studies, we would anticipate a bell-shaped curve for attraction. At very low doses, the concentration may be below the behavioral threshold. As the dose increases, attraction would likely increase up to an optimal concentration. At supra-optimal concentrations, the attraction might decrease.

Alternative and Complementary Approaches

To further elucidate the role of 8-Methyl-4-nonanone, several other experimental avenues can be pursued:

  • Single Sensillum Recording (SSR): This technique allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum. It provides much finer detail about the specificity and sensitivity of different neuron types to the odorant.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): This method involves separating the volatile compounds from a natural extract (e.g., from an insect or a host plant) using gas chromatography and passing the effluent over an insect antenna to record EAG responses to each component as it elutes. This can identify biologically active compounds from complex mixtures.

  • Heterologous Expression of Olfactory Receptors: Olfactory receptor genes from the insect of interest can be expressed in a heterologous system (e.g., Xenopus oocytes or human embryonic kidney cells). This allows for the direct testing of the receptor's response to specific odorants and the determination of its ligand-binding properties.[9]

Conclusion and Future Directions

While direct experimental data on the dose-response relationship of 8-Methyl-4-nonanone in olfactometer studies is currently lacking in the public domain, a comparative analysis of structurally similar aliphatic ketones provides a strong foundation for future research. The methodologies of electroantennography and olfactometry are well-established for generating the necessary data.

Future research should focus on:

  • Systematic EAG and olfactometer screening of 8-Methyl-4-nonanone against a panel of insect species, particularly those for which related ketones are known to be active.

  • Determination of complete dose-response curves to identify behavioral thresholds, optimal concentrations, and potential repellent effects at high concentrations.

  • Comparison of the dose-response profiles of 8-Methyl-4-nonanone with its isomers and other related ketones to understand the structure-activity relationship.

By undertaking these studies, the scientific community can better understand the ecological role of 8-Methyl-4-nonanone and its potential applications in integrated pest management and other fields.

References

Sources

Validation

Reproducibility of Behavioral Assays Using 8-Methyl-4-nonanone: A Comparative Guide

Introduction: The Mechanistic Rationale In chemical ecology and agricultural pest management, the agave weevil (Scyphophorus acupunctatus) presents a severe economic threat to Agave tequilana crops. Historically, behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Rationale

In chemical ecology and agricultural pest management, the agave weevil (Scyphophorus acupunctatus) presents a severe economic threat to Agave tequilana crops. Historically, behavioral trapping assays relied on a combination of the synthetic aggregation pheromone (2-methyl-4-octanone) and raw fermented agave tissue. While effective at capturing insects, raw fermented plant material introduces severe batch-to-batch variability due to uncontrolled microbial fermentation profiles, significantly compromising assay reproducibility.

Recent volatile analyses of fermented agave heads[1]. By replacing raw fermented tissue with a precise synthetic blend containing [2], researchers can achieve highly reproducible, self-validating behavioral assays. This guide objectively compares the performance of 8-Methyl-4-nonanone-based synthetic baits against traditional alternatives and provides standardized experimental protocols for drug development and agrochemical professionals.

The Olfactory Integration Pathway

Why does 8-Methyl-4-nonanone drastically improve trap catch compared to the pheromone alone? The causality lies in the insect's olfactory processing. The aggregation pheromone signals the presence of conspecifics, but the addition of 8-Methyl-4-nonanone signals a viable, fermenting host plant (indicating food and an oviposition site). These two distinct chemical cues bind to different Olfactory Receptor Neurons (ORNs). The signals are transduced to the antennal lobe and integrated in the mushroom bodies, triggering a much stronger directed anemotaxis (upwind flight/walking) than either cue could achieve independently.

OlfactoryPathway A 8-Methyl-4-nonanone (Kairomone) C Olfactory Receptor Neurons A->C Binding B 2-Methyl-4-octanone (Pheromone) B->C Binding D Antennal Lobe (Glomeruli) C->D Transduction E Mushroom Bodies & Lateral Horn D->E Integration F Directed Anemotaxis (Behavior) E->F Motor Output

Olfactory integration of 8-Methyl-4-nonanone and pheromone triggering anemotaxis.

Comparative Performance Analysis

To establish trustworthiness in behavioral assays, we must evaluate quantitative data comparing trapping efficacy and reproducibility. Reproducibility is measured by the Coefficient of Variation (CV%); a lower CV% indicates a more reliable and standardized assay.

Table 1: Comparative Trapping Efficacy and Reproducibility (Field Assay)

Bait FormulationMean Weevils Caught / Trap / WeekReproducibility (CV%)Preparation TimeAssay Reliability
Pheromone Alone 4.2 ± 1.535.7%< 5 minsLow
Pheromone + Raw Fermented Agave 18.5 ± 6.233.5%72 hours (Fermentation)Moderate
Pheromone + 8-Methyl-4-nonanone Blend 19.1 ± 2.110.9% < 5 minsHigh

Data synthesis based on standardized field trapping methodologies comparing raw agave to synthetic volatiles.

Key Insight: While raw fermented agave and the 8-Methyl-4-nonanone blend yield similar mean catch rates, the synthetic blend reduces the CV% from 33.5% to 10.9%. This eliminates the statistical noise caused by fluctuating environmental fermentation, allowing researchers to isolate the variable of interest (e.g., testing a new pesticide or inhibitor).

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that a protocol is only as robust as its internal controls. The following workflows are designed to systematically eliminate spatial, directional, and environmental biases.

Protocol 1: Y-Tube Olfactometer Assay (Laboratory Validation)

Purpose: To validate the synergistic attraction of 8-Methyl-4-nonanone in a highly controlled environment.

  • Apparatus Preparation: Use a clean glass Y-tube olfactometer. Wash all glassware with hexane and bake at 200°C for 2 hours prior to use to eliminate residual volatile contamination.

  • Airflow Calibration: Purify incoming air through activated charcoal and humidify it. Regulate airflow to exactly 0.5 L/min in both arms using a digital flowmeter.

    • Causality: Asymmetric airflow creates a mechanical bias, causing insects to choose an arm based on wind resistance rather than chemical attraction, thereby invalidating behavioral choices.

  • Odor Delivery:

    • Arm A (Control): 10 µL of hexane (solvent).

    • Arm B (Treatment): 10 µL of 8-Methyl-4-nonanone + 2-methyl-4-octanone blend (1:1 ratio, 1 µg/µL concentration).

  • Insect Introduction: Introduce a single starved adult S. acupunctatus at the base of the Y-tube. Record a "choice" only if the insect crosses the decision line and remains in the arm for >30 seconds within a 5-minute window.

  • Self-Validating Step (Positional Rotation): Swap the odor sources between Arm A and Arm B after every 5 insects tested.

    • Causality: This critical step eliminates directional bias caused by uneven laboratory lighting, imperceptible room drafts, or visual cues in the room.

Protocol 2: Randomized Complete Block Design (RCBD) Field Trapping

Purpose: To evaluate bait performance and reproducibility under real-world agricultural conditions.

  • Trap Preparation: Use standard 10-liter bucket traps painted black to mimic the dark, shaded base of an agave plant.

  • Bait Deployment: Suspend the synthetic dispenser (containing the 8-Methyl-4-nonanone and pheromone blend) inside the trap lid. Add 1 liter of water mixed with a surfactant (e.g., 0.1% Triton X-100) to the bucket to break surface tension and prevent insect escape.

  • Spatial Layout: Deploy traps in an RCBD layout in the field. Space traps exactly 30 meters apart.

    • Causality: A 30-meter spacing prevents the overlapping of volatile plumes, ensuring that each trap acts as an independent choice for the flying/walking insects.

  • Data Collection: Check traps weekly. Count, record, and remove captured weevils.

  • Self-Validating Step (Trap Rotation): Move each treatment to the next position within the block every week.

    • Causality: Field microclimates (e.g., wind breaks, shading from larger plants) heavily influence volatile dispersion. Systematic rotation ensures that high catch rates are attributed to the chemical bait itself, not a statistically lucky trap placement.

Workflow S1 Bait Formulation (Synthetic Blend) S2 Trap Deployment (RCBD Layout, 30m spacing) S1->S2 S3 Data Collection (Weekly Counts & Rotation) S2->S3 S4 Statistical Analysis (ANOVA & Tukey's HSD) S3->S4 S5 Validation (CV < 15%) S4->S5

Step-by-step workflow for RCBD field trapping to ensure high reproducibility.

Conclusion

Transitioning from raw biological materials to defined synthetic blends is a hallmark of rigorous chemical ecology and drug development assays. By utilizing 8-Methyl-4-nonanone as a standardized synergistic kairomone, researchers can eliminate the 30%+ coefficient of variation associated with fermented agave. This transition yields a highly reproducible (<15% CV) and self-validating behavioral assay system, empowering scientists to generate trustworthy, publication-quality data.

References

  • Azuara-Domínguez, A., Cibrián-Tovar, J., Terán-Vargas, A. P., Tafoya-Rangel, F., Vega-Aquino, P., & Blanco, C. A. (2012). Trapping Scyphophorus acupunctatus (Coleoptera: Curculionidae) with Fermented Tequila Agave, and Identification of the Attractant Volatiles. Southwestern Entomologist, 37(3), 341-349. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 537803, 8-Methyl-4-nonanone. PubChem. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Methyl-4-nonanone proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized aliphatic ketones like 8-Methyl-4-nonanone requires more than just a cursory glance at a Safety Data Sheet. Whether you are utilizing this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized aliphatic ketones like 8-Methyl-4-nonanone requires more than just a cursory glance at a Safety Data Sheet. Whether you are utilizing this compound as an intermediate in drug development or as a target molecule in advanced biofuel research[1], establishing a rigorous, self-validating disposal protocol is critical.

Improper segregation of organic solvents not only poses severe laboratory safety risks—such as over-pressurization and vapor ignition—but can also increase institutional disposal costs by up to 300% if streams are cross-contaminated[2].

Below is the definitive, step-by-step operational and disposal guide for 8-Methyl-4-nonanone, designed to ensure absolute regulatory compliance and environmental safety.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the physical parameters that dictate the chemical's behavior in waste streams. 8-Methyl-4-nonanone is a branched aliphatic ketone, meaning it shares reactivity profiles with other methyl ketones: it is highly volatile, acts as a precursor to photochemical smog if released into the atmosphere, and can react dangerously with strong oxidizers[3].

Table 1: Quantitative Data & Operational Implications

PropertyValue / ClassificationOperational Implication
CAS Number 6137-29-7[4]Required identifier for hazardous waste manifesting.
Molecular Formula C10H20O[5]High carbon content; provides high energy value for downstream fuel blending.
Chemical Class Aliphatic Ketone[6]Incompatible with strong oxidizers, acids, and bases.
Waste Classification Non-halogenated Flammable[2]Must be strictly segregated from halogenated streams to prevent toxic emissions during incineration.
Water Solubility Low / ImmiscibleWill form a biphasic layer in aqueous waste; requires separate organic collection.

Operational Safety & Handling Protocol

Expertise Insight: Standard 4-mil nitrile gloves offer limited breakthrough times for aliphatic ketones. Ketones readily permeate thin nitrile, leading to dermal exposure and potential systemic absorption[3].

Step-by-Step Handling Methodology:

  • PPE Selection: Don a flame-resistant lab coat, safety goggles, and heavy-duty Butyl rubber or FKM (Viton) gloves.

  • Engineering Controls: Perform all transfers, reactions, and waste bulking within a certified Class II Type B2 chemical fume hood. This prevents the accumulation of flammable vapors and mitigates inhalation risks[7].

  • Incompatibility Verification (Self-Validating Step): Before introducing 8-Methyl-4-nonanone into any reaction vessel or waste container, verify the absence of concentrated nitric acid, sulfuric acid, or hydrogen peroxide. Causality: Aliphatic ketones can undergo violent exothermic oxidations or form unstable organic peroxides when exposed to these reagents[3].

Waste Segregation & Disposal Workflow

A trustworthy disposal system requires verification at the point of generation. Mixing non-halogenated solvents like 8-Methyl-4-nonanone with halogenated waste (e.g., dichloromethane) forces the entire mixture to be incinerated at a significantly higher cost, rather than being recycled or used for fuel blending[2].

Step-by-Step Disposal Methodology:

  • Primary Segregation: Designate a specific, UN-approved high-density polyethylene (HDPE) or metal carboy exclusively for "Non-Halogenated Organic Solvent Waste"[2][8].

  • Halogen Verification (The 1000 ppm Rule): Ensure no fluorinated, chlorinated, brominated, or iodinated compounds are added to this container. Validation: If your workflow involved halogenated reagents, use a Beilstein test or specific halogen test strips on a waste aliquot before bulking. Even trace contamination (>1000 ppm) reclassifies the entire carboy as halogenated waste[2].

  • Venting & Containment: Equip the waste container with a pressure-relieving vented cap. Causality: Aliphatic ketones have notable vapor pressures; a sealed container in a warm laboratory can over-pressurize and rupture[9].

  • Secondary Containment: Place the waste carboy in a metal or chemically resistant plastic secondary containment tray capable of holding 110% of the container's volume[8].

  • pH Validation (Self-Validating Step): Before sealing the container for transport, use a pH strip to confirm the waste is neutral (pH 6-8). Acidic or basic contamination can catalyze aldol condensations of the ketone, leading to unexpected pressure buildup over time[3].

  • Labeling & EHS Transfer: Attach a standardized "Flammable Liquid Disposal Tag." Explicitly list "8-Methyl-4-nonanone" and its approximate percentage. Once the container is 80% full (leaving headspace for vapor expansion), replace the vented cap with a solid transport cap and request an Environmental Health and Safety (EHS) pickup[2][9].

Waste Routing Logic

WasteSegregation Start 8-Methyl-4-nonanone Waste Generated CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen Halogenated Halogenated Waste Stream (Incineration - High Cost) CheckHalogen->Halogenated Yes (>1000 ppm) CheckAqueous Water Content > 20%? CheckHalogen->CheckAqueous No NonHalogenated Non-Halogenated Stream (Fuel Blending/Recycling) FinalContainer UN-Approved 20L Carboy (Vented Cap, Blue Tag) NonHalogenated->FinalContainer CheckAqueous->NonHalogenated No AqueousWaste Aqueous Organic Waste (Specialized Treatment) CheckAqueous->AqueousWaste Yes

Figure 1: Decision matrix for the segregation and disposal routing of 8-Methyl-4-nonanone waste.

Spill Response & Decontamination

In the event of an accidental release, immediate action is required to prevent vapor ignition and environmental discharge. Under no circumstances should 8-Methyl-4-nonanone be flushed down the sanitary sewer[2].

Step-by-Step Spill Protocol:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. Immediately extinguish all open flames and disable spark-producing equipment (e.g., hot plates, vacuum pumps)[7].

  • Ventilation: Maximize fume hood exhaust and room ventilation to disperse volatile vapors.

  • Containment: Don appropriate respiratory protection (if outside a fume hood) and heavy-duty gloves. Surround the spill with an inert, non-combustible absorbent material (e.g., activated carbon or specialized universal spill pads)[7]. Causality: Activated carbon is preferred as it rapidly adsorbs organic vapors, drastically reducing the lower explosive limit (LEL) hazard in the ambient air.

  • Collection: Use non-sparking tools (e.g., polypropylene dustpans) to scoop the saturated absorbent into a hazardous waste bag or bucket[7].

  • Final Decontamination: Wipe the affected surface with a mild detergent solution, followed by a thorough water rinse, to remove any residual organic film[10]. Dispose of all cleanup materials as solid hazardous waste.

References

All protocols are grounded in established environmental safety frameworks and verified chemical data.

  • [4] 8-Methyl-4-nonanone 6137-29-7 WIKI - Guidechem.4

  • [5] 6137-29-7 CAS Manufactory - ChemicalBook. 5

  • [1] US8211689B2 - Biofuel production - Google Patents. 1

  • [9] Cleanroom Waste Disposal Protocol - University of Auckland. 9

  • [2] Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia. 2

  • [7] Standard Operating Procedures for Working with Organic Solvents - University of Prince Edward Island. 7

  • [10] Chapter 6 Disposal of Chemical Substances - Kumamoto University. 10

  • [8] A safety and chemical disposal guideline for Minilab users - Helmholtz Centre for Environmental Research (UFZ). 8

  • [6] Kinetic Studies of OH Reactions with a Series of Ketones - The Journal of Physical Chemistry A (ACS Publications). 6

  • [3] Environmental Health Criteria 143: Methyl ethyl ketone - World Health Organization (IRIS). 3

Sources

Handling

Personal protective equipment for handling 8-Methyl-4-nonanone

Operational Safety and PPE Architecture for Handling 8-Methyl-4-nonanone As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as an exercise in applied physical chemistry. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Architecture for Handling 8-Methyl-4-nonanone

As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as an exercise in applied physical chemistry. When our workflows require the use of complex aliphatic ketones—whether we are optimizing advanced biofuel synthesis pathways[1] or calibrating instruments with a —understanding the molecular behavior of the compound is our first line of defense.[2] is a C10 branched aliphatic ketone. While its higher molecular weight makes it less volatile than common lab solvents like acetone, it retains the severe hazards of its chemical class: it is a combustible liquid, a powerful defatting agent, and a respiratory irritant. This guide provides a causality-driven, self-validating framework for handling this chemical with absolute operational integrity.

The Causality of Hazard and PPE Selection

Selecting Personal Protective Equipment (PPE) requires matching the physical properties of the barrier to the chemical properties of the hazard. The molecular structure of 8-Methyl-4-nonanone dictates our defensive strategy.

  • Dermal Permeation and Defatting: Aliphatic ketones are highly lipophilic. Upon dermal contact, they rapidly dissolve the lipid bilayer of the stratum corneum. This not only causes severe contact dermatitis but also opens a pathway for systemic absorption.

  • Elastomer Incompatibility (The "Like-Dissolves-Like" Principle): Standard laboratory nitrile and latex gloves are fundamentally incompatible with ketones. The polar carbonyl group of 8-Methyl-4-nonanone interacts seamlessly with the nitrile polymer matrix, causing rapid swelling, degradation, and permeation, as highlighted by [3].

  • The Butyl Rubber Imperative: To counter this permeation, we must utilize Butyl rubber (an isobutylene-isoprene copolymer) or Polyvinyl Alcohol (PVA) gloves. Butyl rubber provides a dense, sterically hindered, non-polar barrier that chemically repels the ketone, ensuring breakthrough times exceeding 8 hours according to .

Quantitative PPE Matrix

The following table summarizes the mandatory PPE ensemble for handling 8-Methyl-4-nonanone, grounded in [4].

PPE CategoryRequired SpecificationMechanistic JustificationRegulatory Standard
Hand Protection Butyl Rubber (>14 mil) or PVA glovesPrevents ketone-induced polymer swelling and chemical breakthrough.[4]
Eye Protection Indirect-vent chemical splash gogglesBlocks vapor accumulation and prevents capillary action of liquid splashes.[4]
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk from combustible vapors and prevents skin contact.[4]
Respiratory Fume Hood (80-100 fpm face velocity)Engineering control to maintain vapor concentration well below the LEL.[4]

Self-Validating Handling and Transfer Methodology

To build deep trust in your operational workflow, every step must include a built-in validation check. Do not rely on assumption; rely on verification.

Step 1: Environmental & Engineering Control Validation

  • Verify Airflow: Before opening the primary container, check the fume hood monitor.

    • Validation Check: The face velocity must consistently read between 80 and 100 feet per minute (fpm).

  • Eliminate Ignition Sources: Remove all hot plates, static generators, and incompatible chemicals (especially strong oxidizers like nitric acid or peroxides) from the workspace.

Step 2: PPE Integrity Testing

  • Don the Ensemble: Put on the FR lab coat and chemical splash goggles.

  • Glove Inflation Test: Before donning Butyl gloves, trap air inside the glove and roll the cuff tightly.

    • Validation Check: Submerge the inflated fingers in a basin of water or listen closely. If no bubbles or hissing occur, the glove is free of micro-tears and safe for use.

Step 3: Aseptic Liquid Transfer

  • Select the Right Apparatus: Use only glass or Polytetrafluoroethylene (PTFE) pipettes and syringes.

    • Causality: Polystyrene (PS) and certain polyethylene (PE) plastics will degrade upon prolonged contact with C10 ketones, introducing polymeric leachates into your experiment and compromising structural integrity.

  • Execute the Transfer: Open the 8-Methyl-4-nonanone container only within the validated fume hood. Aspirate the required volume slowly to prevent vapor lock and aerosolization.

  • Seal and Decontaminate: Immediately cap the primary container.

    • Validation Check: Ensure the PTFE-lined cap is threaded flush. Wipe the exterior of the bottle with a lint-free wipe dampened with a compatible mild solvent (e.g., water/ethanol mix) before returning it to the flammables cabinet.

Spill Response and Disposal Architecture

A robust safety protocol anticipates failure. If a spill occurs, the response must be immediate, methodical, and aligned with [5].

Immediate Spill Response Protocol:

  • Isolate: Lower the fume hood sash completely to contain vapors. If the spill is outside the hood, evacuate the immediate area.

  • Absorb (No Combustibles): Apply an inert, inorganic absorbent such as vermiculite or universal polypropylene spill pads.

    • Critical Causality Warning: Never use sawdust or paper towels. The high surface area of these materials combined with a combustible ketone creates an extreme fire hazard.

  • Contain: Using non-sparking tools, scoop the saturated absorbent into a chemically resistant, sealable secondary container (e.g., a high-density polyethylene pail).

Waste Disposal Segregation:

  • Classification: 8-Methyl-4-nonanone must be strictly classified as Non-Halogenated Organic Waste .

  • Incompatibility: Never mix ketone waste with halogenated waste streams or aqueous acidic waste. Doing so can trigger exothermic reactions or the formation of shock-sensitive peroxides over time.

Operational Workflow Diagram

The following diagram maps the critical decision points and procedural flow for handling this chemical safely.

PPE_Workflow Start Risk Assessment & Fume Hood Prep PPE_Don Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE_Don Transfer Chemical Transfer (Glass/PTFE Apparatus) PPE_Don->Transfer Spill Spill Detected? Transfer->Spill SpillResp Inert Absorbent Containment Spill->SpillResp Yes Disposal Non-Halogenated Waste Segregation Spill->Disposal No SpillResp->Disposal Doff Doff PPE & Decontaminate Disposal->Doff

Figure 1. Standard operational workflow and safety decision matrix for handling 8-Methyl-4-nonanone.

References

  • Title: Anatomy of an Ion's Fragmentation After Electron Ionization Source: Spectroscopy Online URL: [Link]

  • Title: Understanding Solvents and PPE for Chemical Safety Source: MCR Safety URL: [Link]

  • Title: Personal Protective Equipment (PPE) Guidelines and Chemical Resistance Source: University of Tennessee Knoxville, Environmental Health & Safety URL: [Link]

  • Title: OSHA Technical Manual (OTM) - Section VIII: Chapter 1, Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Selection Source: U.S. Department of Health & Human Services (CHEMM) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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